Dexibuprofen
説明
This compound, S(+)-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID). It is a pharmacologically effective enantiomer of racemic ibuprofen that differs in physicochemical properties. It is proposed to be more pharmacologically active and tolerable with a better safety profile than ibuprofen due to higher concentration of active S enantiomer. This compound has a slower dissolution rate in the simulated gastric and enteric juices compared with the racemic ibuprofen and displays improved oral bioavilability. For Metabolism, Enzymes, Carriers, Transporters Sections, refer to [Ibuprofen].
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and is indicated for rheumatic disease and has 2 investigational indications.
structure in first source
See also: this compound Lysine (active moiety of).
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048724 | |
| Record name | Dexibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Dexibuprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51146-56-6 | |
| Record name | (+)-Ibuprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51146-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexibuprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexibuprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEXIBUPROFEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dexibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXIBUPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671DKG7P5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
49-53 | |
| Record name | Dexibuprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Dexibuprofen's Mechanism of Action on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3] By blocking the action of COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. This guide provides a detailed examination of this compound's interaction with COX enzymes, including quantitative inhibitory data, comprehensive experimental methodologies for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Cyclooxygenase Enzymes and Prostaglandin Synthesis
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the rate-limiting enzymes in the conversion of arachidonic acid to prostaglandins and other prostanoids.[4] There are two primary isoforms of this enzyme:
-
COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[1][4]
-
COX-2 (PTGS2): In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[1][4] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, swelling, redness, and heat.
The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.
Mechanism of Action of this compound on COX Enzymes
This compound is the S-(+)-enantiomer of ibuprofen and is responsible for virtually all of the racemic mixture's pharmacological activity.[5] The R-(-)-enantiomer is largely inactive as a COX inhibitor.[5] this compound functions as a competitive, reversible inhibitor of both COX-1 and COX-2 by binding to the active site of the enzymes and preventing the binding of the natural substrate, arachidonic acid.[2]
While considered a non-selective COX inhibitor, there is evidence to suggest a degree of preferential inhibition. Some studies indicate a slightly higher potency for COX-2 inhibition, which may contribute to its favorable anti-inflammatory profile.[1] However, other in vitro studies have shown a stronger inhibitory activity on COX-1.[6] This highlights the importance of the specific assay conditions in determining COX selectivity.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound on COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and racemic ibuprofen from various in vitro assay systems.
| Compound | Enzyme | Assay System | IC50 (µM) | Reference |
| (S)-(+)-Ibuprofen (this compound) | COX-1 | Purified Ovine Enzyme | 2.1 | [7] |
| COX-2 | Purified Ovine Enzyme | 1.6 | [7] | |
| Racemic Ibuprofen | COX-1 | Human Whole Blood Assay | 12 | [8] |
| COX-2 | Human Whole Blood Assay | 80 | [8] | |
| Racemic Ibuprofen | COX-1 | Healthy Volunteers (ex vivo) | - | [9] |
| COX-2 | Healthy Volunteers (ex vivo) | - | [9] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including enzyme source, substrate concentration, and incubation time.
Experimental Protocols for Assessing COX Inhibition
In Vitro COX Inhibition Assay using Purified Enzymes
This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride solution (to stop the reaction)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) quantification
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, Heme, and L-epinephrine.
-
Add the purified COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period (e.g., 2 minutes) at room temperature.
-
Add the test compound (this compound) at various concentrations to the enzyme solution and pre-incubate for a defined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stannous chloride solution.
-
Quantify the amount of PGE2 produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by utilizing whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).
Materials:
-
Freshly drawn human venous blood
-
Test compound (this compound)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Anticoagulant (e.g., heparin)
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure for COX-1 Inhibition (Platelet TXB2 Production):
-
Aliquot whole blood into tubes.
-
Add the test compound (this compound) at various concentrations.
-
Allow the blood to clot at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of COX-1-derived thromboxane A2) in the serum using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 for COX-1.
Procedure for COX-2 Inhibition (LPS-induced PGE2 Production):
-
Aliquot whole blood into tubes containing an anticoagulant.
-
Add the test compound (this compound) at various concentrations.
-
Add LPS to induce COX-2 expression and activity in monocytes.
-
Incubate the blood at 37°C for an extended period (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 for COX-2.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound
Caption: Prostaglandin synthesis pathway and its inhibition by this compound.
Experimental Workflow for Determining COX Inhibition
Caption: General experimental workflow for determining COX inhibition by this compound.
Conclusion
This compound's therapeutic efficacy is a direct result of its ability to inhibit both COX-1 and COX-2 enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of this compound's mechanism of action at the molecular level is essential for its optimal clinical application and for the development of future anti-inflammatory therapies with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative inhibitory activity of rofecoxib, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of S-(+)-ibuprofen enantiomer
An In-depth Technical Guide to the Pharmacological Profile of S-(+)-Ibuprofen
Introduction
Ibuprofen, a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule that is clinically administered as a racemic mixture of two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen.[1] The vast majority of the desired anti-inflammatory, analgesic, and antipyretic properties are attributed to the S-(+)-enantiomer, also known as dexibuprofen.[1][2] The R-(-)-enantiomer is significantly less potent but acts as a prodrug, undergoing a unidirectional metabolic inversion to the active S-(+)-form within the body.[1][3] This guide provides a detailed technical overview of the pharmacological profile of S-(+)-ibuprofen, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization, intended for a scientific audience in drug development.
Pharmacodynamics
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
The principal mechanism of action for S-(+)-ibuprofen is the non-selective and reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[4] These enzymes are critical for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostanoids (prostaglandins, thromboxanes) that mediate pain, inflammation, and fever.[4][5] S-(+)-ibuprofen is a substantially more potent inhibitor of both COX isoforms compared to its R-(-) counterpart.[4][6] The analgesic and anti-inflammatory effects are primarily mediated through the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some adverse effects, particularly in the gastrointestinal tract.[7][8]
Data Presentation: COX Enzyme Inhibition
The inhibitory potency of the ibuprofen enantiomers against COX-1 and COX-2 is a key determinant of their pharmacological activity. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
| S-(+)-Ibuprofen | 2.6 | 1.53 |
| R-(-)-Ibuprofen | >100 (significantly less active) | >100 (significantly less active) |
| Data compiled from references[2][6]. |
COX-Independent Mechanisms
Emerging evidence suggests that S-(+)-ibuprofen exerts anti-neoplastic and other effects through mechanisms independent of COX inhibition.[9][10] These actions often require higher concentrations than those needed for COX inhibition and involve the modulation of key cellular signaling pathways.[10]
-
NF-κB Inhibition : S-(+)-Ibuprofen has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses and cell survival.[6] S-(+)-ibuprofen is more potent in this inhibition than the R-(-) form (IC50s of 62 μM vs. 122 μM, respectively).[6]
-
PPARγ Activation : Ibuprofen can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism.[10]
-
Apoptosis and Cell Cycle Regulation : Studies have indicated that ibuprofen can induce apoptosis and affect cell cycle progression in various cell lines, contributing to its potential anti-cancer properties.[9][10]
Pharmacokinetics
The pharmacokinetic profiles of the ibuprofen enantiomers differ significantly, primarily due to the unidirectional chiral inversion of the R-(-) form to the S-(+) form.[1] This metabolic process makes R-(-)-ibuprofen a prodrug for the active S-(+)-enantiomer.[3] Metabolism of S-(+)-ibuprofen is predominantly catalyzed by the cytochrome P450 isoform CYP2C9.[11]
Data Presentation: Pharmacokinetic Parameters
The table below presents key pharmacokinetic parameters for the individual enantiomers and the racemate following oral administration in healthy volunteers.
| Parameter | S-(+)-Ibuprofen (200 mg) | Racemic Ibuprofen (400 mg) |
| Cmax (μg/mL) | 36.9 | 38.3 |
| Tmax (h) | 1.8 | 1.9 |
| AUC₀-∞ (μg·h/mL) | 98.6 | 129.1 |
| t½ (h) | 2.2 | 2.1 |
| Data adapted from comparative studies. Note that a 200 mg dose of S-(+)-ibuprofen provides exposure comparable to the S-(+)-enantiomer from a 400 mg racemic dose, highlighting the contribution of chiral inversion.[12][13][14] |
Clinical Efficacy and Safety
Clinical studies have demonstrated that the therapeutic benefits of racemic ibuprofen can be achieved with a dose of S-(+)-ibuprofen that is half that of the racemate.[2] For instance, 200 mg of S-(+)-ibuprofen has been shown to be at least equivalent, and in some cases superior, to 400 mg of racemic ibuprofen in relieving dental pain.[2][15]
Data Presentation: Clinical Efficacy in Osteoarthritis
A double-blind, randomized trial in patients with osteoarthritis of the hip compared different daily doses of this compound and racemic ibuprofen.
| Treatment Group (daily dose) | N | WOMAC OA Index Improvement | Adverse Events (%) |
| This compound (600 mg) | 59 | Significant (p=0.023 vs 1200 mg) | 13.3% |
| This compound (1200 mg) | 60 | Equivalent to Racemate 2400 mg | 15.3% |
| Racemic Ibuprofen (2400 mg) | 59 | Baseline for comparison | 16.9% |
| Data from a study evaluating efficacy over 15 days. WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a standard measure of pain, stiffness, and physical function.[15][16] |
The safety profile of S-(+)-ibuprofen is comparable to that of racemic ibuprofen, with gastrointestinal complaints being the most common adverse events.[16] However, by administering only the active enantiomer, the metabolic load on the body is reduced, and the R-(-)-enantiomer's unique metabolic pathways, such as its incorporation into triglycerides, are avoided.[2]
Experimental Protocols
Protocol: COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
This protocol describes a widely used ex vivo method to determine the inhibitory potency of a compound on COX-1 and COX-2 in a physiologically relevant matrix.[17][18]
Objective: To measure the IC50 of S-(+)-ibuprofen against COX-1 (from platelets) and COX-2 (from LPS-stimulated monocytes) in human whole blood.
Methodology:
-
Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquot the blood into 96-well plates. Add varying concentrations of S-(+)-ibuprofen (or vehicle control) to the wells.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Allow the blood to clot at 37°C for 60 minutes to induce COX-1-mediated thromboxane A2 (TXA2) production.
-
Centrifuge the plates to separate serum.
-
Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum using an ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
To a separate set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Incubate the blood with LPS and the test compound for 24 hours at 37°C.
-
Centrifuge to separate plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using an ELISA kit.
-
-
Data Analysis: Plot the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production against the concentration of S-(+)-ibuprofen. Calculate the IC50 values using a non-linear regression model.
Protocol: Enantioselective Analysis by Chiral HPLC
This protocol provides a general workflow for the separation and quantification of S-(+)- and R-(-)-ibuprofen in biological matrices like plasma, essential for pharmacokinetic studies.[1]
Objective: To determine the plasma concentrations of S-(+)- and R-(-)-ibuprofen over time after drug administration.
Methodology:
-
Sample Collection: Collect blood samples at predefined time points into tubes containing an anticoagulant. Centrifuge immediately to obtain plasma and store at -80°C until analysis.
-
Protein Precipitation: Thaw plasma samples. Add a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Vortex and centrifuge at high speed.
-
Extraction: Transfer the supernatant. Perform a liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes.
-
Derivatization (if required): For some chiral columns, the enantiomers may need to be derivatized to enhance separation and detection.[19]
-
Evaporation & Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in a small volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Inject the reconstituted sample onto a chiral HPLC column (e.g., a Pirkle column or a cellulose-based column).
-
Use an isocratic mobile phase (e.g., a mixture of hexane, ethanol, and acetic acid) to separate the enantiomers.
-
Detect the enantiomers using a UV detector (e.g., at 254 nm).
-
-
Quantification: Create a calibration curve using standards of known concentrations of each enantiomer. Calculate the concentration of S-(+)- and R-(-)-ibuprofen in the unknown samples based on the peak areas from the chromatogram.
Conclusion
S-(+)-ibuprofen is the principal contributor to the therapeutic efficacy of racemic ibuprofen, demonstrating significantly higher potency in the inhibition of COX enzymes.[1] A comprehensive understanding of its distinct pharmacodynamic and pharmacokinetic profile, including its COX-independent activities and the metabolic chiral inversion of its R-(-) counterpart, is essential for rational drug design and clinical application.[3] The clinical data supports the use of lower doses of the pure enantiomer to achieve equivalent or superior efficacy compared to the racemate, potentially reducing metabolic load and avoiding side effects associated with the R-enantiomer.[2][16] The data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. news-medical.net [news-medical.net]
- 6. (S)-(+)-Ibuprofen | 51146-56-6 [chemicalbook.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Beyond COX-inhibition: 'side-effects' of ibuprofen on neoplastic development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Pharmacokinetics and Safety Studies of this compound Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-lactancia.org [e-lactancia.org]
- 14. e-lactancia.org [e-lactancia.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and long-term safety of this compound [S(+)-ibuprofen]: a short-term efficacy study in patients with osteoarthritis of the hip and a 1-year tolerability study in patients with rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 18. pnas.org [pnas.org]
- 19. Method to determine the enantiomers of ibuprofen from human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexibuprofen's Therapeutic Potential in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, such as Alzheimer's, present a significant and growing global health challenge. The complex pathology of these conditions, often involving neuroinflammation, amyloid-beta (Aβ) plaque deposition, and tau hyperphosphorylation, necessitates the exploration of multi-target therapeutic agents. Dexibuprofen, the pharmacologically active (S)-(+)-enantiomer of ibuprofen, has emerged as a promising candidate in neurodegenerative disease research. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from key experimental studies and detailed experimental protocols.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating neuroinflammation, reducing Aβ burden, and attenuating tau pathology.
Attenuation of Neuroinflammation
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound has been shown to significantly reduce the levels of pro-inflammatory markers in the brains of APPswe/PS1dE9 transgenic mice, an established animal model for Alzheimer's disease.[1] Treatment with this compound leads to a significant decrease in the protein levels of nuclear factor kappa beta (NFκβ), tumor necrosis factor-alpha (TNFα), and inducible nitric oxide synthase (iNOS) in the hippocampus.[1]
Reduction of Amyloid-Beta Plaque Burden
This compound influences the amyloidogenic pathway by decreasing the production and accumulation of Aβ peptides. It achieves this by reducing the expression of the amyloid precursor protein (APP) and the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the generation of Aβ.[1] Furthermore, this compound enhances the clearance of Aβ by increasing the levels of the insulin-degrading enzyme (IDE), which is known to degrade Aβ peptides.[1] This dual action on Aβ production and clearance leads to a significant reduction in both soluble and insoluble Aβ(1-42) levels and a decrease in the area occupied by fibrillary plaques in the cerebral cortex.[1]
Modulation of Tau Hyperphosphorylation
The hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. This compound has been demonstrated to attenuate tau hyperphosphorylation at specific sites, including Threonine 205 (Thr205) and Serine 396 (Ser396), in the hippocampus of APPswe/PS1dE9 mice.[1] This effect is mediated through the inhibition of the c-Abl/CABLES/p-CDK5 signaling pathway.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in the APPswe/PS1dE9 mouse model of Alzheimer's disease.
Table 1: Effect of this compound on Neuroinflammatory Markers
| Marker | Change with this compound Treatment | Statistical Significance (p-value) | Reference |
| NFκβ Protein Level | Decreased | < 0.05 | [1] |
| TNFα Protein Level | Decreased | < 0.05 | [1] |
| iNOS Protein Level | Decreased | < 0.05 | [1] |
Table 2: Effect of this compound on Amyloid-Beta Pathology
| Marker | Change with this compound Treatment | Statistical Significance (p-value) | Reference |
| Full-length APP Protein Level | Decreased | < 0.01 | [1] |
| BACE1 Protein Level | Decreased | < 0.001 | [1] |
| IDE Protein Level | Increased | < 0.05 | [1] |
| Soluble Aβ(1-42) Levels | Decreased | < 0.05 | [1] |
| Insoluble Aβ(1-42) Levels | Decreased | < 0.05 | [1] |
| Fibrillary Plaque Area | Significantly Reduced | Not specified | [1] |
Table 3: Effect of this compound on Tau Pathology
| Marker | Change with this compound Treatment | Statistical Significance (p-value) | Reference |
| pTAU (Thr205) Level | Significantly Decreased | < 0.0001 | [1] |
| pTAU (Ser396) Level | Significantly Decreased | < 0.001 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways.
Caption: this compound's multi-target mechanism of action.
Experimental Workflow
A typical preclinical study evaluating this compound in a mouse model of Alzheimer's disease follows a structured workflow.
Caption: Preclinical experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Western Blot Analysis
This protocol outlines the steps for analyzing protein levels of APP, BACE1, and Tau in mouse hippocampal tissue.
1. Protein Extraction:
-
Homogenize hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-20% precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-APP, anti-BACE1, anti-pTau Thr205, anti-pTau Ser396) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Thioflavin-S Staining of Amyloid Plaques
This protocol details the procedure for visualizing fibrillary amyloid plaques in mouse brain sections.[3]
1. Tissue Preparation:
-
Use 30 µm thick free-floating or slide-mounted brain sections from paraformaldehyde-fixed brains.
2. Staining Procedure:
-
Wash sections in 50% ethanol for 5 minutes.
-
Incubate sections in a filtered 1% aqueous solution of Thioflavin-S for 8-10 minutes.
-
Differentiate the sections by washing twice in 80% ethanol for 2 minutes each.
-
Wash in 95% ethanol for 2 minutes.
-
Rinse with distilled water.
3. Mounting and Visualization:
-
Mount sections onto slides with an aqueous mounting medium.
-
Visualize plaques using a fluorescence microscope with an appropriate filter set (excitation ~440 nm, emission ~490 nm).
Morris Water Maze (MWM) Test
This protocol describes the assessment of spatial learning and memory in APPswe/PS1dE9 mice.[4][5]
1. Apparatus:
-
A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden escape platform (10 cm in diameter) submerged 1-1.5 cm below the water surface.
-
Visual cues are placed around the room.
2. Acclimation (Day 1):
-
Allow mice to swim freely for 60 seconds without the platform.
-
On a separate trial, place a visible platform in the pool and guide the mouse to it if necessary.
3. Training (Days 2-6):
-
Conduct four trials per day for five consecutive days.
-
For each trial, place the mouse in the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
4. Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
Novel Object Recognition (NOR) Test
This protocol details the evaluation of recognition memory in mice.[6]
1. Habituation (Day 1):
-
Place each mouse in the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes to acclimate.
2. Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
3. Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar object and the novel object.
4. Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease. Its ability to concurrently target neuroinflammation, amyloid-beta pathology, and tau hyperphosphorylation makes it a compelling candidate for further investigation. Future research should focus on long-term efficacy and safety studies in various animal models, as well as the exploration of novel drug delivery systems to enhance its brain bioavailability. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into effective treatments for patients suffering from these devastating disorders.
References
- 1. This compound prevents neurodegeneration and cognitive decline in APPswe/PS1dE9 through multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents neurodegeneration and cognitive decline in APPswe/PS1dE9 through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 5. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Prostaglandin Synthesis: A Technical Guide to the COX-Independent Anti-inflammatory Properties of Dexibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] This mechanism is the cornerstone of its analgesic, antipyretic, and anti-inflammatory effects. However, a growing body of evidence reveals that the therapeutic actions of this compound extend beyond this classical pathway. This technical guide delves into the COX-independent anti-inflammatory mechanisms of this compound, providing researchers and drug development professionals with a comprehensive overview of its effects on leukocyte migration, cytokine production, NF-κB signaling, and oxidative stress.
Inhibition of Leukocyte Migration and Adhesion
A critical step in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process involves the adhesion of leukocytes to the vascular endothelium and their subsequent migration into the tissues. This compound has been shown to interfere with these processes through mechanisms that are not dependent on prostaglandin inhibition.
Modulation of Adhesion Molecule Expression
This compound can downregulate the expression of key adhesion molecules on the surface of endothelial cells, thereby reducing the "stickiness" of the vascular lining for circulating leukocytes. Specifically, ibuprofen has been shown to be a potent inhibitor of the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and a less potent inhibitor of Intercellular Adhesion Molecule-1 (ICAM-1) on human umbilical vein endothelial cells (HUVECs) stimulated with pro-inflammatory cytokines like IL-1α and TNF-α.[2]
Direct Effects on Neutrophil Function
Beyond its effects on the endothelium, ibuprofen directly impairs neutrophil functions essential for migration and infiltration. Studies have demonstrated that ibuprofen can inhibit neutrophil aggregation and chemotaxis (directed migration) in response to chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (FMLP).[3][4] This inhibition appears to be independent of the expression of the CD11b/CD18 adhesion complex on the neutrophil surface, suggesting an interference with intracellular signaling pathways that govern cell motility.[4][5]
Quantitative Data on Leukocyte Migration and Adhesion Inhibition
| Parameter | Drug | Cell/System Type | Concentration | Effect | Reference |
| Neutrophil Migration | Ibuprofen | Healthy and Cystic Fibrosis Subjects (in vivo) | >50 µg/mL (peak plasma) | 25-31% reduction | [6] |
| Neutrophil Chemotaxis | Ibuprofen | Human Polymorphonuclear Cells | 0.1 mM | Reduced to 67% of control | [7] |
| VCAM-1 Expression | Ibuprofen | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM (IC50) | 50% inhibition of IL-1α/TNF-α induced expression | [2] |
| Leukocyte Migration | Ibuprofen | Leukocytes and Endothelial Cell Monolayers | Not specified | Potent dose-dependent inhibition | [8] |
Experimental Protocols
In Vitro Leukocyte Migration Assay (Boyden Chamber)
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (neutrophils) from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Chemoattractant: Prepare a chemoattractant solution, such as zymosan-activated serum or a specific chemokine like C5a or CXCL8.
-
Drug Incubation: Pre-incubate the isolated neutrophils with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes at 37°C).
-
Assay Setup: Place the chemoattractant solution in the lower wells of a Boyden chamber. Place a microporous membrane (e.g., 3-5 µm pore size) over the lower wells. Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration sufficient to allow cell migration (e.g., 60-90 minutes).
-
Quantification: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated to the lower side of the membrane using light microscopy. Results are typically expressed as the number of migrated cells per high-power field or as a percentage of the control.[9][10]
Endothelial Cell Adhesion Molecule Expression Assay
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in appropriate media.
-
Stimulation and Treatment: Pre-incubate the HUVEC monolayers with various concentrations of this compound for a set time (e.g., 1 hour). Then, stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) or IL-1α for a specified duration (e.g., 4-24 hours) in the continued presence of this compound.
-
Staining: Detach the cells and stain them with fluorescently labeled monoclonal antibodies specific for adhesion molecules like VCAM-1 (CD106) and ICAM-1 (CD54).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of adhesion molecule expression on the cell surface.[2]
Signaling Pathway Visualization
Caption: Inhibition of VCAM-1 Expression by this compound.
Modulation of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response. This compound can influence the production of these cytokines, although the effects can be complex and context-dependent.
Inhibition of Cytokine Secretion
In some cellular systems, ibuprofen has been shown to decrease the secretion of pro-inflammatory cytokines and chemokines. For instance, in human bone marrow-derived mesenchymal stromal cells, ibuprofen at therapeutic concentrations significantly reduced the secretion of CCL2 (a chemokine), IL-6, and other pro-regenerative factors.[11]
Complex and Contradictory Effects
It is important to note that some studies have reported an increase in the production of certain pro-inflammatory cytokines with ibuprofen treatment, particularly in ex vivo and in vivo settings following endotoxin stimulation.[12] This highlights the complexity of ibuprofen's immunomodulatory effects, which may vary depending on the cell type, the nature of the inflammatory stimulus, and the experimental conditions.
Quantitative Data on Cytokine Modulation
| Parameter | Drug | Cell Type | Concentration | Effect | Reference |
| CCL2 Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 44% decrease | [11] |
| HGF Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 31% decrease | [11] |
| IL-6 Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 22% decrease | [11] |
| VEGF Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 20% decrease | [11] |
| TNF-α Production | Ibuprofen | Healthy Volunteers (endotoxin-stimulated) | Pretreatment | Augmented levels | [12] |
| IL-6 Production | Ibuprofen | Healthy Volunteers (endotoxin-stimulated) | Pretreatment | Augmented levels | [12] |
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Culture and Treatment: Culture relevant cells (e.g., peripheral blood mononuclear cells, macrophages, or mesenchymal stromal cells) in appropriate media.
-
Stimulation: If required, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Drug Exposure: Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants using commercially available kits specific for the cytokines of interest (e.g., TNF-α, IL-6).
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve. Express the results as pg/mL or ng/mL and compare the values between treated and control groups.[13]
Interference with the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of the NF-κB pathway, providing a significant COX-independent anti-inflammatory mechanism.
Inhibition of NF-κB Activation
Both enantiomers of ibuprofen have been demonstrated to inhibit the activation of NF-κB in T-cells, with this compound (S(+)-enantiomer) being more potent than the R(-)-enantiomer.[14] The inhibitory action appears to occur upstream of the dissociation of the NF-κB-IκB complex in the cytoplasm.[14]
A More Complex Regulatory Role
Further research suggests a more intricate interaction. In some cancer cell lines, S-ibuprofen was found to induce the degradation of the NF-κB inhibitor, IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB. However, despite this nuclear localization, the transcriptional activity of NF-κB was suppressed. This paradoxical effect may be due to the increased phosphorylation of GSK-3β, which can negatively regulate NF-κB-mediated gene expression.[15]
Quantitative Data on NF-κB Inhibition
| Parameter | Drug | Cell Type | IC50 | Reference |
| NF-κB Activation | This compound (S(+)-ibuprofen) | Jurkat T-cells | 61.7 µM | [14] |
| NF-κB Activation | R(-)-ibuprofen | Jurkat T-cells | 121.8 µM | [14] |
| TNF-induced NF-κB Activation | Ibuprofen | Not specified | 3.49 mM | [16] |
Experimental Protocol: Analysis of NF-κB Activation by Western Blot
-
Cell Culture and Treatment: Culture appropriate cells (e.g., Jurkat T-cells, SW480 colon cancer cells) and treat them with varying concentrations of this compound for a specified duration. Include a positive control stimulated with an NF-κB activator (e.g., TNF-α).
-
Protein Extraction: Lyse the cells to extract total protein. For analysis of nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-p65 (to assess activation), total p65, and IκBα (to assess degradation). Use an antibody against a housekeeping protein (e.g., β-tubulin or GAPDH) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.[15]
Signaling Pathway Visualization
Caption: Inhibition of the Canonical NF-κB Pathway by this compound.
Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to inflammation and tissue damage. This compound exhibits antioxidant properties through mechanisms independent of COX inhibition.
Inhibition of NADPH Oxidase (NOX2)
A major source of ROS in inflammatory cells like microglia and monocytes is the NADPH oxidase (NOX) enzyme complex, particularly NOX2. Studies in a mouse model of Alzheimer's disease have shown that S-ibuprofen can inhibit the activation of microglial NOX2. This inhibition occurs through the disruption of upstream signaling events, specifically by preventing the tyrosine phosphorylation of Vav, a crucial step for the assembly and activation of the NOX2 complex.[17][18]
Quantitative Data on Oxidative Stress Reduction
| Parameter | Drug | Cell Type | Concentration | Effect | Reference |
| Aβ-induced ROS Production | S-ibuprofen | Primary Microglia | 200 µM | Dramatic reduction | [19] |
Experimental Protocol: Measurement of Superoxide Production (NBT Assay)
-
Cell Culture: Culture primary microglia or a suitable monocytic cell line (e.g., THP-1) on glass coverslips.
-
Drug Pre-incubation: Pre-incubate the cells with this compound (e.g., 200 µM) in serum-free media for 1 hour.
-
Assay Reagent: Add Nitroblue Tetrazolium (NBT) to the cell culture medium. NBT is a yellow, water-soluble dye that is reduced by superoxide anions to form a dark-blue, insoluble formazan precipitate.
-
Stimulation: Stimulate the cells with an appropriate agonist, such as fibrillar β-amyloid (Aβ) or phorbol myristate acetate (PMA), for a short duration (e.g., 30 minutes).
-
Microscopy and Quantification: Fix the cells and visualize the formazan deposits using light microscopy. Count the number of cells containing formazan deposits in several random fields to quantify superoxide production. The results can be expressed as the percentage of NBT-positive cells.[19]
Signaling Pathway Visualization
Caption: Inhibition of NADPH Oxidase (NOX2) Activation by this compound.
Conclusion
The anti-inflammatory profile of this compound is more multifaceted than its well-established role as a COX inhibitor. By modulating leukocyte migration and adhesion, influencing cytokine production, interfering with the pivotal NF-κB signaling pathway, and mitigating oxidative stress, this compound exerts a broad spectrum of anti-inflammatory effects. Understanding these COX-independent mechanisms is crucial for the rational design of novel anti-inflammatory therapies and for optimizing the clinical application of this compound. Further research into the precise molecular interactions and the relative contribution of each of these pathways to the overall therapeutic effect of this compound will undoubtedly open new avenues for drug development and personalized medicine in the management of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Ibuprofen inhibits adhesion-dependent neutrophil response by a glycoprotein-unrelated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxic effect of ibuprofen on neutrophil accumulation in pulmonary and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen inhibits leukocyte migration through endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single dose oral this compound [S(+)-ibuprofen] for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibuprofen attenuates oxidative damage through NOX2 inhibition in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 19. [PDF] COMPARISON OF this compound VERSUS IBUPROFEN AS AN ANTIPYRETIC IN FEBRILE CHILDREN- A RANDOMIZED CLINICAL TRIAL | Semantic Scholar [semanticscholar.org]
Investigating the antipyretic effects of Dexibuprofen at a molecular level
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antipyretic effects of Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen. It is established that this compound exerts its fever-reducing properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pyrogenic prostaglandins. This document details the specific interactions of this compound with COX-1 and COX-2, presents quantitative data on its inhibitory potency, and outlines the downstream effects on key signaling pathways involved in thermoregulation. Furthermore, this guide provides detailed experimental protocols for the in vivo and in vitro investigation of these antipyretic effects, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Fever, or pyrexia, is a complex physiological response to infection or inflammation, characterized by a regulated elevation of the body's thermoregulatory set-point in the hypothalamus.[1] This process is primarily mediated by the increased production of prostaglandin E2 (PGE2) in the brain.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of fever, and their mechanism of action is intrinsically linked to the inhibition of prostaglandin synthesis.[3]
Ibuprofen, a widely used NSAID, is a racemic mixture of two enantiomers: R(-)-ibuprofen and S(+)-ibuprofen (this compound). The pharmacological activity of ibuprofen is predominantly attributed to the S(+)-enantiomer.[4][5] this compound is a more potent inhibitor of COX enzymes than its R(-)-counterpart, and its use as a single enantiomer offers potential therapeutic advantages.[4][5] This guide focuses on the molecular intricacies of this compound's antipyretic action.
Molecular Mechanism of Action
The principal mechanism by which this compound exerts its antipyretic effect is through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins, including the pyrogenic PGE2.[3]
The Role of Cyclooxygenase in Fever
During an inflammatory response, pyrogenic cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) are released. These cytokines stimulate the induction of COX-2 in the endothelial cells of the blood-brain barrier, particularly in the organum vasculosum laminae terminalis (OVLT) of the hypothalamus.[2] This leads to a localized surge in PGE2 synthesis. PGE2 then acts on EP3 receptors on thermosensitive neurons in the preoptic area of the hypothalamus, which in turn elevates the thermoregulatory set-point, leading to fever.[2][6]
This compound's Inhibition of COX-1 and COX-2
This compound, being the S(+)-enantiomer of ibuprofen, is a potent inhibitor of both COX-1 and COX-2.[4][7] The R(-)-enantiomer is significantly less active against both isoforms.[4][7] While both enzymes are inhibited, the antipyretic effect is largely attributed to the inhibition of COX-2-mediated PGE2 synthesis in the central nervous system.[3] Research indicates that S(+)-ibuprofen has a several-fold lower potency for COX-2 compared to COX-1, suggesting a degree of selectivity.[7][8]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity of this compound and its comparison with racemic ibuprofen.
| Compound | Assay | IC50 (μM) | Reference |
| This compound (S(+)-Ibuprofen) | Arachidonic acid-induced platelet aggregation (COX-1 mediated) | 0.85 ± 0.06 | [9] |
| Racemic Ibuprofen | Arachidonic acid-induced platelet aggregation (COX-1 mediated) | 14.76 ± 1.22 | [9] |
| Racemic Ibuprofen | COX-1 Inhibition (Human peripheral monocytes) | 12 | [10] |
| Racemic Ibuprofen | COX-2 Inhibition (Human peripheral monocytes) | 80 | [10] |
Table 1: Comparative IC50 values for this compound and Racemic Ibuprofen.
| Parameter | This compound (5 mg/kg) | This compound (7 mg/kg) | Ibuprofen (10 mg/kg) | Reference |
| Maximal Temperature Decrease (°C) | Not significantly different | Not significantly different | Not significantly different | |
| Mean Time to Apyrexia (hours) | Not significantly different | Not significantly different | Not significantly different |
Table 2: Comparative Antipyretic Efficacy in Febrile Children.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fever and this compound's Intervention
Caption: Signaling pathway of fever induction and the inhibitory action of this compound.
Experimental Workflow for Investigating Antipyretic Effects
Caption: A typical experimental workflow for evaluating the antipyretic effects of this compound.
Experimental Protocols
In Vivo Model: Brewer's Yeast-Induced Pyrexia in Rats
This model is a standard and reliable method for screening antipyretic agents.
Materials:
-
Wistar albino rats (150-200g)
-
Brewer's yeast (Saccharomyces cerevisiae)
-
15% w/v Brewer's yeast suspension in 0.9% sterile saline
-
Digital thermometer with a rectal probe
-
This compound solution/suspension
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Standard antipyretic drug (e.g., Paracetamol)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Baseline Temperature: Record the basal rectal temperature of each rat by inserting a lubricated digital thermometer probe approximately 2 cm into the rectum.
-
Induction of Pyrexia: Inject a 15% w/v suspension of brewer's yeast subcutaneously into the dorsal region of the rats at a volume of 10 mL/kg.
-
Post-Induction Temperature: After 18 hours of yeast injection, measure the rectal temperature again. Select only the animals that show an increase in rectal temperature of at least 0.5°C for the study.
-
Drug Administration: Divide the pyretic rats into groups:
-
Vehicle control group
-
This compound-treated groups (various doses)
-
Standard drug group Administer the respective treatments orally via gavage.
-
-
Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after drug administration.
-
Data Analysis: Calculate the mean rectal temperature for each group at each time point. The antipyretic activity is determined by the reduction in rectal temperature compared to the vehicle control group.
In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory potency of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound solutions at various concentrations
-
Assay for prostaglandin detection (e.g., ELISA kit for PGE2)
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and different concentrations of this compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Measure the amount of PGE2 produced in each well using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of PGE2 production against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) for both COX-1 and COX-2.
Conclusion
This compound's antipyretic effect is a direct consequence of its molecular interaction with cyclooxygenase enzymes, leading to a reduction in the synthesis of pyrogenic prostaglandins in the central nervous system. Its enhanced potency as the S(+)-enantiomer of ibuprofen underscores the importance of stereochemistry in drug action. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the nuanced molecular pharmacology of this compound and to develop novel antipyretic therapies. A thorough understanding of these molecular mechanisms is paramount for the rational design and effective clinical application of antipyretic drugs.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2-increased thermosensitivity of anterior hypothalamic neurons is associated with depressed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. med.stanford.edu [med.stanford.edu]
The Role of Dexibuprofen in Modulating Inflammatory Pathways: A Technical Guide
Executive Summary
Dexibuprofen, the S-(+)-enantiomer of ibuprofen, represents the pharmacologically active component responsible for the therapeutic effects of the racemic mixture.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates inflammatory pathways. The primary mechanism of action is the non-selective, competitive inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards the inducible COX-2 isoform, leading to a reduction in prostaglandin synthesis.[1][3][4][5] This targeted action alleviates inflammation, pain, and fever.[1] Beyond the COX pathway, evidence suggests secondary interactions with the lipoxygenase (LOX) and NF-κB signaling pathways. Clinically, this compound demonstrates equivalent or superior efficacy to racemic ibuprofen at approximately half the dose, offering a refined therapeutic profile with the potential for improved tolerability.[6][7] This document details the core biochemical interactions, presents comparative quantitative data, outlines key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological and experimental frameworks.
Introduction to Inflammatory Pathways and this compound
Inflammation is a complex biological response to harmful stimuli, involving a network of cellular and molecular mediators. Key enzymatic pathways, including those governed by cyclooxygenases (COX) and lipoxygenases (LOX), convert arachidonic acid into potent lipid mediators like prostaglandins and leukotrienes. Transcription factors such as NF-κB play a central role in orchestrating the expression of pro-inflammatory genes.[8]
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a racemic mixture of two enantiomers: R-(-)-ibuprofen and S-(+)-ibuprofen.[2][9] The S-(+)-enantiomer, known as this compound, is the pharmacologically effective form.[2] The R-(-) form is largely inactive but can undergo metabolic chiral inversion in the body to the active S-(+) form.[2][9] By isolating this compound, a more potent therapeutic agent is obtained, allowing for lower, more efficient dosing.[10][11]
Core Mechanism: Cyclooxygenase (COX) Pathway Inhibition
The principal anti-inflammatory, analgesic, and antipyretic effects of this compound are mediated through its interaction with the cyclooxygenase pathway.
2.1 The Arachidonic Acid Cascade Upon cellular stimulation by inflammatory signals, phospholipase enzymes release arachidonic acid from the cell membrane. Arachidonic acid then serves as a substrate for COX enzymes.[1]
2.2 Inhibition of COX-1 and COX-2 this compound acts as a competitive inhibitor of both COX-1 and COX-2 enzymes.[1][4][5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the gastric lining and kidney function.[1]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1]
By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[1][2] this compound exhibits a higher selectivity for inhibiting the COX-2 isoform, which may contribute to its favorable gastrointestinal safety profile compared to less selective NSAIDs.[1][3]
Modulation of Other Inflammatory Pathways
While COX inhibition is its primary mechanism, this compound also influences other inflammatory signaling cascades.
3.1 Lipoxygenase (LOX) Pathway Interaction Studies on ibuprofen have shown it can modulate the lipoxygenase pathway, which is responsible for producing leukotrienes. Racemic ibuprofen has been found to inhibit 5-lipoxygenase (5-LOX) and, paradoxically, activate 15-lipoxygenase (15-LOX) in human polymorphonuclear leukocytes.[12][13] Specific data for this compound shows a direct but modest inhibitory effect on LOX, with a reported IC50 value of 156.6 μM.[14] This suggests that at therapeutic concentrations, the effect on the LOX pathway is secondary to its potent COX inhibition.
3.2 Influence on NF-κB Signaling The transcription factor NF-κB is a master regulator of the inflammatory response. Some research indicates that certain NSAID enantiomers can inhibit the activation of NF-κB.[7] While not its primary mode of action, the downstream effects of reduced prostaglandin levels due to COX inhibition can indirectly modulate NF-κB activity. Furthermore, derivatives of ibuprofen have been specifically investigated as inhibitors of the NF-κB/iNOS pathway, highlighting it as a relevant target.[15]
3.3 Other Mechanisms this compound may exert additional anti-inflammatory effects by inhibiting the migration of leukocytes to inflamed tissues, thereby reducing inflammatory cell infiltration.[1]
Quantitative Efficacy and Pharmacokinetics
The isolation of the S-(+)-enantiomer provides this compound with distinct quantitative advantages over its racemic parent compound.
Data Presentation
Table 1: Comparative In Vitro Potency of this compound and Related NSAIDs
| Target/Assay | Compound | IC50 Value (μM) | Source |
|---|---|---|---|
| Arachidonic Acid-Induced Platelet Aggregation | This compound | 0.85 ± 0.06 | [16] |
| Racemic Ibuprofen | 14.76 ± 1.22 | [16] | |
| Flurbiprofen | 6.39 ± 0.51 | [16] | |
| Aspirin | 0.38 ± 0.03 | [16] |
| Lipoxygenase (LOX) Enzyme Inhibition | this compound | 156.6 |[14] |
Table 2: Comparative Clinical Efficacy of this compound vs. Racemic Ibuprofen
| Condition | This compound Daily Dose | Racemic Ibuprofen Daily Dose | Outcome | Source |
|---|---|---|---|---|
| Osteoarthritis of the Hip | 1200 mg (400 mg t.i.d.) | 2400 mg (800 mg t.i.d.) | Equivalent efficacy; this compound showed borderline superiority (p=0.055). | [17] |
| Rheumatic Disease | 900 mg (300 mg t.i.d.) | 1800 mg (600 mg t.i.d.) | Equivalent drug amount required for satisfactory patient condition. | [18] |
| Fever in Children (URTI) | 5 mg/kg or 7 mg/kg | 10 mg/kg | No statistically significant difference in temperature reduction or time to apyrexia. |[18][19] |
Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound | Racemic Ibuprofen | Note | Source |
|---|---|---|---|---|
| Onset of Action | 10 - 30 minutes | 30 - 60 minutes | Faster onset provides quicker relief. | [11] |
| Cmax (Injection) | 184.6% of Ibuprofen | 100% | Single dose injection study (0.2g Dexi vs 0.2g Ibu). | [20] |
| AUC (Injection) | 134.4% of Ibuprofen | 100% | Single dose injection study (0.2g Dexi vs 0.2g Ibu). |[20] |
Experimental Protocols for Assessing Anti-Inflammatory Activity
The evaluation of this compound's efficacy relies on a range of standardized preclinical and clinical methodologies.
5.1 In Vitro Methodologies
-
5.1.1 COX Enzyme Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound in inhibiting COX-1 and COX-2 enzymes.
-
Methodology: Recombinant human COX-1 and COX-2 enzymes are used. The assay measures the enzymatic conversion of a substrate (arachidonic acid) to prostaglandin E2 (PGE2). Varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate. The reaction is terminated, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated for each isoform to determine potency and the IC50(COX-1)/IC50(COX-2) ratio is used to determine selectivity.
-
-
5.1.2 Platelet Aggregation Assay
-
Objective: To assess the functional consequence of COX-1 inhibition in platelets.
-
Methodology: Platelet-rich plasma or whole blood is obtained from healthy volunteers.[16] Platelet aggregation is induced by adding an agonist such as arachidonic acid, collagen, or adenosine diphosphate (ADP).[16] The change in light transmittance (in platelet-rich plasma) or impedance (in whole blood) is measured using an aggregometer before and after incubation with various concentrations of this compound.
-
Endpoint: The IC50 value, representing the concentration of this compound required to inhibit platelet aggregation by 50%, is determined.[16]
-
5.2 In Vivo Methodologies
-
5.2.1 Carrageenan-Induced Paw Edema Model (Acute Inflammation)
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in an animal model.
-
Methodology: Albino Wistar rats are typically used.[21] A baseline measurement of the animal's paw volume is taken using a plethysmometer. This compound (or a vehicle control) is administered orally. After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (an inflammatory agent) is administered into the paw. The paw volume is then measured at regular intervals (e.g., every hour for up to 5-6 hours).
-
Endpoint: The percentage inhibition of edema in the this compound-treated group is calculated relative to the vehicle-treated control group.
-
-
5.2.2 Acetic Acid-Induced Writhing Test (Analgesia)
-
Objective: To assess the peripheral analgesic effect of this compound.
-
Methodology: BALB/c mice are administered this compound or a control vehicle orally.[22][23] After a pre-treatment period (e.g., 30 minutes), the animals receive an intraperitoneal injection of a dilute acetic acid solution, which induces a characteristic stretching or writhing response. The number of writhes is counted for a defined period (e.g., 20-30 minutes) post-injection.
-
Endpoint: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to the control group.
-
Visualizing the Pathways and Processes
dot
Caption: this compound's primary mechanism via COX pathway inhibition.
dot
Caption: Enantiomeric relationship and metabolic inversion of Ibuprofen.
dot
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound modulates inflammatory pathways primarily through the potent, competitive inhibition of COX-1 and COX-2 enzymes, resulting in a significant reduction of prostaglandin synthesis.[1] Its nature as the sole pharmacologically active enantiomer of ibuprofen confers a more favorable pharmacokinetic and pharmacodynamic profile, allowing for effective anti-inflammatory and analgesic outcomes at lower doses than the racemic mixture.[6][11] While its interactions with the LOX and NF-κB pathways appear to be secondary, they may contribute to its overall therapeutic effect.
Future research should continue to explore the nuanced interactions of this compound with non-COX inflammatory targets. The development of novel formulations, such as topical nanoemulsions or prodrugs, holds promise for enhancing localized delivery and further improving the safety profile, particularly for chronic inflammatory conditions.[21][24] A deeper understanding of its modulatory effects on transcription factors and leukocyte activity will further elucidate its role in the complex inflammatory milieu and may open new avenues for its therapeutic application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. sonwuapi.com [sonwuapi.com]
- 11. What is the difference between right ibuprofen and ibuprofen? [en.cnys.com]
- 12. Nonsteroidal anti-inflammatory drugs stimulate 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of a 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes by the anti-inflammatory agent ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Novel Anti-Inflammatory, Antioxidant and Molecular Docking Studies [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and optimization of ibuprofen derivatives as the NF-κB/iNOS pathway inhibitors for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and long-term safety of this compound [S(+)-ibuprofen]: a short-term efficacy study in patients with osteoarthritis of the hip and a 1-year tolerability study in patients with rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 20. Comparative Pharmacokinetics and Safety Studies of this compound Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound loaded into nanoemulsion based gel for topical application - In vitro characterization and in vivo anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound nanocrystals with improved therapeutic performance: fabrication, characterization, in silico modeling, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Advent of Specificity: A Technical Guide to the Discovery and Synthesis of Dexibuprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dexibuprofen, the pharmacologically active S-(+)-enantiomer of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. It delves into the historical context of its discovery, the stereoselective synthesis methodologies developed to isolate it from its racemic parent, and the comparative pharmacology that establishes its therapeutic advantages. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to offer a thorough resource for professionals in drug development and chemical research.
Introduction: From Racemate to a Refined Therapeutic
Ibuprofen, first introduced in the 1960s, has become a cornerstone of pain and inflammation management worldwide.[1] Chemically, it is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen.[2] The commercially available drug has traditionally been a racemic mixture, containing equal parts of both enantiomers.[1][2]
Early research, however, revealed that the therapeutic effects of ibuprofen are not equally distributed between its stereoisomers. The anti-inflammatory and analgesic properties are predominantly attributed to the S-(+)-enantiomer, now known as this compound.[2][3] The R-(-)-enantiomer is largely inactive but can undergo a unidirectional metabolic conversion in the body to the active S-form.[4][5] This understanding spurred the development of this compound as a single-enantiomer drug, offering the potential for a more targeted therapeutic approach with an improved safety profile and greater efficacy at a reduced dosage.[1][6][7]
Discovery and Rationale for a Single Enantiomer
The journey to this compound began with the success of racemic ibuprofen. However, the principles of stereochemistry in pharmacology prompted investigation into the distinct biological activities of its enantiomers.
-
Initial Findings: In vitro studies conclusively demonstrated that the S-(+)-enantiomer is significantly more potent in inhibiting the cyclooxygenase (COX) enzymes, the key targets for NSAIDs, than its R-counterpart.[2] Research indicated that S-Ibuprofen's inhibitory capability on prostaglandin synthesis was about 160 times stronger than the R-isomer.[8]
-
The "Chiral Switch": The development of this compound is a classic example of a "chiral switch," where a successful racemic drug is re-developed as a single, more active enantiomer. The primary motivations for this switch were:
-
Increased Potency: Administering only the active isomer allows for a lower therapeutic dose to achieve the same or greater effect.[9]
-
Improved Therapeutic Index: By eliminating the "isomeric ballast" of the less active R-enantiomer, the potential for off-target effects and metabolic burden is reduced, leading to better tolerability.[1][10]
-
Predictable Response: The in-vivo conversion of R- to S-ibuprofen varies between individuals, which can lead to inconsistent plasma concentrations and therapeutic effects.[11] Using pure this compound provides a more predictable dose-response relationship.[9]
-
The logical progression from the racemic mixture to the single-enantiomer drug is a key step in pharmaceutical refinement.
References
- 1. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]
- 9. Evaluation of the efficacy and dose-response relationship of this compound (S(+)-ibuprofen) in patients with osteoarthritis of the hip and comparison with racemic ibuprofen using the WOMAC osteoarthritis index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Early-Stage Research on Dexibuprofen for Cancer Prevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its potential role in cancer prevention. Emerging preclinical evidence suggests that this compound may inhibit tumorigenesis through various mechanisms, primarily centered around the inhibition of cyclooxygenase-2 (COX-2) and modulation of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the early-stage research on this compound's cancer-preventive effects, detailing its mechanisms of action, summarizing quantitative in vitro data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action in Cancer Prevention
This compound's potential as a chemopreventive agent is attributed to its ability to influence multiple cellular pathways implicated in carcinogenesis.
Cyclooxygenase-2 (COX-2) Inhibition
The most well-established mechanism of NSAIDs in cancer prevention is the inhibition of COX enzymes, particularly the inducible COX-2 isoform which is frequently overexpressed in various cancers. COX-2 catalyzes the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation and have been shown to promote cell proliferation, angiogenesis, and inhibit apoptosis. This compound, being the active enantiomer, is a potent inhibitor of COX-2.
Modulation of Oncogenic Signaling Pathways
Beyond COX-2 inhibition, preclinical studies suggest that this compound and its parent compound, ibuprofen, can modulate key signaling pathways that are often dysregulated in cancer:
-
Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Studies have shown that ibuprofen can decrease the levels of nuclear β-catenin, a key effector of the Wnt pathway, and suppress the transcription of its target genes, such as cyclin D1. This is achieved in part by increasing the phosphorylation of β-catenin, marking it for degradation.[1][2]
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is observed in many tumors and contributes to cancer cell proliferation and resistance to apoptosis. Research indicates that ibuprofen can modulate NF-κB signaling. While some studies show an initial translocation of NF-κB to the nucleus, this is often followed by a suppression of its transcriptional activity, leading to a decrease in the expression of anti-apoptotic target genes like Bcl-2 and survivin.[1][3]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound and its derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of this compound and its Formulations
| Compound/Formulation | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound-Loaded NLCs | PC-3 | Prostate | >100 (24h), 14.9 (48h), 12.9 (72h) | [4] |
| This compound-Loaded NLCs | MDA-MB-468 | Breast (Triple-Negative) | 3.4 | [4] |
| Ibuprofen | KKU-M139 | Cholangiocarcinoma | 1870 | [5] |
| Ibuprofen | KKU-M213B | Cholangiocarcinoma | 1630 | [5] |
| Ibuprofen | MCF-7 | Breast | 280 (as µg/ml) | [6] |
Table 2: IC50 Values of this compound Derivatives
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4e) | MCF-7 | Breast | 0.01 | [7][8] |
| N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide (4g) | MCF-7 | Breast | 0.03 | [7] |
| This compound-tetraacetylriboflavin conjugate | MCF-7 | Breast | 7.8 - 14.9 | [1] |
| This compound-tetraacetylriboflavin conjugate | HT-29 | Colon | 7.8 - 14.9 | [1] |
| DXI-lysophosphatidylcholine (DXI-LPC) | MV4-11 | Leukemia | 44-fold lower than DXI | [9] |
| DXI-lysophosphatidylcholine (DXI-LPC) | MDA-MB-468 | Breast (Triple-Negative) | 3.2 | [9] |
| DXI-lysophosphatidylcholine (DXI-LPC) | PC-3 | Prostate | 23-fold lower than DXI | [9] |
| DXI-oleoyl-sn-glycero-3-phosphocholine (DXI-OA-PC) | Leukemia, Lung, Breast | Leukemia, Lung, Breast | 54.7 - 112.2 | [9] |
| Oleoyl-DXI-sn-glycero-3-phosphocholine (OA-DXI-PC) | Leukemia, Lung, Breast | Leukemia, Lung, Breast | 54.7 - 112.2 | [9] |
| Phospho-ibuprofen | HT-29 | Colon | 67.4 | [2] |
| Phospho-ibuprofen | SW480 | Colon | 59.1 | [2] |
| Phospho-ibuprofen | HCT-15 | Colon | 81.6 | [2] |
| Ibuprofen-appended benzoxazole analogue (7h) | MCF-7 | Breast | 8.92 | [10] |
| Ibuprofen-appended benzoxazole analogue (7j) | MCF-7 | Breast | 9.14 | [10] |
| Ibuprofen-appended benzoxazole analogue (7h) | MDA-MB-231 | Breast | 7.54 | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Add 100 µL of the diluted compound to the respective wells in triplicate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully discard the supernatant and wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol describes the preparation of NLCs encapsulating this compound using a high-pressure homogenization technique.
Materials:
-
This compound (DXI)
-
Solid lipid: Beeswax
-
Liquid lipid: Miglyol 812
-
Surfactant: Tween 80
-
High-shear homogenizer (e.g., ULTRA-TURRAX®)
-
High-pressure homogenizer (HPH)
Procedure:
-
Preparation of Lipid Phase: Melt this compound, beeswax, and Miglyol 812 together at approximately 85-90°C.
-
Preparation of Aqueous Phase: Dissolve Tween 80 in distilled water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at 8000 rpm for 30 seconds to form a coarse emulsion.
-
High-Pressure Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization at 800 mbar and 85°C for 3 homogenization cycles.
-
NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature to facilitate the recrystallization of the lipid matrix and the formation of NLCs.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of cancer prevention.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies against Cancer: this compound-Loaded Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Pharmacokinetics of Dexibuprofen in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of dexibuprofen, the pharmacologically active S-(+)-enantiomer of ibuprofen, in key preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in these models is crucial for the accurate interpretation of non-clinical data and its successful translation to human clinical applications.
Comparative Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound exhibits notable variability across different animal species. These differences are often attributed to species-specific variations in metabolic pathways, particularly the extent of chiral inversion from the R-(-)-enantiomer and subsequent oxidative metabolism. The following tables summarize key pharmacokinetic parameters following the administration of this compound or racemic ibuprofen in various animal models.
Table 1: Pharmacokinetic Parameters of this compound (or S-Ibuprofen after Racemic Ibuprofen Administration) in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Powder | 10 | Oral | Significantly lower than SEDDS | - | Approx. 2-fold lower than SEDDS | - | [1] |
| Solid SEDDS¹ | 10 | Oral | Significantly higher than powder | - | Approx. 2-fold higher than powder | - | [1] |
| Sustained Release Capsule | - | Oral | 1173.87 ± 281.68 | 1.33 ± 0.26 | 4276.53 ± 578.59 (AUC₀-t) | 93.2 ± 12.5 | [2] |
| Solid Dispersion (Melting) | - | Oral | Significantly higher than raw DEXI | - | Significantly higher than raw DEXI | - | [3] |
| Solid Dispersion (Solvent Evap.) | - | Oral | 1.34-fold higher than melting method | - | 1.33-fold higher than melting method | - | [3] |
| Montmorillonite Composite | - | Oral | - | - | 644.49 (AUC₀-₂₄) | 154.11 (vs. suspension) | [4] |
| This compound Suspension | - | Oral | - | - | 439.88 (AUC₀-₂₄) | - | [4] |
¹ Self-Emulsifying Drug Delivery System
Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Dogs
| Administered Drug | Dose (mg/kg) | Route | Enantiomer Measured | Cmax (µg/mL) | Tmax (h) | Key Findings | Reference |
| Racemic-Ibuprofen | 9 | IV | S-Ibuprofen | 30.8 ± 4.7 | - | Chiral inversion of R- to S- was 70.1% ± 36.6%. | [5] |
| S-Ibuprofen | 9 | IV | S-Ibuprofen | 46.1 ± 5.9 | - | - | [5] |
| R-Ibuprofen | 9 | IV | S-Ibuprofen | 20.0 ± 2.6 | - | Chiral inversion of R- to S- was 76.4% ± 36.2%. | [5] |
| R-Ibuprofen | 10 | IV / ID | S-Ibuprofen | - | 0.2 (ID) | Approx. 70% of R-enantiomer inverted to S-enantiomer regardless of route. | [6] |
| S-Ibuprofen | 10 | IV / ID | S-Ibuprofen | - | 0.2 (ID) | No inversion to R-ibuprofen was detected. | [6] |
Table 3: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Rabbits
| Administered Drug | Route | Total Body Clearance (L/h/kg) | Key Findings | Reference |
| R-(-)-Ibuprofen | IV | 0.95 ± 0.23 | Enantiomer-enantiomer interaction results in mutual inhibition of clearance.[7][8] | [7][8] |
| S-(+)-Ibuprofen | IV | 1.03 ± 0.23 | The interaction is likely due to altered metabolism or excretion, not protein binding.[7] | [7][8] |
| Racemic Ibuprofen | IV | R-Ibuprofen: 0.65 ± 0.21 | Clearance values for both enantiomers were significantly smaller when administered as a racemate.[7][8] | [7][8] |
| S-Ibuprofen: 0.63 ± 0.34 | [7][8] |
Table 4: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Pigs
| Age Group | Route | Enantiomer | Cmax | Tmax | Key Findings | Reference |
| 1, 4, 8 weeks & 6-7 months | Oral | S-Ibuprofen | Always higher than R-Ibuprofen | Always later than R-Ibuprofen | Clearance and volume of distribution for both enantiomers increased with age. The rate of stereochemical conversion from R- to S-ibuprofen decreased with age.[9] | [9] |
Core Pharmacokinetic Processes
Absorption: this compound is rapidly absorbed following oral administration in most animal models.[9] The time to reach maximum plasma concentration (Tmax) is generally observed within 0.5 to 2 hours in rats.[2][10] The bioavailability of this compound, a poorly water-soluble drug, can be significantly enhanced through formulation strategies such as solid dispersions and self-emulsifying drug delivery systems (SEDDS), which have been shown to increase both Cmax and AUC in rats.[1][3]
Distribution: Ibuprofen exhibits high plasma protein binding, typically exceeding 95% in species like rats and dogs.[11][12] This binding is enantioselective, with the R-enantiomer generally showing a higher binding affinity than the S-enantiomer (this compound).[4] This lower protein binding of this compound may facilitate its distribution into inflammatory sites like synovial fluid, where it exerts its pharmacological effect.[4]
Metabolism: The metabolism of this compound is a critical aspect of its pharmacokinetics and involves two primary processes:
-
Chiral Inversion: A unique feature of ibuprofen metabolism is the unidirectional chiral inversion of the pharmacologically less active R-(-)-ibuprofen to the active S-(+)-ibuprofen (this compound).[4][6] This process, mediated by acyl-CoA synthetase and α-methylacyl-coenzyme A racemase, occurs systemically and has been observed extensively in dogs, pigs, and other species.[4][6] No inversion from this compound back to R-ibuprofen is detected.[6] The extent of this inversion can be substantial, with approximately 70% of an R-ibuprofen dose being converted to the S-enantiomer in dogs.[5][6]
-
Oxidative Metabolism: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8.[4][13] This results in the formation of major inactive metabolites, including 2-hydroxy-ibuprofen and carboxy-ibuprofen.[4][11][14] These metabolites can then undergo further conjugation, such as glucuronidation, before excretion.[14][15]
Excretion: The inactive metabolites of this compound are primarily excreted via the kidneys into the urine.[15][16] In rats, about 28% of an intravenous dose is excreted in the bile, suggesting some degree of enterohepatic circulation, though it is considered limited.[11][12] In dogs, between 8% and 17% of the dose has been recovered in bile.[6]
Mandatory Visualizations
Metabolic Pathway of Ibuprofen
Caption: Unidirectional chiral inversion and oxidative metabolism of ibuprofen.
Experimental Workflow for a Typical Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for preclinical pharmacokinetic analysis.
Detailed Experimental Protocols
The methodologies employed in pharmacokinetic studies are critical for the reliability and interpretation of the resulting data. Below are summaries of typical protocols used in studies involving this compound in animal models.
Study in Sprague-Dawley Rats
-
Objective: To compare the oral bioavailability of different this compound formulations (e.g., powder vs. solid SEDDS).[1]
-
Housing: Animals are typically housed in controlled environments with a standard 12-hour light/dark cycle and provided with food and water ad libitum. A fasting period (e.g., overnight) is common before oral drug administration.[10]
-
Drug Administration:
-
Blood Sampling:
-
Sample Processing:
-
Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
-
-
Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods for quantifying this compound in plasma.[2][5]
-
Sample Preparation: Typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[5]
-
Chromatography: A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer.[2] For enantioselective analysis, a chiral column is required.[5]
-
Study in Beagle Dogs
-
Objective: To investigate the stereoselective pharmacokinetics and chiral inversion of ibuprofen enantiomers.[5][6]
-
Animals: Adult male beagle dogs are a common non-rodent model.[6]
-
Drug Administration:
-
Intravenous (IV): A single dose (e.g., 9-10 mg/kg) is administered into a suitable vein (e.g., cephalic vein) to determine parameters like clearance and volume of distribution.[5][6]
-
Intraduodenal (ID): To bypass gastric emptying and investigate absorption and presystemic metabolism, the drug can be administered directly into the duodenum.[6]
-
-
Sample Collection:
-
Bioanalytical Method:
-
Technique: Chiral HPLC is essential to separate and quantify R-(-)- and S-(+)-ibuprofen individually in plasma, urine, and bile.[5]
-
Internal Standard: An internal standard, such as ketoprofen, is added to samples to ensure accuracy and precision during sample preparation and analysis.[5]
-
Separation: A chiral stationary phase column (e.g., Kromasil 100-5CHI-TBB) is used to achieve enantiomeric separation.[5]
-
Conclusion
The pharmacokinetics of this compound have been characterized in several key animal models, including rats, dogs, rabbits, and pigs. While generally showing rapid absorption and extensive metabolism, significant species-specific differences exist, particularly in the rate and extent of chiral inversion and the clearance of the enantiomers. Rats are a common model for evaluating oral bioavailability and the impact of formulations, while dogs provide valuable insights into stereoselective metabolism and chiral inversion. The data summarized in this guide, along with the detailed protocols and pathway diagrams, offer a foundational resource for scientists engaged in the preclinical development of this compound and other related nonsteroidal anti-inflammatory drugs. A thorough understanding of these animal pharmacokinetic profiles is indispensable for designing informative preclinical studies and for the successful extrapolation of findings to human populations.
References
- 1. Enhanced oral bioavailability of this compound by a novel solid self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Bioavailability of this compound Sustained Release Capsules in Rats [yydbzz.com]
- 3. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Plasma ibuprofen enantiomers and their pharmacokinetics in Beagle dogs determined by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ibuprofen enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic interaction of ibuprofen enantiomers in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note and Protocol: Quantification of Dexibuprofen using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) with enhanced therapeutic efficacy and a potentially better safety profile than its racemic mixture. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed application note and protocol for the determination of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. This compound is separated based on its partitioning between the stationary and mobile phases. The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used for this analysis. The following table summarizes typical chromatographic conditions that have been successfully employed for this compound quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC System | Shimadzu-LC 2010HT with UV/Visible detector[1] | HPLC system with UV/VIS detector | HPLC with UV-Visible detector[2] |
| Column | Waters Symmetry C18 (250 x 4.6mm, 5µm)[1] | Hibar® µBondapak® ODS C18 (4.6 x 250 mm, 5 µm) | Princeton SPHER C18 (25 cm × 4.6 mm i.d., 5 μ)[2] |
| Mobile Phase | Acetonitrile:Water (55:45 v/v), pH 2.5 with orthophosphoric acid[1] | Acetonitrile:Acetate Buffer:Acetic Acid 0.1M (65:35:0.3 v/v/v), pH 5.5 | Acetonitrile:0.5% Triethylamine (30:70 v/v), pH 7.5 with orthophosphoric acid[2] |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min | 1.0 mL/min[2] |
| Detection Wavelength | 214 nm[1] | 220 nm[3] | 222 nm[2] |
| Injection Volume | 20 µL[1] | 20 µL | Not Specified |
| Column Temperature | Ambient | 25°C[4] | Not Specified |
| Retention Time | ~7.65 minutes[1] | Not Specified | Not Specified |
Reagents and Standards
-
Solvents: HPLC grade acetonitrile, methanol, and water.[1][2]
-
Buffers and Modifiers: Orthophosphoric acid, acetate buffer, acetic acid, triethylamine.[1][2]
-
This compound Reference Standard: Pharmacological grade.[1]
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the diluent (e.g., mobile phase or a mixture of methanol and water) and sonicate for 5-15 minutes.[1] Make up the volume to the mark with the diluent.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5-160 µg/mL).[1][3]
Sample Preparation
-
Weigh and finely powder at least 20 tablets or the contents of 10 capsules to ensure homogeneity.[1]
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 50 mL).[1]
-
Add a suitable volume of diluent (e.g., 25 mL of acetonitrile) and sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredient.[1]
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]
-
To deproteinize the serum sample, add acetonitrile (e.g., in a 90:10 v/v ratio of acetonitrile to plasma).
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant, filter it through a 0.45 µm membrane filter, and inject it into the HPLC system.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][3] |
| Linearity Range | 5 - 160 µg/mL[1][3] |
| Accuracy (% Recovery) | 99.0% - 102.0%[1] |
| Precision (% RSD) | < 2%[5][6] |
| Limit of Detection (LOD) | 0.5 - 3 ng/mL[3] |
| Limit of Quantification (LOQ) | 1.0 - 10 ng/mL[3] |
| Specificity | No interference from excipients or degradation products.[2] |
| Robustness | Method remains unaffected by small, deliberate variations in chromatographic parameters. |
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000[5][6] |
| % RSD of Peak Areas (for replicate injections) | < 2%[5][6] |
Stability-Indicating Assay
For stability studies, the method must be able to resolve this compound from its degradation products. This is achieved by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[4] The method is considered stability-indicating if the degradation products do not interfere with the quantification of the parent drug.[4]
Data Presentation and Analysis
The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions. The results should be reported as the mean ± standard deviation.
Logical Relationship of Method Development
Caption: HPLC method development and validation process.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and reliable for the quantification of this compound in various matrices. This application note provides a comprehensive guide for researchers and professionals involved in the quality control and development of this compound-containing products.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of this compound in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF A HPLC METHODS FOR DETERMINATION OF this compound IN PHARMACEUTICAL PREPARATIONS | EPRA Journals [epratrustpublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating RP-HPLC method of this compound in nanocream formulation: Identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Dexibuprofen in Treating Rheumatoid Arthritis Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] As the pharmacologically active isomer, this compound offers therapeutic effects at approximately half the dose of racemic ibuprofen, potentially reducing the metabolic load and the incidence of adverse effects.[2][3][4] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[5] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction, this compound serves as an effective agent for symptomatic relief.[6][7]
These application notes provide an overview of the use of this compound in preclinical models of rheumatoid arthritis, focusing on the Adjuvant-Induced Arthritis (AIA) rat model. Detailed protocols for disease induction, drug administration, and efficacy evaluation are presented to guide researchers in the preclinical assessment of this compound and related compounds.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins. This is achieved through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The reduction in prostaglandin E2 (PGE2) levels, in particular, leads to decreased inflammation, pain, and fever.
Preclinical Rheumatoid Arthritis Models
Animal models are indispensable for studying the pathogenesis of RA and for the preclinical evaluation of novel therapeutics. The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used model that shares several pathological features with human RA, including joint swelling, cartilage degradation, and bone erosion.[8]
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, into the paw or base of the tail.[8] This triggers a systemic immune reaction leading to chronic inflammation of the distal joints.
Experimental Protocols
The following protocols provide a framework for inducing AIA in rats and evaluating the therapeutic efficacy of this compound.
Induction of Adjuvant-Induced Arthritis (AIA)
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis
-
Sterile mineral oil or saline
-
Tuberculin syringes with 26-gauge needles
-
Lewis or Wistar rats (female, 6-8 weeks old)
Procedure:
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the CFA emulsion subcutaneously into the plantar surface of the right hind paw.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for signs of arthritis, which typically appear around day 10-12 post-injection and peak between days 18-21.
This compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles
-
Vortex mixer and sonicator
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle. For example, to prepare a 10 mg/mL suspension, add 100 mg of this compound to 10 mL of 0.5% CMC.
-
Vortex and sonicate the mixture to ensure a homogenous suspension.
-
Begin treatment on day 10 post-adjuvant injection, or upon the first signs of arthritis.
-
Administer this compound orally via gavage once or twice daily. The dosage can be determined based on previous studies with ibuprofen or this compound in other inflammatory models, typically ranging from 5 to 50 mg/kg.[1][9]
-
A vehicle control group (receiving 0.5% CMC only) and a positive control group (e.g., methotrexate or another established anti-arthritic drug) should be included.
Assessment of Therapeutic Efficacy
a. Clinical Assessment:
-
Arthritis Score: Score each paw daily based on the severity of erythema and swelling on a scale of 0-4 (0 = normal; 1 = mild swelling and erythema of the digits; 2 = moderate swelling and erythema of the digits and paw; 3 = severe swelling and erythema of the entire paw; 4 = very severe swelling, erythema, and ankylosis). The maximum score per animal is 16.[10][11]
-
Paw Volume: Measure the volume of both hind paws daily using a plethysmometer. The percentage inhibition of paw edema can be calculated relative to the vehicle-treated control group.[11][12]
-
Body Weight: Record the body weight of each animal every other day as an indicator of systemic health.
b. Histopathological Analysis:
-
At the end of the study (e.g., day 21 or 28), euthanize the animals and dissect the hind paws.
-
Fix the joints in 10% neutral buffered formalin for at least 48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cellular infiltration.[5][13]
-
Use Safranin O-fast green staining to evaluate cartilage damage and proteoglycan loss.
-
Score the histopathological changes based on established scoring systems.
c. Biochemical Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) using commercially available ELISA kits.[14][15]
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in an AIA rat model.
References
- 1. This compound (S+-isomer ibuprofen) reduces gastric damage and improves analgesic and antiinflammatory effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview on clinical data of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. njppp.com [njppp.com]
- 13. researchgate.net [researchgate.net]
- 14. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dexibuprofen as a Therapeutic Agent for Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical investigation of dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, for the treatment of osteoarthritis (OA). The information compiled herein is derived from a systematic review of published clinical trial data and literature on the pathophysiology of OA and the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to this compound in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, subchondral bone remodeling, and synovial inflammation.[1] The pathophysiology involves pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which stimulate the production of prostaglandins, particularly prostaglandin E2 (PGE2), via the cyclooxygenase (COX) enzymes.[2][3][4] PGE2 contributes to pain and inflammation in the affected joints.[2]
This compound, like other NSAIDs, exerts its therapeutic effects by inhibiting the COX enzymes, thereby reducing prostaglandin synthesis.[5][6] As the S(+)-enantiomer of ibuprofen, this compound is the pharmacologically active form, allowing for a lower dosage compared to racemic ibuprofen to achieve a similar therapeutic effect.[7][8] Clinical trials have evaluated the efficacy and safety of this compound in managing the signs and symptoms of osteoarthritis, often comparing it with racemic ibuprofen and other NSAIDs, such as celecoxib.[8][9]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating this compound for osteoarthritis.
Table 1: Efficacy of this compound in Osteoarthritis of the Hip or Knee
| Trial Identifier/Reference | Treatment Arms | Primary Efficacy Endpoint | Key Findings |
| Mayrhofer et al. (2001) [10][11] | This compound 600 mg/day (200 mg t.i.d.) this compound 1200 mg/day (400 mg t.i.d.) Racemic Ibuprofen 2400 mg/day (800 mg t.i.d.) | Improvement in WOMAC Osteoarthritis Index after 15 days | This compound 1200 mg/day was equivalent to racemic ibuprofen 2400 mg/day, with borderline superiority (p=0.055). A significant dose-response relationship was observed for this compound (p=0.023).[10] |
| NCT01066676 [12] | This compound 800 mg/day (400 mg b.i.d.) Racemic Ibuprofen 1600 mg/day (400 mg q.i.d.) | Comparison of tolerability and overall efficacy | Efficacy, based on the sum of pain intensity, pain relief, and global assessments, showed no significant difference between the two treatment groups.[12] |
| Hawel et al. (2003) [9] | This compound 800 mg/day (400 mg b.i.d.) Celecoxib 200 mg/day | Improvement in WOMAC Osteoarthritis Index after 15 days | This compound was found to be non-inferior to celecoxib in improving the WOMAC OA index.[9] |
Table 2: Safety and Tolerability of this compound in Osteoarthritis
| Trial Identifier/Reference | Treatment Arms | Key Safety/Tolerability Outcomes | Incidence of Adverse Events |
| Mayrhofer et al. (2001) [10][11] | This compound 600 mg/day this compound 1200 mg/day Racemic Ibuprofen 2400 mg/day | Adverse drug reactions, primarily gastrointestinal disorders. | This compound 600 mg: 13.34% this compound 1200 mg: 15.25% Racemic Ibuprofen 2400 mg: 16.94%[10] |
| NCT01066676 [12] | This compound 800 mg/day Racemic Ibuprofen 1600 mg/day | Gastrointestinal adverse drug reactions. | This compound: 3.3% Racemic Ibuprofen: 7.8% (Statistically significant lower proportion in the this compound group)[8] |
| Hawel et al. (2003) [9] | This compound 800 mg/day Celecoxib 200 mg/day | Overall incidence of adverse drug reactions and gastrointestinal disorders. | Overall ADRs: this compound 12.16%, Celecoxib 13.51% GI disorders: this compound 8.1%, Celecoxib 9.5%[9] |
| Mayrhofer et al. (2001) - 1-year tolerability study [11] | This compound | Incidence of clinical adverse events over 12 months. | Overall incidence of 15.2% (GI tract: 11.7%, CNS: 1.3%, skin: 1.3%, others: 0.9%).[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical trials of this compound for osteoarthritis.
Protocol: Phase III, Randomized, Double-Blind, Parallel-Group Clinical Trial for Efficacy and Safety of this compound
Objective: To compare the efficacy and safety of this compound with racemic ibuprofen in patients with painful osteoarthritis of the hip or knee.
3.1.1. Patient Population and Selection Criteria:
-
Inclusion Criteria:
-
Male or female patients, aged 40-75 years.
-
Confirmed diagnosis of osteoarthritis of the hip or knee according to the American College of Rheumatology (ACR) criteria.
-
Patients experiencing chronic knee pain.
-
A baseline score of ≥ 4 on the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale (Likert version), with at least two of the five activities causing at least moderate pain.[13]
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
Known hypersensitivity to ibuprofen or other NSAIDs.
-
History of gastrointestinal ulceration or bleeding within the past year.
-
Concomitant use of other NSAIDs, corticosteroids, or anticoagulants.
-
Severe cardiovascular, renal, or hepatic impairment.
-
Participation in another clinical trial within 30 days prior to screening.
-
3.1.2. Study Design and Treatment:
-
A multicenter, randomized, double-blind, parallel-group design.
-
Treatment Arms:
-
This compound 400 mg administered orally twice daily (total daily dose: 800 mg).
-
Racemic Ibuprofen 400 mg administered orally four times daily (total daily dose: 1600 mg).
-
-
Duration of Treatment: 15 days.
-
Randomization: Patients are randomized in a 1:1 ratio to one of the two treatment groups using a central randomization system.
3.1.3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the WOMAC 3.1 LK pain subscale score at Day 15.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the WOMAC stiffness and physical function subscale scores at Day 15.
-
Patient's global assessment of disease activity on a Visual Analog Scale (VAS).
-
Investigator's global assessment of disease activity on a VAS.
-
Use of rescue medication (e.g., acetaminophen).
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs (blood pressure, heart rate).
-
Standard laboratory safety tests (hematology, clinical chemistry, urinalysis) at baseline and end of treatment.
-
3.1.4. Data Collection and Analysis:
-
The WOMAC questionnaire is self-administered by the patient at baseline and at the end of the treatment period.
-
Adverse events are recorded at each study visit, and their severity, seriousness, and relationship to the study medication are assessed by the investigator.
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population, defined as all randomized patients who have received at least one dose of study medication.
-
The change from baseline in WOMAC scores between the treatment groups is analyzed using an Analysis of Covariance (ANCOVA) model, with the baseline score as a covariate.
-
Safety data is summarized descriptively. The incidence of adverse events is compared between the groups using Fisher's exact test.
Protocol: Assessment of Osteoarthritis Symptoms using the WOMAC Index
Objective: To quantitatively assess the pain, stiffness, and physical function of patients with osteoarthritis of the hip or knee.
3.2.1. Instrument:
-
The Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index 3.1 Likert Scale (LK3.1) version is used.[14]
-
The questionnaire consists of 24 items divided into three subscales:
-
Pain (5 items)
-
Stiffness (2 items)
-
Physical Function (17 items)
-
3.2.2. Administration:
-
The questionnaire is self-administered by the patient.
-
Clear instructions are provided to the patient to rate their symptoms over the preceding 48 hours.
-
Each item is scored on a 5-point Likert scale from 0 (None) to 4 (Extreme).
3.2.3. Scoring:
-
The scores for each item within a subscale are summed to generate a subscale score.
-
The total WOMAC score is the sum of the scores of the three subscales.
-
Higher scores indicate greater pain, stiffness, and functional limitation.
Protocol: Monitoring and Reporting of Adverse Events
Objective: To systematically collect, assess, and report all adverse events occurring during the clinical trial to ensure patient safety.
3.3.1. Definition of an Adverse Event (AE):
-
Any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
3.3.2. Data Collection:
-
At each study visit, the investigator or study coordinator will ask the patient non-leading questions to elicit information about any potential AEs (e.g., "Have you had any health problems since your last visit?").
-
All reported AEs are documented in the patient's source documents and on the Adverse Event Case Report Form (CRF).
-
The documentation includes a description of the event, its start and end dates, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug (related or not related).
3.3.3. Reporting of Serious Adverse Events (SAEs):
-
A Serious Adverse Event is any AE that:
-
Results in death.
-
Is life-threatening.
-
Requires inpatient hospitalization or prolongation of existing hospitalization.
-
Results in persistent or significant disability/incapacity.
-
Is a congenital anomaly/birth defect.
-
-
All SAEs must be reported to the study sponsor within 24 hours of the site's awareness of the event, in accordance with regulatory requirements and the CONSORT guidelines for reporting harms.[15][16][17][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in osteoarthritis and the mechanism of action of this compound, as well as a typical clinical trial workflow.
References
- 1. Role of proinflammatory cytokines in the pathophysiology of osteoarthritis | Semantic Scholar [semanticscholar.org]
- 2. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Inflammatory and Anti-Inflammatory Cytokines in the Pathogenesis of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of inflammation in the pathogenesis of osteoarthritis: latest findings and interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. Evaluation of the efficacy and dose-response relationship of this compound (S(+)-ibuprofen) in patients with osteoarthritis of the hip and comparison with racemic ibuprofen using the WOMAC osteoarthritis index. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the efficacy and tolerability of this compound and celecoxib in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the efficacy and dose-response relationship of this compound (S(+)-ibuprofen) in patients with osteoarthritis of the hip and comparison with racemic ibuprofen using the WOMAC osteoarthritis index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and long-term safety of this compound [S(+)-ibuprofen]: a short-term efficacy study in patients with osteoarthritis of the hip and a 1-year tolerability study in patients with rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. What WOMAC pain score should make a patient eligible for a trial in knee osteoarthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmj.com [bmj.com]
- 17. Reporting of harms in clinical trials: overview of the adherence to CONSORT (Consolidated Standards of Reporting Trials) Harms 2004 | Cochrane Colloquium Abstracts [abstracts.cochrane.org]
- 18. equator-network.org [equator-network.org]
- 19. bmj.com [bmj.com]
Application Notes and Protocols for Synthesizing Dexibuprofen Prodrugs to Mitigate Gastrointestinal Toxicity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of dexibuprofen prodrugs designed to reduce the gastrointestinal (GI) toxicity commonly associated with this nonsteroidal anti-inflammatory drug (NSAID). By temporarily masking the free carboxylic acid group of this compound, these prodrugs aim to prevent direct mucosal damage in the stomach, while releasing the active drug systemically.[1][2] This approach has shown promise in improving the safety profile of this compound while maintaining or even enhancing its therapeutic efficacy.[3][4]
Introduction
This compound, the S-(+)-enantiomer of ibuprofen, is a potent anti-inflammatory, analgesic, and antipyretic agent.[5] However, like other NSAIDs, its clinical use can be limited by adverse effects on the gastrointestinal tract, including ulceration, bleeding, and perforation.[1][3] The primary cause of this local GI toxicity is the presence of a free carboxylic acid moiety, which can directly irritate the gastric mucosa.[1][2]
The prodrug strategy involves chemically modifying the carboxylic acid group to form a transient derivative, most commonly an ester or an amide.[1][2] These prodrugs are designed to be stable in the acidic environment of the stomach but are later hydrolyzed by enzymes in the bloodstream or other tissues to release the active this compound.[1][6] This targeted drug release minimizes direct contact of the acidic drug with the stomach lining, thereby reducing GI side effects.[1][6] This document outlines the synthesis of representative ester and amide prodrugs of this compound and the key experimental protocols for their evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound prodrugs, providing a comparative overview of their performance.
Table 1: Anti-inflammatory Activity and Ulcerogenicity of this compound Prodrugs
| Prodrug Type | Carrier Moiety | Anti-inflammatory Activity (% Inhibition) | Ulcer Index | Reference |
| This compound (Parent Drug) | - | 43.3% | 16.66 | [4] |
| Amide Prodrug | L-Tryptophan Methyl Ester | 73.4% | Reduced vs. This compound | [3][4] |
| Amide Prodrug | L-Phenylalanine Methyl Ester | 77.3% | Reduced vs. This compound | [3][4] |
| Amide Prodrug | Glycine Methyl Ester | 72.8% | Reduced vs. This compound | [3][4] |
| Amide Prodrug | L-Tyrosine Methyl Ester | 64.5% | Reduced vs. This compound | [3][4] |
| Ester Prodrug (Antioxidant conjugate) | Sesamol derivative | More pronounced analgesic activity | Reduced GI adverse effects | [1] |
| Ester Prodrug (Antioxidant conjugate) | Umbelliferone derivative | Significant antipyretic activity | Reduced GI adverse effects | [1] |
| Ester Prodrug (Antioxidant conjugate) | Menthol derivative | 42.06% (more significant than this compound) | Reduced GI adverse effects | [1] |
| Dextran Conjugate (DD10) | Dextran (MW 10,000) | 60.8% | 9.66 | |
| Dextran Conjugate (DD20) | Dextran (MW 20,000) | 65.74% | 6.66 |
Table 2: In Vitro Hydrolysis of this compound Prodrugs
| Prodrug Type | Hydrolysis Condition | Time (h) | % Drug Release | Reference |
| Ester Prodrugs (Antioxidant conjugates) | Simulated Gastric Fluid (pH 1.2) | - | Stable (minimal hydrolysis) | [1][6] |
| Ester Prodrugs (Antioxidant conjugates) | Simulated Intestinal Fluid (pH 7.4) | 1 | 6.34% - 18.02% | [1][6] |
| Ester Prodrugs (Antioxidant conjugates) | 80% Human Plasma (pH 7.4) | 1 | 61.5% - 69.4% | [1][6] |
| Dextran Conjugate | Simulated Gastric Fluid (pH 1.2) | - | 11.64% | [7] |
| Dextran Conjugate | Simulated Intestinal Fluid (pH 7.4) | - | 99.53% | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound prodrugs.
Protocol 1: Synthesis of this compound Amide Prodrugs with Amino Acid Esters
This protocol is based on the Schotten-Baumann reaction technique.[3]
Step 1: Synthesis of this compound Acid Chloride
-
Dissolve this compound (0.05 mol) in a minimal amount of chloroform.
-
Slowly add freshly distilled thionyl chloride (0.05 mol).
-
Reflux the mixture at 60-70°C with continuous stirring.
-
After the reaction is complete (monitored by TLC), remove the excess thionyl chloride by distillation under reduced pressure to obtain this compound acid chloride.
Step 2: Synthesis of Amino Acid Methyl Ester Hydrochlorides
-
Suspend the desired L-amino acid (e.g., L-tryptophan, L-phenylalanine, glycine, or L-tyrosine) in methanol.
-
Cool the suspension in an ice bath and pass dry hydrogen chloride gas through it with stirring until the amino acid dissolves completely.
-
Reflux the reaction mixture for a few hours.
-
Remove the excess methanol by distillation to obtain the amino acid methyl ester hydrochloride.
Step 3: Synthesis of this compound Amide Prodrugs
-
Dissolve the amino acid methyl ester hydrochloride in water and add sodium bicarbonate solution to neutralize it.
-
Extract the free amino acid methyl ester with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve the obtained amino acid methyl ester in a suitable solvent (e.g., chloroform).
-
Add a solution of this compound acid chloride (from Step 1) in the same solvent dropwise with constant stirring at a low temperature (e.g., 0-5°C).
-
Allow the reaction to proceed for several hours at room temperature.
-
Wash the reaction mixture with dilute acid, then with a dilute base, and finally with water.
-
Dry the organic layer and evaporate the solvent to obtain the crude prodrug.
-
Purify the prodrug by recrystallization or column chromatography.
-
Confirm the structure of the synthesized prodrug using analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy.[3]
Protocol 2: In Vitro Hydrolysis Studies
This protocol assesses the stability of the prodrugs in simulated physiological fluids.
1. Hydrolysis in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4)
-
Prepare SGF and SIF according to standard pharmacopeial methods.
-
Dissolve a known concentration of the this compound prodrug in a minimal amount of a suitable organic solvent and then dilute it with the respective buffer (SGF or SIF) to the final concentration.
-
Incubate the solutions at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw aliquots of the solution.
-
Analyze the samples for the amount of this compound released using a validated HPLC method.
2. Hydrolysis in 80% Human Plasma
-
Prepare a solution of the prodrug in a minimal amount of methanol.
-
Add the prodrug solution to 80% human plasma (pH 7.4, prepared by mixing 80 parts of plasma with 20 parts of phosphate buffer at pH 7.4).[3]
-
Incubate the mixture at 37°C.
-
At specified time points, withdraw samples and precipitate the plasma proteins (e.g., with acetonitrile).
-
Centrifuge the samples and analyze the supernatant for the concentration of released this compound by HPLC.[3]
Protocol 3: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This is a standard in vivo model to assess anti-inflammatory effects.
-
Use healthy adult albino rats of either sex, fasted overnight with free access to water.
-
Divide the animals into groups: a control group, a standard group (receiving this compound), and test groups (receiving the synthesized prodrugs).
-
Administer the test compounds and the standard drug orally at a predetermined dose.
-
After a specific time (e.g., 30 minutes), inject a 1% w/v solution of carrageenan in saline into the sub-plantar region of the left hind paw of each rat to induce edema.
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Protocol 4: Assessment of Ulcerogenic Activity
This protocol evaluates the GI toxicity of the prodrugs.
-
Use healthy adult albino rats, fasted for 24 hours before the experiment.
-
Divide the animals into a control group, a standard group (this compound), and test groups (prodrugs).
-
Administer the respective compounds orally at a high dose for a specified number of days.
-
On the final day, sacrifice the animals and carefully excise their stomachs.
-
Open the stomachs along the greater curvature and wash them with saline.
-
Examine the gastric mucosa for any signs of ulceration, erosion, or hemorrhage under a magnifying glass.
-
Score the ulcers based on their number and severity to calculate the ulcer index.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General workflow for the synthesis of this compound prodrugs.
Caption: Mechanism of reduced GI toxicity by this compound prodrugs.
References
- 1. Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of this compound–Antioxidant Mutual Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of this compound with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onlinesciencepublishing.com [onlinesciencepublishing.com]
Application Notes and Protocols for Novel Nanoformulations of Dexibuprofen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of various nanoformulations of Dexibuprofen, a non-steroidal anti-inflammatory drug (NSAID). The aim of these nanoformulations is to enhance the therapeutic efficacy of this compound by improving its solubility, dissolution rate, and bioavailability, while potentially reducing its gastrointestinal side effects.[1][2][3] this compound, the S-(+)-enantiomer of ibuprofen, is a more potent inhibitor of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[4][5]
Overview of Nanoformulation Strategies
Several nano-based drug delivery systems have been explored for this compound to overcome the challenges associated with its poor water solubility.[1][6] These strategies include polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanocrystals, and nanoemulsions.[1][7][8][9][10]
Data Presentation: Comparative Analysis of this compound Nanoformulations
The following table summarizes the key physicochemical properties of different this compound nanoformulations reported in the literature.
| Nanoformulation Type | Method of Preparation | Polymer/Lipid | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Ionotropic Gelation | Chitosan | Sodium Tripolyphosphate (TPP) | 437.6 | - | - | 75.48 - 91.22 | [4][5] |
| Solid Lipid Nanoparticles (SLNs) | Modified Microemulsion | - | - | 213.8 | 0.201 | -33.6 | 92 | [2] |
| Nanostructured Lipid Carriers (NLCs) | High-Shear Hot Homogenization | Beeswax, Miglyol 812 | Tween 80 | 152.3 | < 0.2 | - | > 99 | [7] |
| Nanocrystals | Microchannel Fluidic Reactor | - | Poloxamer-407, PVP-K30, HPMC-15cps | 45 ± 3.0 | 0.19 ± 0.06 | - | - | [8] |
| Nanocrystals | Antisolvent Precipitation with Syringe Pump | - | HPMC, PVP, Eudragit | 85.0 ± 2.5 | 0.179 ± 0.01 | - | - | [6][11] |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | Stearic Acid | Lutrol F-68 (Poloxamer), Tween-80 | - | - | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of selected this compound nanoformulations.
Preparation of Chitosan-Based this compound Nanoparticles by Ionotropic Gelation
This method is based on the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of sodium tripolyphosphate (TPP).[4][5]
Materials:
-
This compound
-
Chitosan
-
Sodium Tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Purified Water
Protocol:
-
Prepare a chitosan solution (e.g., 0.5% w/v) by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.
-
Dissolve this compound in a suitable solvent and add it to the chitosan solution.
-
Prepare a TPP solution (e.g., 0.1% w/v) in purified water.
-
Add the TPP solution dropwise to the this compound-loaded chitosan solution under constant magnetic stirring at room temperature.
-
Observe the formation of opalescent suspension, indicating the formation of nanoparticles.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for complete nanoparticle formation and stabilization.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with purified water to remove any unreacted reagents.
-
Lyophilize the nanoparticles for long-term storage.
Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Modified Microemulsion Method
This technique involves the preparation of an oil-in-water (o/w) microemulsion followed by solidification of the lipid phase to form SLNs.[2]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified Water
Protocol:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the melted lipid.
-
Prepare the aqueous phase by dissolving the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the melted lipid phase with continuous stirring to form a clear microemulsion.
-
Disperse the hot microemulsion into cold water (2-3°C) under high-speed homogenization.
-
The rapid cooling of the microemulsion leads to the precipitation of the lipid as solid nanoparticles, entrapping the drug.
-
The resulting SLN dispersion can be further processed or used directly.
Preparation of this compound Nanocrystals using a Microchannel Fluidic Reactor
This bottom-up approach allows for the controlled precipitation of drug nanocrystals with a narrow size distribution.[8]
Materials:
-
This compound
-
Solvent (e.g., Ethanol)
-
Antisolvent (e.g., Purified Water)
-
Stabilizer (e.g., Poloxamer-407)
Protocol:
-
Dissolve this compound in the solvent to prepare the drug solution.
-
Dissolve the stabilizer in the antisolvent to prepare the stabilizing solution.
-
Set up the microchannel fluidic reactor system.
-
Pump the drug solution and the stabilizing solution simultaneously through separate inlets of the microchannel reactor at controlled flow rates.
-
The rapid mixing of the two streams within the microchannels induces supersaturation and subsequent precipitation of this compound nanocrystals.
-
The stabilizer adsorbs onto the surface of the newly formed nanocrystals, preventing their aggregation.
-
Collect the nanosuspension from the outlet of the reactor.
Characterization Protocols
Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
Protocol:
-
Dilute the nanoformulation suspension with an appropriate solvent (usually purified water) to a suitable concentration.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) based on the fluctuations in scattered light intensity.
-
For zeta potential measurement, use a specific electrode-containing cuvette.
-
The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to determine the zeta potential.
Encapsulation Efficiency Determination
Protocol:
-
Separate the unencapsulated (free) drug from the nanoformulation. This can be achieved by ultracentrifugation, where the nanoparticles form a pellet, and the supernatant contains the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
In Vitro Drug Release Study
Instrument: USP Dissolution Apparatus (e.g., paddle type).
Protocol:
-
Prepare a release medium that mimics physiological conditions (e.g., phosphate buffer pH 7.4).
-
Place a known amount of the this compound nanoformulation into a dialysis bag or disperse it directly in the dissolution vessel.
-
Maintain the temperature at 37 ± 0.5°C and a constant stirring speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at 222 nm).[12][13][14]
-
Plot the cumulative percentage of drug released against time.
Visualizations
Caption: General experimental workflow for developing this compound nanoformulations.
Caption: Signaling pathway showing the inhibition of prostaglandin synthesis by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijlpr.com [ijlpr.com]
- 6. This compound nanocrystals with improved therapeutic performance: fabrication, characterization, in silico modeling, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Fabrication and characterization of this compound nanocrystals using microchannel fluidic rector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound loaded into nanoemulsion based gel for topical application - In vitro characterization and in vivo anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
Ocular Drug Delivery Strategies for Dexibuprofen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties.[1] Its application in ophthalmology is primarily for the management of ocular inflammation. However, conventional eye drop formulations of NSAIDs suffer from poor bioavailability (less than 5%) due to physiological barriers of the eye, such as rapid tear turnover, nasolacrimal drainage, and the corneal barrier itself.[2][3] To overcome these limitations, advanced drug delivery systems are being explored to enhance the ocular bioavailability and therapeutic efficacy of this compound.
These application notes provide an overview of various nano-particulate strategies for the ocular delivery of this compound, including polymeric nanoparticles, nanoemulsions, and niosomes. Detailed protocols for the preparation, characterization, and evaluation of these formulations are provided to guide researchers in the development of effective ophthalmic drug delivery systems for this compound.
Formulation Strategies and Characterization
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
PLGA nanoparticles are biodegradable and biocompatible polymeric carriers that can encapsulate lipophilic drugs like this compound, providing sustained release and improved corneal permeation.[2][4] The addition of polyethylene glycol (PEG) to the PLGA matrix (PEGylation) can further enhance the stability and mucoadhesive properties of the nanoparticles.[5]
Table 1: Physicochemical Characterization of this compound-Loaded PLGA Nanoparticles [4]
| Formulation Code | Polymer Composition | Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | PLGA | Lutrol F68 | 205.3 ± 2.5 | 0.113 ± 0.015 | -15.4 ± 0.8 | 85.2 ± 3.1 |
| F2 | PLGA-PEG 5% | Lutrol F68 | 180.1 ± 1.9 | 0.098 ± 0.011 | -18.9 ± 1.2 | 88.7 ± 2.5 |
| F3 | PLGA-PEG 5% | Tween 80® | 175.4 ± 2.1 | 0.105 ± 0.013 | -20.1 ± 1.5 | 90.1 ± 2.8 |
| F4 | PLGA-PEG 5% | PVA | 182.6 ± 2.3 | 0.110 ± 0.014 | -17.5 ± 1.1 | 87.9 ± 3.0 |
Chitosan-Based Nanoparticles
Chitosan, a natural cationic polymer, is an attractive material for ocular drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties.[6] Chitosan nanoparticles can be prepared by the ionotropic gelation method, where the positively charged chitosan interacts with a negatively charged cross-linking agent like sodium tripolyphosphate (TPP).[7]
Table 2: Formulation and Characterization of this compound-Loaded Chitosan Nanoparticles [7]
| Formulation Code | Chitosan Conc. (%) | Sodium TPP Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| F5 | 2.5 | 0.5 | 350 ± 15 | 0.35 ± 0.05 | +25 ± 3 | 75.48 ± 2.5 |
| F8 | 4.0 | 0.8 | 410 ± 20 | 0.40 ± 0.06 | +30 ± 4 | 85.65 ± 3.1 |
| F11 | 5.0 | 1.0 | 450 ± 25 | 0.45 ± 0.07 | +35 ± 5 | 91.22 ± 2.8 |
Nanoemulsions
Nanoemulsions are oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes in the nanometer range. For ophthalmic delivery of lipophilic drugs like this compound, o/w nanoemulsions are preferred. They can enhance drug solubility, improve corneal penetration, and provide sustained release.[3]
Table 3: Representative Composition and Properties of a this compound Ocular Nanoemulsion
| Component | Concentration (% w/w) | Purpose |
| This compound | 0.1 - 0.5 | Active Pharmaceutical Ingredient |
| Castor Oil / Medium Chain Triglycerides | 5 - 15 | Oil Phase |
| Tween 80® / Polysorbate 80 | 10 - 20 | Surfactant |
| Propylene Glycol / Transcutol® P | 5 - 10 | Co-surfactant |
| Purified Water | q.s. to 100 | Aqueous Phase |
| Characteristic | Value | |
| Droplet Size (nm) | < 200 | |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | -10 to -30 |
Niosomes
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol. They are structurally similar to liposomes but offer advantages in terms of chemical stability and lower cost.[8] Niosomes can encapsulate both hydrophilic and lipophilic drugs and are a promising platform for ocular drug delivery.
Table 4: Representative Composition and Properties of this compound-Loaded Niosomes
| Component | Molar Ratio | Purpose |
| This compound | - | Active Pharmaceutical Ingredient |
| Span 60 / Sorbitan monostearate | 1 | Non-ionic surfactant |
| Cholesterol | 1 | Stabilizer |
| Characteristic | Value | |
| Vesicle Size (nm) | 100 - 500 | |
| Entrapment Efficiency (%) | > 50 | |
| Zeta Potential (mV) | Negative |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Displacement Method)[4][9]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA or PLGA-PEG and this compound in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% Lutrol F68, 0.3% Tween 80®, or 0.5% PVA) and adjust the pH to 3.5.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure.
-
Purification (if using PVA): Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to remove excess PVA. Resuspend the pellet in purified water.
-
Storage: Store the nanoparticle suspension at 4°C.
Caption: Workflow for PLGA Nanoparticle Preparation.
Preparation of this compound-Loaded Chitosan Nanoparticles (Ionotropic Gelation)[7]
-
Chitosan Solution: Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with magnetic stirring.
-
This compound Incorporation: Disperse this compound in the chitosan solution.
-
TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug dispersion under constant magnetic stirring at room temperature. Nanoparticles are formed spontaneously.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Washing and Resuspension: Wash the nanoparticle pellet with purified water and resuspend in a suitable medium.
Caption: Workflow for Chitosan Nanoparticle Preparation.
Preparation of this compound Ocular Nanoemulsion (High-Pressure Homogenization)[1][10]
-
Oil Phase Preparation: Dissolve this compound in the selected oil (e.g., castor oil).
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80®) and co-surfactant (e.g., propylene glycol) in purified water.
-
Pre-emulsion Formation: Coarsely disperse the oil phase in the aqueous phase using a high-shear mixer.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 1000-1500 bar) to form a nanoemulsion.
-
Characterization and Storage: Characterize the nanoemulsion for droplet size, PDI, and zeta potential. Store at controlled room temperature.
Preparation of this compound-Loaded Niosomes (Thin Film Hydration Method)[7][11]
-
Lipid Film Formation: Dissolve the non-ionic surfactant (e.g., Span 60) and cholesterol in a volatile organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) containing this compound by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant.
-
Vesicle Formation: Continue the hydration process until the lipid film is fully dispersed, forming a suspension of multilamellar niosomes.
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the niosome suspension can be sonicated or subjected to extrusion.
In Vitro and Ex Vivo Evaluation Protocols
In Vitro Drug Release Study[9]
-
Apparatus: Use a dialysis bag method or Franz diffusion cells.
-
Release Medium: Phosphate-buffered saline (PBS, pH 7.4) maintained at 32 ± 0.5°C to simulate the ocular surface temperature.
-
Procedure (Dialysis Bag):
-
Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the sealed bag in the release medium with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis: Analyze the concentration of this compound in the withdrawn samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Ex Vivo Corneal Permeation Study[11][12]
-
Apparatus: Use Franz-type diffusion cells.
-
Corneal Tissue: Freshly excised cornea from rabbit or porcine eyes obtained from a local abattoir.
-
Procedure:
-
Mount the excised cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and maintain at 32 ± 0.5°C with constant stirring.
-
Apply the this compound formulation to the donor compartment.
-
At specific time points, withdraw samples from the receptor compartment and replace with fresh buffer.
-
-
Analysis: Determine the concentration of this compound in the receptor samples by HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot against time. Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp).
In Vivo Evaluation Protocols
In Vivo Anti-inflammatory Efficacy Study (Rabbit Model)
-
Animal Model: New Zealand albino rabbits.
-
Induction of Inflammation: Induce ocular inflammation in one eye of each rabbit by topical application of a pro-inflammatory agent (e.g., 0.5% sodium arachidonate). The contralateral eye serves as a control.
-
Treatment: 30 minutes after inflammation induction, topically administer 50 µL of the this compound formulation to the inflamed eye.
-
Evaluation: At predetermined time intervals (e.g., every 30 minutes for 4 hours), score the ocular inflammation based on a standardized scoring system (e.g., conjunctival redness, chemosis, and iris hyperemia).
-
Data Analysis: Compare the inflammation scores of the treated group with those of a control group (receiving no treatment or a placebo formulation).
Ocular Irritation Study (Draize Test)[10][13]
-
Animal Model: Albino rabbits.
-
Procedure:
-
Instill a single dose of the this compound formulation into the conjunctival sac of one eye of each rabbit. The other eye remains untreated as a control.
-
Observe the eyes for any signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
-
Scoring: Grade the ocular reactions according to the Draize scoring system for cornea, iris, and conjunctiva.
-
Classification: Classify the formulation as non-irritating, minimally irritating, mildly irritating, or moderately/severely irritating based on the total scores.
Signaling Pathway
Caption: Mechanism of action of this compound in ocular inflammation.
Disclaimer: These protocols are intended for guidance and informational purposes only. Researchers should adapt and validate these methods based on their specific experimental requirements and in compliance with all applicable safety and ethical regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound loaded into nanoemulsion based gel for topical application - In vitro characterization and in vivo anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophthalmic Nanoemulsions: From Composition to Technological Processes and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Nanoemulsions as Ophthalmic Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Methods for preparation of niosomes: A focus on thin-film hydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for Sustained Dexibuprofen Release from Transdermal Patches
Introduction
Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Oral administration of this compound is associated with gastrointestinal side effects, such as dyspepsia, ulceration, and bleeding, and a short biological half-life (1.8–3.5 hours) necessitates frequent dosing.[2] Transdermal drug delivery offers a promising alternative route of administration, bypassing the gastrointestinal tract and first-pass metabolism, reducing systemic side effects, and providing sustained drug release for improved patient compliance.[2][3]
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of transdermal patches designed for the sustained release of this compound. The information is intended for researchers, scientists, and drug development professionals working on topical and transdermal drug delivery systems.
Rationale for this compound Transdermal Delivery
The physicochemical properties of this compound, particularly its log P value of 3.97, make it a suitable candidate for transdermal delivery.[2] The development of a transdermal patch aims to deliver this compound directly to the systemic circulation in a controlled manner, maintaining a steady-state plasma concentration and offering a prolonged therapeutic effect. This approach can minimize the adverse effects associated with oral NSAID therapy and enhance patient adherence.[2][3]
Formulation Components
The performance of a transdermal patch is highly dependent on its composition. Key components include polymers, plasticizers, solvents, and permeation enhancers.
-
Polymers: Form the matrix of the patch, controlling the drug release rate. Common polymers include Ethyl Cellulose (EC), Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Eudragit® grades.[3][4][5] The combination of hydrophilic and lipophilic polymers can be used to modulate the release profile.[3]
-
Plasticizers: Added to increase the flexibility and prevent brittleness of the patch. Examples include Di-N-butyl Phthalate and Polyethylene Glycol (PEG) 400.[3][4][5]
-
Permeation Enhancers: These agents reversibly disrupt the barrier function of the stratum corneum to facilitate drug penetration. Examples used in this compound patch formulations include almond oil, Dimethyl Sulfoxide (DMSO), oleic acid, and propylene glycol.[2][3][4][6]
-
Solvents: Used to dissolve the drug and polymers during the formulation process. A common solvent system is a mixture of chloroform and methanol.[7]
Data on this compound Patch Formulations and Characterization
The following tables summarize quantitative data from various studies on this compound transdermal patches, including different formulation types and their resulting physicochemical and release properties.
Table 1: Example Formulations of this compound Transdermal Patches
| Formulation Type | Polymer(s) | Plasticizer | Permeation Enhancer / Vehicle | Drug Loading | Reference |
| Matrix | Ethyl Cellulose, Polyvinylpyrrolidone | Di-N-butyl Phthalate | Almond Oil | Not Specified | [4][5] |
| Matrix | HPMC, PVP, MC, Carbopol 940P | PEG 400 | DMSO | Not Specified | [3][7] |
| Reservoir | Not Applicable (Drug in Microemulsion) | Not Applicable | Ethyl Oleate, Tween 80, Propylene Glycol | 10% in microemulsion | [2] |
| Matrix | HPMC, PVP K30 | Not Specified | Not Specified | 230 mg equivalent | [8] |
Table 2: Summary of Physicochemical Characterization of this compound Patches
| Parameter | Result | Formulation Details | Reference |
| Thickness | 0.44 ± 0.02 mm | EC:PVP matrix | [4][5][9] |
| Weight Uniformity | 80.09 ± 0.98 mg (for 3.14 cm²) | EC:PVP matrix | [9] |
| Drug Content | 100.0 ± 0.026% | EC:PVP matrix | [4][5][10] |
| Moisture Content | 5.6 ± 0.81% | EC:PVP matrix | [11] |
| Moisture Uptake | 7.87 ± 1.11 w/w % | EC:PVP matrix | [4][5][10] |
| Tensile Strength | Increases with polymer concentration | EC:PVP matrix | [5] |
Table 3: Summary of In Vitro Drug Release and Ex Vivo Permeation Data
| Parameter | Result | Test Method | Formulation Details | Reference |
| Cumulative Release (Q24) | 79.13 ± 3.08% | USP Apparatus V (Paddle over Disk) | Reservoir-type (Microemulsion) | [2] |
| Steady-State Flux (Jss) | 331.17 µg/cm²/h | Ex vivo (Rat Skin) | Reservoir-type (Microemulsion) | [2] |
| Cumulative Permeation (24h) | 305 µg / 1.5 cm² | In vitro (Skin Permeation) | EC:PVP (1:3) with Ethanol | |
| Permeation Rate | 29.71 ± 1.13 µg/cm²/hr | Ex vivo (Porcine Skin, pH 7.0) | Aqueous Donor Sample | [12] |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of this compound transdermal patches are provided below.
Protocol 1: Preparation of a Matrix-Type Transdermal Patch (Solvent Evaporation Technique)
This protocol is based on methodologies described for formulating matrix-type patches.[7]
Materials:
-
This compound powder
-
Polymers (e.g., Ethyl Cellulose, PVP)
-
Plasticizer (e.g., Di-N-butyl Phthalate)
-
Permeation enhancer (e.g., Almond Oil, DMSO)
-
Solvents (e.g., Chloroform:Methanol 1:1 mixture)
-
Petri dish or a flat casting surface
-
Magnetic stirrer
Procedure:
-
Accurately weigh the required quantities of polymers and dissolve them in the chosen solvent mixture in a beaker with continuous stirring until a clear solution is formed.
-
Separately, weigh the this compound, plasticizer, and permeation enhancer.
-
Add the drug, plasticizer, and permeation enhancer to the polymer solution.
-
Stir the mixture thoroughly with a magnetic stirrer to form a homogeneous, viscous solution. Allow the solution to stand to remove any entrapped air bubbles.
-
Carefully pour the solution into a clean, leveled petri dish.
-
Allow the solvent to evaporate slowly at room temperature for 24 hours. An inverted funnel can be placed over the petri dish to control the rate of evaporation.
-
After complete evaporation of the solvent, the resulting film is carefully removed from the casting surface.
-
Cut the film into patches of the desired size (e.g., 1x1 cm²), wrap them in aluminum foil, and store in a desiccator until further evaluation.
Protocol 2: Physicochemical Characterization of Transdermal Patches
These tests are essential to ensure the uniformity and integrity of the formulated patches.[4][9][11]
-
Thickness Uniformity: Measure the thickness of the patch at five different points (center and four corners) using a digital micrometer. Calculate the average thickness and standard deviation.
-
Weight Variation: Weigh three individual patches of a specified size from each formulation batch. Calculate the average weight and standard deviation.
-
Drug Content Uniformity: Cut a patch of a defined area and dissolve it in a suitable solvent (e.g., 100 mL of methanol) with the aid of sonication for 30 minutes.[2] Filter the solution and determine the drug concentration using a UV-spectrophotometer at the λmax of this compound (approx. 222-225 nm).[2][3]
-
Percentage Moisture Content: Weigh individual patches and place them in a desiccator containing anhydrous calcium chloride at 37°C for 24 hours, or until a constant weight is achieved. The percentage moisture content is calculated from the weight difference.
-
Water Absorption Capacity: Weigh individual patches and place them in a humidity chamber (e.g., 75% relative humidity) for 24 hours. Reweigh the patches and calculate the percentage of water absorbed.
-
Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of times the patch can be folded without breaking is the folding endurance value.
Protocol 3: In Vitro Drug Release Study (USP Apparatus V - Paddle over Disk)
This method is commonly used to assess the drug release from a transdermal system.[2]
Apparatus and Materials:
-
USP Dissolution Apparatus 5 (Paddle over Disk)
-
Phosphate buffer pH 7.4 (500 mL)
-
Transdermal patch of known area
-
USP transdermal sandwich/disk assembly
-
Water bath maintained at 32 ± 0.5°C
Procedure:
-
Place 500 mL of phosphate buffer (pH 7.4) in the dissolution vessel and maintain the temperature at 32 ± 0.5°C.
-
Fix the transdermal patch onto the disk assembly with the drug-releasing side facing upwards.
-
Place the assembly at the bottom of the dissolution vessel.
-
Set the paddle speed to a specified rpm (e.g., 100 rpm).[2]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analyze the samples for this compound content using a UV-spectrophotometer or HPLC.
-
Calculate the cumulative amount of drug released per unit area and plot it against time.
Protocol 4: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
This study provides an indication of the drug's ability to permeate through the skin.[2][7]
Apparatus and Materials:
-
Franz diffusion cell
-
Excised skin from an animal model (e.g., rat abdominal skin), with hair removed and subcutaneous fat cleaned.
-
Phosphate buffer pH 7.4 (receptor medium)
-
Transdermal patch
-
Magnetic stirrer and water-circulating bath (37 ± 1°C)
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with phosphate buffer (pH 7.4) and ensure there are no air bubbles between the skin and the medium. Maintain the temperature at 37 ± 1°C using a water bath, and stir the receptor medium continuously.
-
Place the transdermal patch of a defined area onto the skin in the donor compartment.
-
Withdraw samples from the receptor compartment at regular time intervals and replace them with an equal volume of fresh buffer.
-
Analyze the samples for this compound concentration.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this value against time. The slope of the linear portion of the plot gives the steady-state flux (Jss).
Protocol 5: Skin Irritation Study
This study assesses the potential of the patch to cause skin irritation.[2][3]
Procedure (using Albino Rats as a model):
-
Acclimatize healthy albino rats for one week before the study.
-
One day prior to the experiment, remove the hair from the dorsal side of the rats.
-
Divide the animals into groups. One group serves as a negative control (no patch). Another group can be a positive control, treated with a standard irritant (e.g., 0.8% v/v formalin solution).[3]
-
Apply the this compound transdermal patch to the skin of the test group animals.
-
Observe the application site for any signs of erythema (redness) or edema (swelling) at regular intervals for a specified period (e.g., 24 or 48 hours).
-
Grade the skin reactions based on a visual scoring scale (e.g., Draize scale). A score of zero indicates no irritation.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the development and function of a this compound transdermal patch.
Caption: Experimental workflow for developing and evaluating a this compound transdermal patch.
Caption: Mechanism of drug release from a matrix patch and permeation through skin layers.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Design, Development, and Optimization of this compound Microemulsion Based Transdermal Reservoir Patches for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and evaluation of anti-rheumatic this compound transdermal patches: a quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijapjournal.com [ijapjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ajprjournal.com [ajprjournal.com]
Determining the COX-2 Selectivity of Dexibuprofen: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays to characterize the cyclooxygenase-2 (COX-2) selectivity of Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen. Understanding the selective inhibition of COX isoenzymes is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.
This document outlines the methodologies for two primary types of in vitro assays: cell-free enzymatic assays and a cell-based human whole blood assay. Detailed protocols are provided to guide researchers in conducting these experiments.
Data Presentation: COX-1 and COX-2 Inhibition by this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 from a human whole blood assay. The 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the enzyme's activity. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 0.85 ± 0.06 | 14.76 ± 1.22 | 0.058 |
| Ibuprofen (racemic) | 14.76 ± 1.22 | Not specified | Not specified |
| Flurbiprofen | 6.39 ± 0.51 | Not specified | Not specified |
| Aspirin | 0.38 ± 0.03 | Not specified | Not specified |
Data derived from a study measuring inhibition of arachidonic acid-induced platelet aggregation (a marker of COX-1 activity) and lipopolysaccharide-induced prostaglandin E2 production (a marker of COX-2 activity) in human whole blood.[1]
Experimental Protocols
Fluorometric or Colorimetric COX Enzymatic Inhibition Assay
This cell-free assay provides a direct measure of an inhibitor's effect on purified COX-1 and COX-2 enzymes. The protocol below is a generalized procedure based on commercially available kits.[2][3][4][5][6][7][8]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.
Principle: The cyclooxygenase activity of COX enzymes is measured by monitoring the peroxidase-mediated oxidation of a fluorogenic or colorimetric substrate. The presence of an inhibitor, such as this compound, reduces the rate of this reaction.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorogenic or Colorimetric Substrate (e.g., Amplex Red, N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound and other control NSAIDs
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Dilute Heme in the assay buffer.
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions at 10-fold the final desired concentrations.
-
Prepare a working solution of the fluorogenic or colorimetric substrate.
-
Prepare a working solution of arachidonic acid.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the detection substrate.
-
100% Activity (Control) wells: Add assay buffer, Heme, COX enzyme (either COX-1 or COX-2), and solvent vehicle (without inhibitor).
-
Inhibitor wells: Add assay buffer, Heme, COX enzyme (either COX-1 or COX-2), and the various dilutions of this compound or control inhibitors.
-
-
Incubation:
-
Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence (e.g., excitation at 535 nm and emission at 590 nm for Amplex Red) or absorbance (e.g., 590 nm for TMPD) over time (kinetic mode) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Human Whole Blood Assay
This cell-based assay provides a more physiologically relevant assessment of COX inhibition as it accounts for factors like cell penetration and protein binding.[9][10][11]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a human whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to a stimulant like calcium ionophore or during blood clotting.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Anticoagulant (e.g., heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other control NSAIDs
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) or ELISA kits for TXB2 and PGE2
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Blood Collection:
-
Draw venous blood into tubes containing an anticoagulant (for the COX-2 assay) or no anticoagulant (for the COX-1 assay where clotting is induced).
-
-
COX-1 Inhibition Assay:
-
Aliquot whole blood into tubes.
-
Add various concentrations of this compound or control inhibitors.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the TXB2 concentration in the serum using an EIA or ELISA kit.
-
-
COX-2 Inhibition Assay:
-
Aliquot heparinized whole blood into tubes.
-
Add various concentrations of this compound or control inhibitors.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate at 37°C in a 5% CO2 incubator for a prolonged period (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the PGE2 concentration in the plasma using an EIA or ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index by dividing the COX-1 IC50 by the COX-2 IC50.
-
Visualizations
Caption: Inhibition of COX-1 and COX-2 by this compound in the arachidonic acid cascade.
Caption: Workflow for the cell-free enzymatic COX inhibition assay.
Caption: Workflow for the human whole blood COX inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. interchim.fr [interchim.fr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Dexibuprofen in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low aqueous solubility of dexibuprofen in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a challenge in formulation development?
This compound, the pharmacologically active S-(+)-enantiomer of ibuprofen, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4][5][6] This classification indicates that it has high permeability but low aqueous solubility.[1][5][6] The reported aqueous solubility of this compound is approximately 68.4 mg/L, which is higher than that of racemic ibuprofen (21 mg/L).[2][7] However, this low solubility, particularly in the acidic environment of the stomach, can lead to poor dissolution, variable absorption, and consequently, suboptimal bioavailability.[2][8] Overcoming this challenge is crucial for developing effective oral dosage forms with consistent therapeutic outcomes.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
Several techniques have been successfully employed to improve the solubility and dissolution rate of this compound. These can be broadly categorized as:
-
Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes that encapsulate the this compound molecule, thereby increasing its apparent solubility.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.[3][4][5][6][8]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as nanoemulsions to improve its solubilization.[9]
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanocrystal formation, which can lead to a higher dissolution rate.[10][11]
-
Hydrotropy: Using hydrotropic agents, which are compounds that can enhance the solubility of poorly water-soluble substances.[12]
-
Salt Formation: Converting the acidic this compound into a more soluble salt form.[1][5][6][11][13]
dot
Caption: Strategies to overcome the low aqueous solubility of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or low solubility enhancement with cyclodextrin inclusion complexes.
Possible Cause & Solution
-
Suboptimal Preparation Method: The method used to prepare the inclusion complex significantly impacts its efficiency. Studies have shown that for this compound and β-cyclodextrins, the kneading method often results in higher solubility enhancement compared to physical trituration or solvent evaporation.[1][14]
-
Troubleshooting Step: If you are using physical mixing or solvent evaporation, try switching to the kneading method. Ensure thorough and consistent kneading to facilitate the inclusion of this compound into the cyclodextrin cavity.
-
-
Incorrect Drug-to-Cyclodextrin Ratio: The molar ratio of this compound to cyclodextrin is a critical factor. Increasing the concentration of cyclodextrin generally leads to a proportional increase in this compound solubility up to a certain point.[14]
-
Troubleshooting Step: Perform a phase solubility study to determine the optimal ratio. Prepare a series of complexes with varying ratios (e.g., 1:1, 1:2, 1:4, 1:8) and measure the resulting solubility of this compound in each.
-
-
Inadequate Characterization: Without proper characterization, it is difficult to confirm the formation of the inclusion complex.
-
Troubleshooting Step: Utilize analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD) to confirm the interaction between this compound and the cyclodextrin.[1][14] A successful complex formation is often indicated by changes in the characteristic peaks of this compound in the spectra and thermograms.[1][14]
-
Issue 2: Poor dissolution rate of this compound from solid dispersion formulations.
Possible Cause & Solution
-
Inappropriate Polymer Selection: The choice of hydrophilic carrier is crucial for the performance of a solid dispersion. The polymer should be able to interact with this compound and prevent its recrystallization.
-
Troubleshooting Step: Screen different hydrophilic polymers. Poloxamer 407 has been shown to be an effective carrier for this compound solid dispersions.[3][4] The combination of polymers, such as in ternary solid dispersions using silica-based carriers with polymers like Gelucire or Poloxamer 188, can also significantly enhance solubility and dissolution.[5][6][15]
-
-
Unsuitable Preparation Technique: The method of preparation (e.g., melting vs. solvent evaporation) can influence the physical state of the drug in the dispersion.
-
Drug Recrystallization: The amorphous form of the drug in a solid dispersion is thermodynamically unstable and can recrystallize over time, leading to a decrease in the dissolution rate.
-
Troubleshooting Step: Use DSC and XRD to assess the physical state of this compound in the solid dispersion. The absence or reduction in the intensity of the drug's melting endotherm in DSC and the disappearance of characteristic crystalline peaks in XRD suggest an amorphous state.[1][14] Consider the use of a second polymer (ternary solid dispersion) to inhibit recrystallization and improve stability.[5][6][15]
-
Data Presentation: Solubility Enhancement of this compound
| Formulation Strategy | Carrier/Excipient | Drug:Carrier Ratio (w/w) | Preparation Method | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:8 | Kneading | 0.0617 | 18.23 | ~295 | [1] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:8 | Physical Trituration | 0.0617 | 11.55 | ~187 | [1] | |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:8 | Solvent Evaporation | 0.0617 | 5.04 | ~82 | [1] | |
| Solid Dispersion | Poloxamer 407 | 1:2 | Solvent Evaporation | - | - | - | [3][4] |
| Ternary Solid Dispersion | Syloid 244FP® and Poloxamer 188® | - | Solvent Evaporation | 0.0684 | 2.60 (in pH 6.8) | ~38 | [6][15] |
| Nanocrystals | HPMC and Eudragit | - | Antisolvent Precipitation | 0.051 | 0.270 | ~5.3 | [10][11][16] |
| Mixed Hydrotropy | Sodium Citrate Dihydrate and Urea | 1:3:7.5 | - | - | - | - | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Weigh the required amounts of this compound and HPβCD to achieve the desired molar ratio (e.g., 1:4 w/w).[1]
-
Place the HPβCD in a mortar and add a small amount of deionized water to form a paste.
-
Add the this compound to the cyclodextrin paste.
-
Knead the mixture thoroughly for 45-60 minutes, adding small amounts of water if necessary to maintain a consistent paste-like texture.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared inclusion complex in a desiccator until further analysis.
dot
Caption: Workflow for preparing inclusion complexes by the kneading method.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a this compound solid dispersion to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Poloxamer 407)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Water bath
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:2 ratio of this compound to Poloxamer 407).[3][4]
-
Dissolve both the this compound and the polymer in a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) in a water bath.
-
Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Mandatory Visualizations
dot
Caption: Logical relationships in solubility enhancement of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 3. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhanced Solubility and Biological Activity of this compound-Loaded Silica-Based Ternary Solid Dispersions [mdpi.com]
- 6. Enhanced Solubility and Biological Activity of this compound-Loaded Silica-Based Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound loaded into nanoemulsion based gel for topical application - In vitro characterization and in vivo anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. This compound nanocrystals with improved therapeutic performance: fabrication, characterization, in silico modeling, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of solubility of this compound applying mixed hydrotropic solubilization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DE10297329T5 - this compound containing soft gelatin capsules and process for their preparation - Google Patents [patents.google.com]
- 14. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
Addressing challenges in the chiral separation of ibuprofen enantiomers
Welcome to the technical support center for the chiral separation of ibuprofen enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of ibuprofen enantiomers, offering step-by-step solutions to help you resolve them effectively.
Issue: Poor or No Resolution of Enantiomers
-
Question: I am not seeing any separation between the (S)-(+)- and (R)-(-)-ibuprofen peaks. What should I do?
-
Answer: Poor or no resolution is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Verify Column and Mobile Phase Compatibility: Ensure the chiral stationary phase (CSP) you are using is suitable for ibuprofen. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns are often effective.[1][2][3] Check that your mobile phase composition is appropriate for the selected column. Normal-phase chromatography often provides good enantioselectivity for NSAIDs.[4]
-
Optimize Mobile Phase Composition:
-
pH Adjustment (for Reversed-Phase): The pH of the aqueous portion of your mobile phase is critical. For acidic compounds like ibuprofen, an acidic pH (e.g., pH 3) can improve separation and peak shape.[1] One study found that a mobile phase pH of 4.7 gave the best resolution, although with longer retention times, while a pH of 6.1 resulted in no separation.[1]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, methanol, isopropanol, acetonitrile) significantly impact resolution.[1][5] Systematically vary the percentage of the organic modifier. Sometimes, a small change can dramatically improve separation.
-
Additives: For normal-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[3][6]
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution. A typical flow rate for HPLC separation of ibuprofen enantiomers is around 1 mL/min.[1]
-
Control Temperature: Temperature can influence chiral recognition. Experiment with different column temperatures (e.g., 20°C, 25°C, 30°C, 35°C).[1] Note that higher temperatures do not always lead to better resolution.[1]
-
Consider a Different Chiral Stationary Phase: If optimization of the mobile phase does not yield the desired separation, your current CSP may not be suitable. Consult literature for CSPs that have shown good selectivity for ibuprofen, such as Kromasil CHI-TBB, ovomucoid (OVM), α-acid glycoprotein (AGP), or various Chiralcel and Chiralpak columns.[1][2][5]
-
Issue: Peak Tailing or Asymmetry
-
Question: My ibuprofen enantiomer peaks are showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by several factors. Here are some troubleshooting steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample. A lower injection volume (e.g., 5 µL) has been shown to improve resolution and chromatographic performance.[2]
-
Mobile Phase pH: For reversed-phase methods, ensure the mobile phase pH is appropriate to keep ibuprofen in a single ionic state. An acidic pH is generally recommended.[1]
-
Use of Additives: In normal-phase chromatography, the addition of a small amount of an acid, such as TFA (e.g., 0.1%), can minimize peak tailing by suppressing unwanted interactions between the acidic analyte and the stationary phase.[3][6]
-
Column Contamination or Degradation: If the peak shape has deteriorated over time, your column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If this does not help, the column may need to be replaced.
-
Issue: Long Retention Times
-
Question: The retention times for my ibuprofen enantiomers are very long, leading to extended analysis times. How can I reduce them?
-
Answer: Long retention times can be addressed by modifying the chromatographic conditions:
-
Increase Organic Modifier Concentration: In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will decrease retention times.[7]
-
Adjust Mobile Phase pH: A change in pH can alter the retention of ibuprofen. One study showed that a mobile phase with a pH of 3 resulted in a good separation in less than 8 minutes, while a pH of 4.7 led to retention times greater than 19 minutes.[1]
-
Increase Flow Rate: A higher flow rate will lead to shorter retention times, but be aware that this may also reduce resolution. You will need to find a balance between analysis time and separation efficiency.[1]
-
Increase Column Temperature: Raising the column temperature generally decreases the viscosity of the mobile phase and can lead to shorter retention times. However, monitor the effect on resolution, as it can either improve or worsen depending on the specific method.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating ibuprofen enantiomers?
A1: There is no single "best" CSP, as the optimal choice depends on the specific analytical requirements (e.g., HPLC, SFC), available instrumentation, and desired mobile phase conditions. However, several types of CSPs have been successfully used for the chiral separation of ibuprofen:
-
Polysaccharide-based CSPs: These are widely used and often provide excellent enantioselectivity. Examples include cellulose and amylose derivatives like Chiralcel OD, Chiralcel OJ, Chiralpak AD, and Chiralpak IA/IB.[4][8]
-
Protein-based CSPs: Columns based on proteins like ovomucoid (OVM) and α-acid glycoprotein (AGP) have demonstrated good separation for ibuprofen.[1][2]
-
Pirkle-type CSPs: These are also effective, with examples like the (R,R)-Whelk-O2 stationary phase.[9]
-
Supercritical Fluid Chromatography (SFC) CSPs: For SFC, phases like Kromasil CHI-TBB have shown superior separation properties.[5]
Q2: What is a typical starting mobile phase for method development?
A2: A good starting point for method development depends on the chosen chromatographic mode:
-
Normal-Phase HPLC: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. A small amount of an acidic additive like trifluoroacetic acid (TFA) is often included to improve peak shape. A typical starting composition could be n-hexane/2-propanol/TFA (98:2:0.1, v/v/v).[6]
-
Reversed-Phase HPLC: A typical mobile phase is a mixture of an aqueous buffer (often phosphate-based) and an organic modifier like methanol or acetonitrile.[7] The pH of the aqueous phase is crucial and should be acidic (e.g., pH 3).[1] A starting point could be a 20 mM potassium dihydrogen phosphate buffer (pH 3) mixed with ethanol.[1]
Q3: How should I prepare my sample for chiral analysis of ibuprofen?
A3: Proper sample preparation is key to obtaining reliable and reproducible results.
-
For Bulk Drug and Pharmaceutical Formulations: Dissolve the sample in a suitable solvent, which is often the mobile phase itself or a component of the mobile phase like methanol.[2][7] The solution should then be filtered through a 0.45 µm filter before injection.
-
For Biological Samples (e.g., Plasma): Sample preparation is more complex and typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interferences. A common procedure involves adding an organic solvent like methanol to precipitate proteins, followed by centrifugation. The supernatant can then be further purified.[10] It is also crucial to use an internal standard for accurate quantification.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chiral separation of ibuprofen enantiomers.
Table 1: HPLC Method Parameters for Ibuprofen Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Retention Time (min) | Reference |
| Ultron ES OVM | 20 mM KH2PO4 (pH 3) / Ethanol | 1.0 | 220 | >1.5 | < 8 | [1] |
| Chiralpak AGP | 100 mM Phosphate Buffer (pH 7) | 0.7 | 225 | > 1.50 | < 9 | [2] |
| Chiralcel OJ-R | CH3CN / H2O (35:65 v/v) | Not specified | Not specified | Well-resolved | Not specified | [7] |
| (R,R)-Whelk-O2 | Ethanol / Water (30:70 v/v) with 100 mM Ammonium Acetate | 1.3 | 220 | Not specified | Not specified | [9] |
| Lux cellulose 3 | Methanol / Water (85:15 v/v) with 0.0075% Formic Acid | 0.2 | MS/MS | Baseline | Not specified | |
| Epitomize CSP-1C | 1% 2-propanol in n-heptane with 0.1% TFA | 1.0 | Not specified | Baseline | Not specified | [3] |
| Chiralcel OJ-H | n-hexane / 2-propanol / TFA (98:2:0.1 v/v/v) | 1.0 | 254 | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Ibuprofen Enantiomers
This protocol is based on the method described by Pașcal et al.[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Ultron ES OVM, 150 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 20 mM potassium dihydrogen phosphate (KH2PO4) solution. Adjust the pH to 3.0 using phosphoric acid.
-
Organic Modifier: Ethanol.
-
Final Mobile Phase: Mix the aqueous phase and ethanol in the desired ratio (e.g., 90:10 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the ibuprofen standard or sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Normal-Phase HPLC Method for Ibuprofen Enantiomers
This protocol is adapted from the method described by de Oliveira et al.[6]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralcel OJ-H, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 98:2:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Prepare a stock solution of racemic ibuprofen in n-hexane. Dilute the stock solution with n-hexane to the desired concentration.
Visualizations
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dexibuprofen Dosage to Minimize Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing dexibuprofen dosage to mitigate gastrointestinal (GI) side effects. The information is presented in a question-and-answer format and includes troubleshooting guides, frequently asked questions (FAQs), data tables, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and its gastrointestinal effects.
Question: We are observing a higher-than-expected incidence of gastric ulcers in our animal models, even at what we considered to be a low dose of this compound. What could be the cause, and how can we troubleshoot this?
Answer:
Several factors could contribute to this observation. Here is a step-by-step guide to troubleshoot the issue:
-
Verify Drug Formulation and Administration:
-
Solubility and Stability: Ensure that the this compound formulation is fully solubilized and stable in the vehicle used for administration. Precipitation of the drug can lead to localized high concentrations in the stomach, increasing the risk of ulceration.
-
Vehicle Effects: The vehicle itself may have gastro-irritant properties. Consider running a control group with the vehicle alone to assess its contribution to gastric damage. Common vehicles like ethanol or certain surfactants can disrupt the gastric mucosal barrier.
-
Route and Method of Administration: Oral gavage, if not performed carefully, can cause physical trauma to the esophageal and gastric mucosa, exacerbating the ulcerogenic effects of this compound. Ensure proper technique and consider alternative, less invasive administration routes if possible.
-
-
Animal Model Considerations:
-
Species and Strain Sensitivity: Different rodent species and strains exhibit varying sensitivities to NSAID-induced gastropathy. Wistar rats, for example, are known to be more susceptible than Sprague-Dawley rats. Review the literature for the most appropriate model for your study.
-
Fasting Status: Fasting animals before drug administration is a common practice to standardize absorption, but it can also increase the risk of gastric ulcers by reducing the protective effect of food in the stomach. Evaluate the necessity of fasting and consider a shorter fasting period.
-
Stress: Environmental stressors can increase gastric acid secretion and susceptibility to ulcers. Ensure a controlled and low-stress environment for the animals.
-
-
Dosage Re-evaluation:
-
Allometric Scaling: If the dose was scaled from human data, re-evaluate the allometric scaling calculations. These conversions are not always directly predictive of toxicity.
-
Dose-Response Study: Conduct a pilot dose-response study with a wider range of lower doses to establish a more precise dose-response curve for both efficacy and gastric damage in your specific animal model.
-
Question: We are struggling to establish a clear dose-response relationship for the gastrointestinal side effects of this compound in our preclinical study. What experimental design modifications could improve our results?
Answer:
A lack of a clear dose-response relationship can be due to several factors. Consider the following modifications to your experimental design:
-
Refine Dosing Regimen:
-
Logarithmic Dose Spacing: Instead of linear dose increments, use a logarithmic or semi-logarithmic spacing of doses. This can help to better define the steep part of the dose-response curve.
-
Multiple Time Points: Assess gastrointestinal damage at multiple time points after drug administration. The peak effect may occur at different times for different doses.
-
-
Improve Endpoint Assessment:
-
Quantitative Scoring: Use a validated and quantitative ulcer scoring system. This should include parameters such as the number, length, and severity of lesions.
-
Histopathological Analysis: Supplement macroscopic scoring with histopathological examination of the gastric tissue. This can reveal more subtle mucosal damage that is not visible to the naked eye.
-
Biochemical Markers: Measure biochemical markers of gastric damage, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or levels of pro-inflammatory cytokines in the gastric tissue.
-
-
Increase Statistical Power:
-
Sample Size: Re-calculate the required sample size based on the expected variability of the endpoints. An underpowered study may fail to detect a significant dose-response relationship.
-
Stratification: If there is significant inter-animal variability, consider stratifying the animals based on baseline characteristics (e.g., body weight) to reduce variance within groups.
-
Frequently Asked Questions (FAQs)
Question: What is the rationale for using this compound over racemic ibuprofen to reduce gastrointestinal side effects?
Answer:
This compound is the S(+)-enantiomer of ibuprofen and is the pharmacologically active form.[1] The R(-)-enantiomer is largely inactive but can be converted to the S(+)-enantiomer in the body. The potential advantages of using pure this compound include:
-
Lower Therapeutic Dose: Since this compound is the active component, a lower dose is required to achieve the same therapeutic effect as racemic ibuprofen.[2][3] This lower dose can lead to a reduced overall drug burden and potentially fewer side effects.
-
Reduced Metabolic Load: By administering only the active enantiomer, the metabolic processes involved in converting the R(-)-enantiomer are bypassed.
-
Improved Safety Profile: Some studies suggest that this compound has a better safety profile with a lower incidence of gastrointestinal adverse events compared to ibuprofen at equipotent doses.[4][5]
Question: What are the primary strategies for minimizing this compound-induced gastrointestinal damage in a clinical research setting?
Answer:
The main strategies to prevent NSAID-induced gastrointestinal damage, which are applicable to this compound, include:
-
Co-prescription with Gastroprotective Agents:
-
Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole and esomeprazole, are highly effective in reducing the risk of NSAID-induced upper GI ulcers and bleeding by suppressing gastric acid secretion.[6][7][8]
-
Misoprostol: A synthetic prostaglandin E1 analog that can prevent NSAID-induced gastric and duodenal ulcers.[6][9] However, its use can be limited by side effects like diarrhea and abdominal pain.[6]
-
H2-Receptor Antagonists: High-dose H2-receptor antagonists (e.g., famotidine) can reduce the risk of duodenal ulcers but are generally less effective than PPIs for gastric ulcers.[6]
-
-
Use of Selective COX-2 Inhibitors: While this compound is a non-selective COX inhibitor, an alternative strategy in high-risk patients is to use a selective COX-2 inhibitor, which is associated with a lower risk of GI complications.[6]
-
Eradication of Helicobacter pylori: In patients with a history of peptic ulcers, eradicating H. pylori before starting long-term NSAID therapy can reduce the risk of ulcer recurrence.[6]
Question: What is the recommended starting dose of this compound in preclinical studies to minimize GI risk?
Answer:
The appropriate starting dose will depend on the specific animal model and the intended therapeutic effect. However, a general approach is to start with a dose equivalent to half of the effective dose of racemic ibuprofen.[1][3] For example, if the standard effective dose of ibuprofen in a rat model of inflammation is 20 mg/kg, a starting dose of 10 mg/kg for this compound would be a reasonable starting point. It is crucial to conduct a pilot dose-ranging study to determine the optimal balance between efficacy and GI toxicity for your specific experimental conditions.
Data Presentation
Table 1: Comparison of Gastrointestinal Adverse Events between this compound and Ibuprofen
| Study | Drug and Daily Dose | Number of Patients | Incidence of GI Adverse Events | Key Finding |
| Multicenter, non-inferiority study (2014)[4][5] | This compound 800 mg | 243 | 3.3% | This compound showed a statistically significant lower proportion of related gastrointestinal events compared to ibuprofen. |
| Ibuprofen 1600 mg | 245 | 7.8% | ||
| Meta-analysis of five clinical trials[10] | This compound | 1463 (total in 8 trials) | Lower incidence of adverse drug reactions | Racemic ibuprofen showed a 30% higher incidence of adverse drug reactions compared to this compound. |
| Racemic Ibuprofen |
Table 2: Efficacy of Gastroprotective Agents in Preventing NSAID-Induced Ulcers
| Gastroprotective Agent | Mechanism of Action | Efficacy in Preventing Gastric Ulcers | Efficacy in Preventing Duodenal Ulcers | Common Side Effects |
| Proton Pump Inhibitors (e.g., Esomeprazole) [6] | Inhibit H+/K+ ATPase (proton pump) | Highly effective | Highly effective | Generally well-tolerated; long-term use may have safety considerations. |
| Misoprostol [6][9] | Prostaglandin E1 analog | Effective | Effective | Diarrhea, abdominal pain |
| High-Dose H2-Receptor Antagonists (e.g., Famotidine) [6] | Block histamine H2 receptors | Less effective than PPIs | Effective | Generally well-tolerated |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Gastric Injury in Rats
Objective: To assess the dose-dependent gastrointestinal toxicity of this compound in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Normal saline
-
Dissecting tools
-
Stereomicroscope
-
Formalin (10% buffered)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Fasting: Fast the rats for 18-24 hours before drug administration, with free access to water.
-
Grouping and Dosing:
-
Randomly divide the rats into groups (n=8-10 per group).
-
Group 1 (Control): Administer the vehicle orally.
-
Group 2-4 (this compound): Administer this compound orally at three different dose levels (e.g., 10, 20, and 40 mg/kg).
-
-
Observation Period: Observe the animals for 4-6 hours after administration.
-
Euthanasia and Tissue Collection:
-
Euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the abdomen and expose the stomach.
-
Ligate the esophagus and pylorus.
-
Inject 10 mL of normal saline into the stomach to rinse the contents.
-
Remove the stomach and open it along the greater curvature.
-
-
Macroscopic Evaluation:
-
Pin the stomach flat on a board and examine the mucosa for lesions under a stereomicroscope.
-
Score the gastric lesions based on a validated scoring system (e.g., 0 = no lesions; 1 = hyperemia; 2 = one or two small lesions; 3 = multiple small lesions; 4 = multiple large lesions; 5 = perforated ulcers).
-
-
Histopathological Analysis (Optional):
-
Fix a section of the gastric tissue in 10% buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections for mucosal erosion, ulceration, hemorrhage, and inflammatory cell infiltration.
-
Mandatory Visualizations
Caption: Mechanism of this compound action and its effect on the gastrointestinal tract.
Caption: Workflow for evaluating this compound-induced gastric injury in animal models.
Caption: Logical relationship of strategies for optimizing this compound dosage.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. sonwuapi.com [sonwuapi.com]
- 3. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of safety, efficacy and tolerability of this compound and Ibuprofen in the treatment of osteoarthritis of the hip or knee | springermedizin.at [springermedizin.at]
- 6. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview on clinical data of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Dexibuprofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of orally administered Dexibuprofen.
Section 1: Solid Dispersions
Solid dispersions are a common and effective method for improving the dissolution rate and bioavailability of poorly water-soluble drugs like this compound, which is classified as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2][3] This technique involves dispersing the drug in an inert carrier matrix at the solid state.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solid dispersion is not showing a significant improvement in dissolution rate. What are the possible causes and solutions?
A1: Several factors could contribute to this issue:
-
Inadequate Polymer Selection: The choice of carrier polymer is crucial. For this compound, amphipathic polymers like Poloxamer 407 have shown success.[1][2] If you are using a different polymer, consider its miscibility with this compound and its ability to inhibit drug crystallization.
-
Incorrect Drug-to-Polymer Ratio: An optimized drug-to-carrier ratio is essential. For this compound and Poloxamer 407, a 1:2 ratio has been reported to be effective.[1][2] Experiment with different ratios to find the optimal balance between drug loading and dissolution enhancement.
-
Phase Separation or Crystallization: The drug may not be molecularly dispersed within the polymer, leading to phase separation or crystallization upon storage. This can be assessed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The absence or broadening of the drug's melting peak in DSC and the disappearance of characteristic crystalline peaks in XRD indicate an amorphous solid dispersion.
-
Ineffective Preparation Method: The method of preparation (e.g., melting vs. solvent evaporation) can significantly impact the final product's characteristics. The solvent evaporation method has been shown to result in a greater enhancement of bioavailability for this compound solid dispersions compared to the melting method.[1][2]
Q2: I'm observing poor physical stability in my this compound solid dispersion, with signs of crystallization over time. How can I improve this?
A2: To enhance the physical stability and prevent recrystallization:
-
Incorporate a Second Polymer: The use of a ternary solid dispersion, incorporating a second polymer, can improve stability. For instance, silica-based carriers have been used to create stable ternary solid dispersions of this compound.
-
Optimize Storage Conditions: Store the solid dispersion in a tightly sealed container at low humidity and controlled temperature to minimize moisture absorption, which can induce crystallization.
-
Select a Polymer with a High Glass Transition Temperature (Tg): A carrier with a high Tg can reduce molecular mobility and inhibit drug crystallization.
Q3: What are the critical process parameters to control during the preparation of this compound solid dispersions by the solvent evaporation method?
A3: Key parameters to control include:
-
Solvent Selection: Choose a solvent system that dissolves both the drug and the carrier effectively. A common system for this compound is a mixture of methanol and dichloromethane.[4]
-
Evaporation Rate: A rapid evaporation rate can sometimes lead to the formation of an amorphous state, but it may also result in a less homogeneous product. Control the evaporation temperature and pressure to achieve a consistent and desirable product.
-
Stirring Speed: Adequate stirring during solvent evaporation is necessary to ensure a homogeneous dispersion of the drug in the polymer solution.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and Poloxamer 407 (in a 1:2 weight ratio) in a suitable solvent mixture (e.g., methanol:dichloromethane 1:1 v/v).[4]
-
Stirring: Stir the solution continuously at a constant speed (e.g., 500 rpm) for a defined period (e.g., 1 hour) to ensure complete dissolution and homogeneity.[4]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[4]
-
Drying: Further dry the resulting solid mass in a vacuum desiccator to remove any residual solvent.
-
Sizing: Crush the dried solid dispersion and pass it through a sieve of appropriate mesh size (e.g., 40-mesh) to obtain a uniform powder.[4]
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound Solid Dispersions in Rats
| Formulation | Cmax (µg/mL) | AUClast (µg·h/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Raw this compound | 15.2 ± 2.1 | 65.4 ± 8.9 | 2.0 | 100 | [1][2] |
| Solid Dispersion (Melting Method) | 28.7 ± 3.5 | 112.3 ± 15.4 | 1.5 | 171.7 | [1][2] |
| Solid Dispersion (Solvent Evaporation) | 38.5 ± 4.1 | 149.5 ± 20.1 | 1.0 | 228.6 | [1][2] |
Section 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This enhances the solubilization and absorption of lipophilic drugs like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound SEDDS formulation is showing phase separation upon dilution. What could be the reason?
A1: Phase separation can be caused by several factors:
-
Inappropriate Excipient Ratio: The ratio of oil, surfactant, and co-surfactant is critical for the formation of a stable nanoemulsion. Constructing a pseudo-ternary phase diagram is essential to identify the optimal nanoemulsification region.
-
Poor Excipient Selection: The choice of excipients is paramount. Ensure that the selected oil has good solubilizing capacity for this compound and that the surfactant and co-surfactant have appropriate HLB values to form a stable emulsion. For this compound, Labrasol, Capryol 90, and Labrafil M 1944 CS have been used successfully.[5]
-
Drug Precipitation: The drug may precipitate out of the formulation upon dilution. This can be due to the drug concentration exceeding its solubility in the dispersed oil droplets. You may need to reduce the drug loading or select an oil with higher solubilizing capacity.
Q2: The droplet size of my reconstituted SEDDS is too large. How can I reduce it?
A2: To achieve a smaller droplet size:
-
Optimize Surfactant/Co-surfactant Ratio: Increasing the concentration of the surfactant and/or co-surfactant can lead to a reduction in droplet size.
-
Select a More Efficient Surfactant System: The type of surfactant and co-surfactant significantly influences the droplet size. Experiment with different combinations to find the most effective system.
-
Energy Input: While SEDDS are designed to emulsify spontaneously, gentle agitation is still required. Ensure consistent and adequate mixing during reconstitution.
Q3: How can I convert my liquid SEDDS into a solid dosage form?
A3: Solid SEDDS (S-SEDDS) can be prepared by adsorbing the liquid SEDDS onto a solid carrier. A common method is spray drying the liquid SEDDS with an inert solid carrier like Aerosil 200.[5] This results in a free-flowing powder that can be filled into capsules or compressed into tablets.
Experimental Protocols
Protocol 2: Preparation of this compound Liquid SEDDS
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion. Plot the results on a ternary phase diagram to identify the nanoemulsification region.
-
Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in the oil phase, followed by the addition of the surfactant and co-surfactant. Mix thoroughly until a clear and homogenous solution is obtained.
Data Presentation
Table 2: In Vivo Pharmacokinetic Parameters of this compound Solid SEDDS in Rats
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| This compound Powder | 10.5 ± 1.8 | 45.2 ± 6.7 | 2.5 | 100 | [5] |
| Solid SEDDS | 22.1 ± 3.2 | 92.8 ± 11.5 | 1.0 | ~205 | [5] |
Section 3: Cyclodextrin Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble drugs, thereby increasing their solubility and dissolution rate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: The solubility enhancement of my this compound-cyclodextrin complex is lower than expected. What could be the issue?
A1: Several factors can influence the efficiency of complexation:
-
Choice of Cyclodextrin: Different types of cyclodextrins (e.g., β-CD, HP-β-CD) have varying cavity sizes and affinities for guest molecules. For this compound, both β-CD and HP-β-CD have been investigated.[6][7] HP-β-CD generally offers higher aqueous solubility and a better safety profile.[7]
-
Suboptimal Drug:CD Molar Ratio: The stoichiometry of the inclusion complex is crucial. Phase solubility studies should be conducted to determine the optimal molar ratio. For this compound and β-CD, ratios of 1:1, 1:2, and 1:4 have been explored.[6]
-
Inefficient Preparation Method: The method used to prepare the complex significantly impacts its properties. The kneading method has been reported to yield higher solubility for this compound-β-CD complexes compared to physical trituration or solvent evaporation.[6]
-
Incomplete Complexation: Ensure that the preparation method allows for sufficient interaction between the drug and the cyclodextrin to achieve complete inclusion. Characterization techniques like DSC and XRD can help confirm the formation of the inclusion complex.
Q2: How can I confirm the formation of a true inclusion complex between this compound and cyclodextrin?
A2: Several analytical techniques can be used for confirmation:
-
Differential Scanning Calorimetry (DSC): The disappearance or significant shift of the drug's melting endotherm is a strong indication of inclusion complex formation.
-
X-ray Diffraction (XRD): A change in the diffraction pattern of the drug from crystalline to amorphous or a completely new pattern for the complex suggests inclusion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic peaks of the drug molecule upon complexation can provide evidence of interaction with the cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D ROESY experiments can provide direct evidence of the inclusion of the drug within the cyclodextrin cavity.
Experimental Protocols
Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and β-cyclodextrin in the desired molar ratio in a mortar.[6]
-
Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture to form a paste. Knead the paste thoroughly for a specified period (e.g., 45 minutes).[6]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
Data Presentation
Table 3: Solubility Enhancement of this compound with β-Cyclodextrin
| Preparation Method | Drug:β-CD Ratio | Solubility (mg/mL) | Fold Increase in Solubility | Reference |
| Pure this compound | - | ~0.02 | 1 | [6] |
| Physical Trituration | 1:4 | ~0.35 | ~17.5 | [6] |
| Solvent Evaporation | 1:4 | ~0.28 | ~14 | [6] |
| Kneading | 1:4 | ~0.42 | ~21 | [6] |
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound solid dispersions.
Caption: Logical relationship of formulation and performance evaluation steps for this compound SEDDS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication and characterization of this compound nanocrystals using microchannel fluidic rector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound nanocrystals with improved therapeutic performance: fabrication, characterization, in silico modeling, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble this compound | Semantic Scholar [semanticscholar.org]
- 7. Enhanced Solubility and Biological Activity of this compound-Loaded Silica-Based Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting interference in HPLC analysis of Dexibuprofen from biological matrices
Welcome to the technical support center for the HPLC analysis of Dexibuprofen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the interference and other common issues encountered during the analysis of this compound from biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the HPLC analysis of this compound from biological samples?
A1: Interference in the HPLC analysis of this compound from biological matrices can originate from several sources:
-
Endogenous Matrix Components: Biological samples are complex mixtures containing numerous endogenous substances like proteins, lipids, phospholipids, and metabolites that can co-elute with this compound, causing overlapping peaks or ion suppression/enhancement in LC-MS analysis.
-
Sample Preparation: Reagents and materials used during sample preparation, such as plasticizers leaching from collection tubes or vials, can introduce extraneous peaks. Incomplete removal of proteins during precipitation can also lead to interference and column fouling.
-
Co-administered Drugs: Other drugs or their metabolites present in the patient's sample may have similar retention times to this compound under the chosen chromatographic conditions.
-
System Contamination: Contamination from previous analyses, impure solvents, or improperly cleaned HPLC system components can lead to the appearance of ghost peaks.
Q2: I'm observing a broad or tailing peak for this compound. What could be the cause and how can I fix it?
A2: Peak broadening or tailing for an acidic compound like this compound is a common issue. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the carboxylic acid group of this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (around 4-5), the compound can exist in both its ionized and non-ionized forms, resulting in a distorted peak shape.
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the column, leading to peak broadening.
-
Column Degradation: A contaminated or old column can lose its efficiency, resulting in poor peak shapes.
To address this, you can:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to at least 1.5-2 pH units below the pKa of this compound (e.g., pH 2.5-3.0) will ensure that the analyte is in its non-ionized form, minimizing interactions with silanol groups and improving peak shape.
-
Use a High-Purity Column: Employing a modern, high-purity silica column with end-capping can reduce the number of accessible silanol groups.
-
Reduce Sample Concentration: Dilute your sample to avoid column overload.
-
Flush or Replace the Column: If the column is suspected to be the issue, flushing it with a strong solvent or replacing it may be necessary.
Q3: I see an unexpected peak in my chromatogram that is not present in my standard solution. What should I do?
A3: Unexpected peaks, often referred to as "ghost peaks," can be frustrating. A systematic approach to troubleshooting is recommended:
-
Blank Injection: Inject a blank solvent (mobile phase) to see if the peak is still present. If it is, the contamination is likely in the HPLC system or the mobile phase itself.
-
Check Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents. Ensure all components are properly degassed.
-
Investigate Sample Preparation: Inject a "method blank" (a sample that has gone through the entire sample preparation process without the biological matrix) to check for contamination from reagents or materials used during extraction.
-
Clean the System: If the source is suspected to be system contamination, flush the injector, tubing, and column with appropriate cleaning solvents.
Troubleshooting Guides
Guide 1: Dealing with Matrix Effects in LC-MS/MS Analysis
Problem: You are experiencing significant ion suppression or enhancement for this compound, leading to poor accuracy and reproducibility in your LC-MS/MS assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing matrix effects.
Detailed Steps:
-
Quantify the Matrix Effect: Compare the peak area of this compound in a sample where the extract from a blank matrix is spiked with the analyte (post-extraction spike) to the peak area of a standard solution of the same concentration prepared in the mobile phase. A significant difference (typically >15%) indicates a considerable matrix effect.
-
Improve Sample Cleanup:
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. Choose a sorbent that retains this compound while allowing interfering components to be washed away.
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient profile to better separate this compound from co-eluting matrix components.
-
Column Chemistry: Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Guide 2: Resolving Co-eluting Endogenous Peaks
Problem: A peak from an endogenous component is co-eluting with your this compound peak, making accurate quantification impossible.
Troubleshooting Workflow:
Caption: Logical steps to resolve co-eluting peaks.
Detailed Steps:
-
Optimize Mobile Phase pH: Since this compound is an acidic drug, its retention is highly dependent on the mobile phase pH.[1] Lowering the pH (e.g., to 2.5-3.0) will suppress the ionization of this compound, increasing its retention on a reversed-phase column.[1] This change in retention may be sufficient to resolve it from the interfering peak.
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa). This can alter the selectivity of the separation.
-
Gradient Slope: Make the gradient shallower around the elution time of this compound to increase the separation between closely eluting peaks.
-
-
Change the Stationary Phase: If modifying the mobile phase is not effective, switching to a column with a different stationary phase chemistry can provide a different selectivity and resolve the co-eluting peaks.
-
Enhance Sample Preparation: A more rigorous sample cleanup method, such as SPE, can remove the interfering endogenous compound before HPLC analysis.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This is a simple and fast method, but it may result in a less clean extract compared to other methods.[2]
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 600 µL of cold ACN (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum
LLE generally provides a cleaner sample than PPT and can improve assay sensitivity.
Materials:
-
Plasma or serum sample
-
Acidifying agent (e.g., 1M HCl)
-
Extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 500 µL of plasma or serum into a glass tube.
-
Add 50 µL of 1M HCl to acidify the sample (to a pH below the pKa of this compound).
-
Add 2 mL of the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE) for Urine
SPE is highly effective for sample cleanup and concentration, especially for complex matrices like urine.
Materials:
-
Urine sample
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a weak organic/aqueous mixture)
-
Elution solvent (e.g., methanol or ACN)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load the sample: Load 1 mL of the urine sample (pre-treated by centrifugation if necessary) onto the cartridge.
-
Wash the cartridge: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elute the analyte: Elute the this compound with 1 mL of the elution solvent into a collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase.
-
Inject into the HPLC system.
Data Presentation
The following tables summarize typical performance data for different sample preparation methods for the analysis of this compound and other NSAIDs in biological fluids. These values can serve as a benchmark for your method development and troubleshooting.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 90 - 105 | > 95 |
| Matrix Effect | High | Moderate | Low |
| LOD (ng/mL) | 10 - 50 | 5 - 20 | 1 - 10 |
| LOQ (ng/mL) | 50 - 100 | 20 - 50 | 5 - 25 |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
Note: These are typical values and can vary depending on the specific method and instrumentation.
Table 2: Reported HPLC-UV Method Parameters for this compound in Human Serum
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [3][4] |
| Mobile Phase | Acetonitrile:Buffer (e.g., phosphate or acetate) | [3][4] |
| pH | 3.0 - 5.5 | [5] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection Wavelength | 220 - 222 nm | [3][5] |
| Retention Time | Varies with conditions | |
| Recovery | > 99% | |
| LOD | 3 ng/mL | |
| LOQ | 10 ng/mL |
This technical support center provides a starting point for troubleshooting common issues in the HPLC analysis of this compound from biological matrices. For more complex problems, further investigation and method development will be necessary.
References
- 1. agilent.com [agilent.com]
- 2. norlab.com [norlab.com]
- 3. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of this compound in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprajournals.com [eprajournals.com]
Strategies to reduce the variability in therapeutic effects of Dexibuprofen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability in the therapeutic effects of Dexibuprofen.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in the therapeutic response to this compound?
A1: The primary factors contributing to the variable therapeutic effects of this compound include its poor water solubility, which leads to inconsistent absorption and bioavailability.[1][2][3] Genetic polymorphisms in metabolic enzymes, particularly CYP2C8 and CYP2C9, can also cause interindividual differences in drug metabolism and clearance.[4][5] Additionally, drug-drug interactions and the patient's specific inflammatory state can influence the therapeutic outcome.[6][7][8]
Q2: How does the formulation of this compound impact its therapeutic efficacy?
A2: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's dissolution is the rate-limiting step for its absorption.[9][10] Therefore, the formulation strategy is critical. Advanced formulations such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), and nanocrystal technology can significantly enhance solubility and bioavailability, leading to more predictable therapeutic effects.[2][9][11]
Q3: What is the significance of using the S(+)-enantiomer (this compound) over racemic ibuprofen?
A3: this compound, the S-(+)-enantiomer of ibuprofen, is the pharmacologically active form.[12][13] The R-(-)-enantiomer is largely inactive but can be converted to the S-(+)-enantiomer in the body.[13] This conversion process can be a source of variability.[13] Using the pure S-(+)-enantiomer, this compound, provides a more direct and predictable therapeutic effect, often with a better safety profile and reduced inter-subject variability compared to racemic ibuprofen.[12][14][15]
Q4: Can genetic testing help predict a patient's response to this compound?
A4: Genetic variations in the CYP2C9 and CYP2C8 genes, which are involved in the metabolism of ibuprofen, can affect drug clearance.[4][5] Individuals with certain genetic variants may metabolize the drug more slowly, leading to higher plasma concentrations and a potential increase in adverse effects.[4] While not yet standard clinical practice, genotyping for these variations could potentially help in personalizing this compound dosage to minimize variability and improve safety.[4]
Q5: What are the most common drug-drug interactions to be aware of when working with this compound?
A5: Concomitant use of this compound with other NSAIDs, including aspirin, can increase the risk of gastrointestinal side effects.[6] It can also interact with anticoagulants like warfarin, increasing the risk of bleeding.[6] Furthermore, this compound may reduce the effectiveness of antihypertensive medications such as ACE inhibitors and diuretics.[6] Careful consideration of concomitant medications is crucial in experimental design and clinical use.[16]
Troubleshooting Guides
Issue 1: High Inter-Subject Variability in Pharmacokinetic Profiles
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor Drug Solubility and Dissolution | Employ solubility enhancement techniques. Consider formulating this compound as a solid dispersion with polymers like Poloxamer 407, or as a self-emulsifying drug delivery system (SEDDS).[9][11] Nanocrystal formulations have also shown promise in improving dissolution rates.[2] |
| Genetic Polymorphisms in Metabolic Enzymes (CYP2C9, CYP2C8) | If feasible, genotype study subjects for common polymorphisms in CYP2C9 and CYP2C8.[4] Stratify data analysis based on genotype to identify outliers and understand sources of variability. |
| Food Effects | While some studies suggest no significant influence of food on this compound's bioavailability, this can be a source of variability.[1][13] Standardize administration protocols with respect to food intake (e.g., always administer in a fasted or fed state). |
| Concomitant Medications | Carefully screen and document all concomitant medications used by study subjects.[6][16] Exclude subjects taking medications known to interact with this compound or stratify the analysis accordingly. |
Issue 2: Inconsistent In Vivo Efficacy Despite Standardized Dosing
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Suboptimal Bioavailability from Formulation | Evaluate and optimize the drug delivery system. For oral formulations, conduct comparative dissolution studies under different pH conditions to ensure robust performance.[9][10] For preclinical models, consider alternative delivery routes if oral absorption is highly variable. |
| Variability in Inflammatory Response | The baseline inflammatory state of the subject can influence the therapeutic effect of NSAIDs.[8] Measure baseline inflammatory markers (e.g., prostaglandins, cytokines) to assess if they correlate with the observed therapeutic response.[8] |
| Prodrug Instability or Inefficient Conversion | When using prodrugs of this compound, ensure their stability in the gastrointestinal tract and efficient enzymatic conversion to the active drug in plasma.[13] Conduct in vitro stability and in vivo pharmacokinetic studies to confirm the release profile of the active moiety.[13] |
Data Presentation: Enhancing this compound Bioavailability
The following tables summarize quantitative data from studies aimed at improving the oral bioavailability of this compound through various formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound Solid Dispersions in Rats [9][10]
| Formulation | Cmax (µg/mL) | AUClast (µg·h/mL) | Relative Bioavailability (%) |
| Raw this compound | 15.2 ± 2.5 | 65.8 ± 10.2 | 100 |
| Solid Dispersion (Melting Method) | 35.8 ± 4.1 | 135.4 ± 18.7 | 205.8 |
| Solid Dispersion (Solvent Evaporation) | 48.1 ± 5.3 | 180.2 ± 21.9 | 273.9 |
Table 2: Pharmacokinetic Parameters of Solid SEDDS in Rats [11]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| This compound Powder | 12.5 ± 2.1 | 2.0 | 55.4 ± 8.7 | 100 |
| Solid SEDDS | 28.9 ± 3.5 | 0.5 | 112.6 ± 15.3 | 203.2 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion (Solvent Evaporation Method) [9][10]
-
Materials: this compound, Poloxamer 407, Ethanol.
-
Procedure:
-
Dissolve this compound and Poloxamer 407 (e.g., in a 1:2 weight ratio) in a minimal amount of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) using a rotary evaporator.
-
Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
Store the final product in an airtight container until further analysis.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats [9][11]
-
Subjects: Male Sprague-Dawley rats (e.g., 200-250g).
-
Procedure:
-
Fast the rats overnight (e.g., 12 hours) before drug administration, with free access to water.
-
Divide the rats into treatment groups (e.g., control receiving raw this compound, test group receiving the novel formulation).
-
Administer the this compound formulation orally via gavage at a specified dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated HPLC method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for formulation and pharmacokinetic analysis.
Caption: Key factors contributing to this compound therapeutic variability.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. studylib.net [studylib.net]
- 8. Variability in the Analgesic Response to Ibuprofen Is Associated With Cyclooxygenase Activation in Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced oral bioavailability of this compound by a novel solid self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicines.org.uk [medicines.org.uk]
Dexibuprofen Liquid Formulation Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dexibuprofen in liquid formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when formulating liquid this compound?
A1: this compound, the pharmacologically active S(+)-enantiomer of ibuprofen, is a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] The main challenges in liquid formulations are:
-
Poor Aqueous Solubility: Its inherent low solubility in water (approximately 51-68.4 mg/L) can lead to precipitation and difficulty in achieving desired concentrations.[3][4]
-
Chemical Degradation: this compound is susceptible to degradation under various stress conditions, particularly basic (alkaline) hydrolysis and oxidation. It is comparatively more stable under acidic, thermal, and photolytic stress.[5]
-
Excipient Incompatibility: Interactions with certain excipients can accelerate degradation. For instance, hydroalcoholic gels have shown higher levels of unknown impurities compared to alcohol-free hydrogel formulations, suggesting potential stability issues with alcohol.[6]
Q2: What is the optimal pH for a stable aqueous this compound formulation?
A2: An optimal pH range helps maintain both solubility and chemical stability. Studies on syrup formulations indicate that a pH between 6.0 and 8.0 is effective for creating a stable and transparent liquid dosage form.[7] Within this range, the carboxyl group of this compound is ionized, which can improve solubility while minimizing base-catalyzed degradation.
Q3: How can the solubility of this compound in a liquid formulation be improved?
A3: Several techniques have been successfully employed to enhance the aqueous solubility of this compound:
-
Solid Dispersions: Using amphipathic polymers like Poloxamer 407 can significantly improve the dissolution rate and bioavailability.[8] Ternary solid dispersions with carriers like Syloid 244FP® and polymers such as Gelucire 48/16® or Poloxamer 188® have been shown to increase solubility by up to 38-fold.[1][9]
-
Nanocrystals: Reducing the particle size to the nanometer range increases the surface area, leading to a substantial enhancement in saturation solubility and dissolution rate.[2][4]
-
Complexation: The use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes that entrap the drug molecule, thereby increasing its solubility.[10][11]
-
Mixed Hydrotropy: A combination of hydrotropic agents, like sodium citrate dihydrate and urea, can increase the aqueous solubility and dissolution rate of this compound without chemical interaction.[12][13]
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies, which expose the drug to harsh conditions, help identify potential degradation products. While specific degradation pathways in liquid formulations are complex, studies on the related compound ibuprofen show that oxidative and thermal stress can lead to products such as 1-(4-isobutylphenyl)-1-ethanol and 4-isobutylacetophenone (4-IBAP).[14][15] Analytical methods must be able to separate these degradation products from the parent this compound peak.[14]
Troubleshooting Guide
Problem: I am observing precipitation or cloudiness in my this compound liquid formulation.
| Potential Cause | Troubleshooting Action |
| Low Solubility | The concentration of this compound may exceed its solubility limit in the chosen vehicle. |
| Solution: Increase the proportion of co-solvents (e.g., propylene glycol, PEG 400), add solubilizing agents (e.g., Poloxamers), or utilize complexation agents (e.g., HPβCD).[6][8][10] | |
| pH Shift | The pH of the formulation may have shifted to a range where this compound is less soluble (typically more acidic). |
| Solution: Incorporate a robust buffering system to maintain the pH in the optimal range of 6.0-8.0.[7] Verify the buffer capacity is sufficient for the formulation's shelf life. | |
| Temperature Effects | Solubility can be temperature-dependent. Storage at lower temperatures may cause the drug to crystallize out of solution. |
| Solution: Evaluate the formulation's stability across the intended storage temperature range. If necessary, reformulate with solubilizers that are less sensitive to temperature changes. |
Problem: The assay value (potency) of my this compound formulation is decreasing over time.
| Potential Cause | Troubleshooting Action |
| Chemical Degradation | This compound may be degrading due to hydrolysis (especially alkaline), oxidation, or photolysis. |
| Solution: 1. pH Control: Ensure the formulation is buffered to a stable pH, avoiding highly alkaline conditions where degradation is maximal.2. Add Antioxidants: If oxidative degradation is suspected, incorporate antioxidants into the formulation.3. Protect from Light: Store the formulation in light-resistant packaging (e.g., amber bottles) to prevent photodegradation.[16] | |
| Excipient Interaction | An excipient in the formulation may be reacting with this compound. |
| Solution: Conduct a systematic drug-excipient compatibility study.[17] Test binary mixtures of this compound and each excipient under accelerated stability conditions and analyze for degradation using a stability-indicating HPLC method.[17][18] |
Quantitative Data Summary
Table 1: Enhancement of this compound Aqueous Solubility
| Formulation Technique | Vehicle / Polymers | Approximate Solubility Increase (Fold) | Reference |
| Raw this compound | Water | 1 (Baseline: ~51 µg/mL) | [4] |
| Nanocrystals | HPMC–EUD / HPMC–PVP | ~5-fold | [4] |
| Ternary Solid Dispersion | Syloid 244FP® + Poloxamer 188® | ~38-fold | [1] |
| Ternary Solid Dispersion | Syloid 244FP® + Gelucire 48/16® | ~28-fold | [1] |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent / Condition | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | Relatively Stable | [5] |
| Base Hydrolysis | 0.1 M NaOH | Maximum Degradation Observed | [5] |
| Oxidation | 3% - 35% H₂O₂ | Significant Degradation Observed | [5] |
| Thermal Degradation | Heat (e.g., 60-80°C) | Relatively Stable | [5] |
| Photodegradation | UV Light / Sunlight | Stable to moderately stable | [16][19] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and separating it from potential degradation products.
-
Equipment: HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate or acetate buffer). A common ratio is a mix of organic and aqueous phases (e.g., 65:35 v/v).[5] Adjust pH as needed (e.g., to 5.5). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[20]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to a known concentration.
-
Sample Solution: Dilute the liquid formulation with the mobile phase to a concentration within the linear range of the method.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak by its retention time compared to the standard. Quantify the amount of this compound using the peak area.
Protocol 2: Forced Degradation Study
This study is essential to establish the stability-indicating capability of the analytical method.[21]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Acid Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Heat if necessary (e.g., at 80°C for 2 hours). Cool, neutralize, and dilute with mobile phase before injection.
-
Base Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize and dilute with mobile phase before injection.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 24 hours). Dilute with mobile phase before injection.
-
Thermal Degradation: Keep the drug solution (or solid drug) in a hot air oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[22]
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a UV lamp for a defined period to assess light sensitivity.
-
Analysis: Analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.[21]
Visualizations
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for formulation instability.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KR20200111138A - Dexibupropen syrup formulation with improved solubility and stability - Google Patents [patents.google.com]
- 8. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Solubility and Biological Activity of this compound-Loaded Silica-Based Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of solubility of this compound applying mixed hydrotropic solubilization technique. | Semantic Scholar [semanticscholar.org]
- 13. Enhancement of solubility of this compound applying mixed hydrotropic solubilization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability indicating RP-HPLC method of this compound in nanocream formulation: Identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 20. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of this compound in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Mitigating potential drug-drug interactions with Dexibuprofen in research settings
Technical Support Center: Mitigating Drug-Drug Interactions with Dexibuprofen
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for investigating and mitigating potential drug-drug interactions (DDIs) with this compound in a research setting.
Section 1: Frequently Asked Questions (FAQs) about this compound's Interaction Profile
Q1: What is the primary mechanism of action for this compound and how can it influence DDIs?
A: this compound is the S(+)-enantiomer of ibuprofen and functions as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins involved in pain and inflammation.[1] This mechanism can lead to pharmacodynamic interactions. For example, co-administration with other NSAIDs or anticoagulants like warfarin can increase the risk of gastrointestinal bleeding.[3][4]
Q2: How is this compound metabolized, and which enzymes are critical to consider for potential DDIs?
A: this compound is extensively metabolized in the liver. The oxidative metabolism of S-(+)-ibuprofen is predominantly catalyzed by the cytochrome P450 isoform CYP2C9 .[5] The R-(-) enantiomer of ibuprofen is metabolized more by CYP2C8.[5][6] Therefore, when studying this compound, CYP2C9 is the primary enzyme of concern for metabolic DDIs. Co-administered drugs that are strong inhibitors or inducers of CYP2C9 can significantly alter this compound's plasma concentrations.[5]
Q3: What are the major known drug interactions with this compound?
A: Clinically significant interactions can be categorized as either pharmacodynamic or pharmacokinetic:
-
Pharmacodynamic Interactions:
-
Other NSAIDs (including Aspirin), Corticosteroids, SSRIs: Increased risk of gastrointestinal ulceration and bleeding.[3][4]
-
Anticoagulants (e.g., Warfarin): Enhanced anticoagulant effect and increased bleeding risk.[3][7]
-
Antihypertensives (e.g., ACE inhibitors, ARBs, diuretics): May diminish the antihypertensive effect.[3][7]
-
-
Pharmacokinetic Interactions:
-
CYP2C9 Inhibitors (e.g., Fluconazole): Can increase this compound plasma levels, raising the risk of toxicity.
-
CYP2C9 Inducers (e.g., Rifampicin): Can decrease this compound plasma levels, potentially reducing efficacy.[4]
-
Methotrexate, Lithium, Digoxin: this compound may increase the serum concentrations of these drugs, leading to potential toxicity.[3]
-
Q4: Does plasma protein binding play a role in this compound's interaction profile?
A: Yes. Like most NSAIDs, this compound is highly bound to plasma proteins (primarily albumin). A potential DDI mechanism is displacement from binding sites by other highly protein-bound drugs.[8] This can increase the free (unbound) concentration of either this compound or the co-administered drug, which is the pharmacologically active portion, potentially leading to increased efficacy or toxicity.[9][10]
Section 2: Troubleshooting Guides for Experimental Studies
Q5: My in vitro cell-based assay shows unexpected cytotoxicity when this compound is co-administered with my test compound. What could be the cause?
A: This could be due to several factors:
-
Metabolic Inhibition: Your test compound might be inhibiting CYP2C9, leading to an accumulation of this compound to toxic levels within the cells.
-
Exaggerated Pharmacological Effect: The combined effect of both compounds might be synergistically affecting a cellular pathway, leading to apoptosis or necrosis.
-
Protein Binding Displacement: In cell culture media containing serum, one compound could be displacing the other from albumin, increasing the free concentration and subsequent cellular uptake and toxicity.
-
Solvent Effects: Ensure the concentration of solvents like DMSO is low and consistent across all wells, as solvents themselves can be cytotoxic.[11]
Troubleshooting Steps:
-
Run a CYP450 inhibition assay to determine if your compound inhibits CYP2C9.
-
Perform a plasma protein binding displacement assay.
-
Repeat the cytotoxicity assay in serum-free media to investigate the role of protein binding.
-
Include solvent controls at all concentrations used in the experiment.
Q6: In my animal study, the pharmacokinetic profile (AUC, Cmax) of a co-administered drug is significantly altered in the presence of this compound, but my in vitro CYP inhibition assays were negative. What should I investigate next?
A: If direct CYP inhibition is ruled out, consider these possibilities:
-
Transporter-Mediated Interactions: this compound or its metabolites may be inhibiting or inducing drug transporters (e.g., OATPs, P-gp) responsible for the absorption or excretion of the co-administered drug.
-
Plasma Protein Binding Displacement: this compound could be displacing the other drug from plasma proteins, leading to a larger volume of distribution and altered clearance.[12] This would increase the free fraction of the drug, which may not be reflected in total plasma concentration measurements depending on the analytical method.
-
Induction of Metabolism: While less common for NSAIDs, this compound could be inducing a different metabolic pathway for the co-administered drug.
-
Altered Renal Excretion: Competition for renal transport systems can change a drug's excretion rate.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pharmacokinetic interactions.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP2C9) Inhibition Assay
This protocol determines the concentration of this compound that produces 50% inhibition (IC50) of CYP2C9 activity.
Methodology:
-
System Components:
-
Incubation:
-
Pre-incubate HLMs, probe substrate, and a range of this compound concentrations (e.g., 0.1 to 100 µM) in a phosphate buffer at 37°C.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Termination & Sample Processing:
-
Stop the reaction after a specified time (e.g., 15 minutes) by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis:
-
Data Calculation:
Protocol 2: Plasma Protein Binding (PPB) Displacement Assay
This protocol assesses if this compound displaces a co-administered drug from plasma proteins using equilibrium dialysis.
Methodology:
-
System Components:
-
Rapid Equilibrium Dialysis (RED) device.[10]
-
Matrices: Pooled human plasma and Phosphate Buffered Saline (PBS).
-
Test Compounds: The drug of interest and this compound.
-
-
Procedure:
-
Spike human plasma with a fixed concentration of the drug of interest and varying concentrations of this compound.
-
Add the spiked plasma to the sample chamber of the RED device. Add PBS to the buffer chamber.
-
Incubate the device at 37°C for a sufficient time to reach equilibrium (e.g., 4 hours).[9][10]
-
-
Sample Collection & Processing:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).
-
Extract the compounds using protein precipitation with a cold organic solvent.
-
-
Analysis:
-
Quantify the concentration of the drug of interest in both chambers using LC-MS/MS.
-
-
Data Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug.
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
An increase in the fu of the drug of interest in the presence of this compound indicates displacement.
-
Section 4: Data Presentation & Visualization
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of this compound
| Parameter | Value (for 200 mg dose) | Unit | Reference |
|---|---|---|---|
| Cmax (Peak Concentration) | 12.4 | µg/mL | [17] |
| Tmax (Time to Peak) | 2.1 - 2.2 | hours | [17] |
| AUC(0-∞) | 50.5 | (µg·h)/mL | [17] |
| Terminal Half-life (t½) | ~2.2 | hours |[1][17] |
Table 2: Summary of Potential DDI Mechanisms & In Vitro Assays
| Interaction Mechanism | Key Factor | Recommended In Vitro Assay | Endpoint |
|---|---|---|---|
| Metabolic Inhibition | CYP2C9 Enzyme | CYP450 Inhibition Assay | IC50 Value |
| Metabolic Induction | CYP Enzyme Expression | CYP450 Induction Assay | EC50, Emax |
| Protein Binding | Plasma Albumin | Equilibrium Dialysis | Fraction Unbound (fu) |
| Transporter Interaction | Uptake/Efflux Transporters| Transporter Inhibition Assay | IC50 Value |
Diagrams
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Comparative Pharmacokinetics and Safety Studies of this compound Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. wjpls.org [wjpls.org]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 13. mdpi.com [mdpi.com]
- 14. enamine.net [enamine.net]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Pharmacokinetics of this compound administered as 200 mg and 400 mg film-coated tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Dexibuprofen's Long-Term Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the long-term effects of Dexibuprofen in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term side effects of this compound observed in animal models?
A1: Long-term administration of this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), can lead to a range of adverse effects in animal models. The most commonly reported toxicities affect the gastrointestinal (GI) tract, kidneys, and cardiovascular system.[1][2][3] While this compound, the S(+)-enantiomer of ibuprofen, is reported to have a better safety profile than racemic ibuprofen, chronic use can still result in dose-dependent organ damage.[4][5][6]
Q2: Which animal models are most suitable for long-term this compound studies?
A2: Rats and mice are the most commonly used animal models for studying the long-term effects of NSAIDs.[7] The choice between them may depend on the specific research question. Rats are often used for gastrointestinal and renal toxicity studies due to their sensitivity to these effects.[7][8] Mice can also be used and are particularly valuable when genetically modified strains are required to investigate specific mechanisms of toxicity.
Q3: What is the rationale for using this compound over racemic Ibuprofen in long-term studies?
A3: this compound is the pharmacologically active S(+)-enantiomer of ibuprofen.[4][5] The R(-)-enantiomer is largely inactive but can be converted to the S(+)-enantiomer in the body. Using the pure active enantiomer, this compound, allows for a lower dose to achieve the same therapeutic effect, which is hypothesized to reduce the risk of adverse effects.[4][6][9] Studies in rodents have shown that this compound causes less acute gastric damage compared to racemic ibuprofen at equivalent anti-inflammatory doses.[4][5]
Q4: How can I minimize non-experimental stress in animals during long-term oral gavage studies?
A4: Minimizing stress is crucial for the welfare of the animals and the validity of the experimental results. Proper training and handling techniques are essential. For oral gavage, using flexible plastic feeding tubes instead of rigid metal ones can reduce the risk of esophageal injury and stress.[10] Acclimatizing the animals to the procedure by sham-dosing with the vehicle can also help. Ensuring proper restraint without impeding breathing is critical.[11][12][13]
Troubleshooting Guides
Gastrointestinal Toxicity
Problem: Animals are showing signs of gastrointestinal distress (e.g., weight loss, diarrhea, black tarry stools) early in the long-term study.
Possible Causes and Solutions:
-
Dosage may be too high: Re-evaluate the dose of this compound. While it has a better GI safety profile than ibuprofen, high doses can still cause damage.[4][5] Consider a dose-response study to find the optimal therapeutic dose with minimal side effects.
-
Vehicle effects: The vehicle used to dissolve or suspend this compound may be contributing to GI irritation. Ensure the vehicle is well-tolerated and administered at an appropriate volume.
-
Improper gavage technique: Esophageal irritation or injury from the gavage needle can cause distress. Ensure proper technique is used, and consider using flexible feeding tubes.[10][11]
-
Underlying health issues: Pre-existing subclinical GI conditions in the animals could be exacerbated by NSAID administration. Ensure animals are healthy before starting the study.
Renal Toxicity
Problem: Elevated serum creatinine and BUN levels are observed, indicating potential kidney damage.
Possible Causes and Solutions:
-
Dehydration: NSAIDs can impair renal blood flow, and dehydration can exacerbate this effect. Ensure animals have constant access to water.
-
Cumulative toxicity: Long-term NSAID use can lead to chronic interstitial nephritis.[14] Monitor renal function regularly (e.g., bi-weekly or monthly blood tests).
-
Concomitant medications: The use of other drugs, such as diuretics or ACE inhibitors, can increase the risk of NSAID-induced renal toxicity.[14] Avoid co-administration of such drugs if possible.
Cardiovascular Issues
Problem: An unexpected increase in blood pressure or cardiovascular events is observed in the treatment group.
Possible Causes and Solutions:
-
Dose-dependent cardiovascular risk: High doses of this compound have been associated with a small increased risk of cardiovascular events.[15] Consider using the lowest effective dose.
-
Fluid retention: NSAIDs can cause sodium and fluid retention, leading to an increase in blood pressure.[16] Monitor blood pressure and body weight regularly.
-
Animal model susceptibility: Some animal strains may be more susceptible to the cardiovascular effects of NSAIDs. Review the literature for the cardiovascular profile of the chosen strain.
Data Presentation
Table 1: Comparative Gastrointestinal Safety of this compound and Ibuprofen (Clinical Data)
| Adverse Event Group | This compound (400 mg daily) | Ibuprofen (800 mg daily) |
| Gastrointestinal ADRs | 3.3% (8/244 patients) | 7.8% (19/245 patients) |
Source: Adapted from clinical trial data which can provide a basis for expected outcomes in animal models.[6]
Table 2: Effects of Long-Term Ibuprofen Administration on Renal and Hepatic Biomarkers in Rats (28 days)
| Parameter | Control | Ibuprofen (20 mg/kg/day) | Ibuprofen (40 mg/kg/day) |
| Serum Creatinine (mg/dL) | 0.58 ± 0.03 | 0.75 ± 0.04 | 0.89 ± 0.05 |
| Serum Urea (mg/dL) | 25.3 ± 1.2 | 32.1 ± 1.5 | 40.5 ± 2.1 |
| ALT (U/L) | 45.2 ± 2.1 | 48.9 ± 2.5 | 55.7 ± 3.0 |
| AST (U/L) | 110.5 ± 5.2 | 115.1 ± 6.0 | 123.8 ± 6.5 |
| ALP (U/L) | 180.2 ± 9.1 | 230.5 ± 11.5 | 285.4 ± 14.2* |
* Indicates a statistically significant difference from the control group. Data is illustrative and based on findings from long-term ibuprofen studies in rats.[17][18][19]
Experimental Protocols
Protocol 1: Assessment of NSAID-Induced Gastrointestinal Injury in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Drug Administration: Administer this compound or vehicle orally by gavage once daily for 28 days.
-
Clinical Observation: Monitor body weight, food and water intake, and fecal consistency daily.
-
Sample Collection: At the end of the study, euthanize animals and collect stomach and small intestine.
-
Macroscopic Evaluation: Open the stomach and small intestine along the mesenteric border and gently rinse with saline. Score the number and severity of ulcers and erosions.
-
Histopathological Analysis: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for mucosal damage, inflammation, and cellular infiltration.[7][8]
Protocol 2: Evaluation of Renal Function in Mice
-
Animal Model: C57BL/6 mice.
-
Drug Administration: Administer this compound or vehicle via oral gavage daily for 3 months.
-
Metabolic Cage Studies: At baseline and at monthly intervals, place mice in metabolic cages for 24-hour urine collection. Measure urine volume, creatinine, and albumin levels.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at the same time points as urine collection. Measure serum creatinine and blood urea nitrogen (BUN).
-
Glomerular Filtration Rate (GFR) Measurement: At the end of the study, perform GFR measurement using inulin or iohexol clearance. This involves intravenous administration of the marker and subsequent measurement of its clearance from the plasma.[20][21][22][23][24]
Mandatory Visualization
Caption: Mechanism of action of this compound via COX-1 and COX-2 inhibition.
Caption: Experimental workflow for assessing gastrointestinal toxicity.
Caption: Signaling pathway of NSAID-induced renal dysfunction.
References
- 1. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. stittsvillesmallanimalclinic.ca [stittsvillesmallanimalclinic.ca]
- 3. NSAID (Non-Steroidal Anti-Inflammatory Drug) Medication guide for Animals | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. This compound (S+-isomer ibuprofen) reduces gastric damage and improves analgesic and antiinflammatory effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. instechlabs.com [instechlabs.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Nonsteroidal Anti-Inflammatory Drugs Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Blood Pressure Destabilization on Non-steroidal Anti-Inflammatory Agents: Acetaminophen Exposed? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nwpii.com [nwpii.com]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Evaluation of Toxicological Profile of Ibuprofen in Wistar Albino Rats (2014) | Jonah Sydney Aprioku | 24 Citations [scispace.com]
- 20. karger.com [karger.com]
- 21. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dexibuprofen and Racemic Ibuprofen Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dexibuprofen (the S(+)-enantiomer of ibuprofen) and racemic ibuprofen. The analysis is supported by experimental data from clinical and preclinical studies, with a focus on analgesic, anti-inflammatory, and pharmacokinetic properties.
Executive Summary
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is commonly administered as a racemic mixture of two enantiomers: S(+)-ibuprofen (this compound) and R(-)-ibuprofen. The pharmacological activity of ibuprofen resides almost exclusively in the S(+)-enantiomer.[1] While the R(-)-enantiomer can undergo unidirectional chiral inversion to the active S(+)-form in the body, this conversion is incomplete and can vary among individuals.[1][2] This guide explores the comparative efficacy of administering the pure, pharmacologically active enantiomer, this compound, versus the racemic mixture.
Data Presentation
Table 1: Clinical Efficacy in Osteoarthritis of the Hip
| Parameter | This compound (400 mg t.i.d.) | Racemic Ibuprofen (800 mg t.i.d.) | p-value |
| Improvement in WOMAC OA Index | Superior | - | p = 0.055 (borderline superiority) |
| Dose-Response Relationship (200 mg vs. 400 mg t.i.d.) | Significant | Not Applicable | p = 0.023 |
Source: Double-blind, randomized trial in 178 patients with painful osteoarthritis of the hip over 15 days.[3][4]
Table 2: Incidence of Adverse Drug Reactions in Osteoarthritis Trial
| Treatment Group | Percentage of Patients with Adverse Drug Reactions | Primary Type of Adverse Reaction |
| This compound 200 mg t.i.d. | 13.34% | Gastrointestinal disorders |
| This compound 400 mg t.i.d. | 15.25% | Gastrointestinal disorders |
| Racemic Ibuprofen 800 mg t.i.d. | 16.94% | Gastrointestinal disorders |
Source: Data from a clinical trial involving 178 patients.[4]
Table 3: Pharmacokinetic Parameters (Single 400 mg Oral Dose)
| Parameter | This compound | Racemic Ibuprofen |
| Bioavailability of S(+)-Ibuprofen | Higher | Lower (due to incomplete inversion of R(-)-ibuprofen) |
| Inversion of R(-)- to S(+)-Ibuprofen | Not Applicable | Approximately 25% in a Chinese population study |
Source: Chiral pharmacokinetic study in 20 healthy male volunteers.[1][5]
Experimental Protocols
Clinical Trial: Efficacy in Osteoarthritis of the Hip
-
Objective: To compare the efficacy and dose-response relationship of this compound with racemic ibuprofen in patients with painful osteoarthritis of the hip.
-
Study Design: A double-blind, randomized clinical trial.
-
Participants: 178 patients diagnosed with painful osteoarthritis of the hip.
-
Intervention: Patients were randomly assigned to one of three treatment groups:
-
This compound 600 mg daily (200 mg t.i.d.)
-
This compound 1200 mg daily (400 mg t.i.d.)
-
Racemic ibuprofen 2400 mg daily (800 mg t.i.d.)
-
-
Duration: 15 days.
-
Primary Endpoint: The primary measure of efficacy was the improvement in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC OA index).[1][3]
-
Analysis: The analysis was performed on an intention-to-treat basis.
Preclinical Model: Carrageenan-Induced Rat Paw Edema
-
Objective: To assess the anti-inflammatory activity of a test compound.
-
Animal Model: Young adult albino rats.
-
Procedure:
-
Animals are fasted for 12 hours prior to the experiment.
-
The test compound (e.g., this compound, racemic ibuprofen) or a control (saline) is administered orally or via injection.
-
After a set period (e.g., 30 minutes), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
The volume or circumference of the paw is measured at regular intervals (e.g., hourly for 5 hours) following the carrageenan injection.
-
The degree of inflammation is determined by the difference in volume or circumference between the carrageenan-injected paw and the contralateral paw (which may be injected with saline).
-
-
Outcome Measure: The reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory efficacy.
Pharmacokinetic Study: Chiral Inversion Analysis
-
Objective: To determine the pharmacokinetic parameters of this compound and racemic ibuprofen, with a focus on the chiral inversion of R(-)-ibuprofen.
-
Study Design: A single-dose, two-way, cross-over randomized study.
-
Participants: Healthy human volunteers (e.g., 20 healthy males).[2][5]
-
Procedure:
-
Participants receive a single oral dose of either this compound or racemic ibuprofen.
-
Blood samples are collected at predetermined time points after administration.
-
Plasma concentrations of both S(+)- and R(-)-ibuprofen are measured using an enantioselective analytical method.
-
A washout period is observed before the participants cross over to the other treatment group.
-
-
Pharmacokinetic Parameters Calculated: Area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (tmax) for each enantiomer. The inversion ratio of R(-)- to S(+)-ibuprofen is also calculated.
Visualizations
Caption: Pharmacokinetic pathway of racemic ibuprofen.
Caption: Experimental workflow for a comparative clinical trial.
Caption: Logical comparison of this compound and racemic ibuprofen.
References
- 1. Evaluation of the efficacy and dose-response relationship of this compound (S(+)-ibuprofen) in patients with osteoarthritis of the hip and comparison with racemic ibuprofen using the WOMAC osteoarthritis index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dustri.com [dustri.com]
- 5. researchgate.net [researchgate.net]
Dexibuprofen Demonstrates Superior Gastrointestinal Safety Profile Compared to Racemic Ibuprofen
A comprehensive review of clinical and pharmacological data indicates that dexibuprofen, the S(+)-enantiomer of ibuprofen, offers a significant improvement in gastrointestinal tolerability over racemic ibuprofen while maintaining comparable or superior efficacy. This improved safety profile is attributed to the targeted action of the single, pharmacologically active isomer, which reduces metabolic burden and the potential for off-target effects associated with the inactive R(-)-enantiomer present in racemic ibuprofen.
This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of the safety profiles of this compound and ibuprofen, supported by experimental data from clinical trials. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate a deeper understanding of the pharmacological differences between these two non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Safety Data
| Adverse Event Category | This compound (800 mg daily) | Ibuprofen (1600 mg daily) | Statistical Significance |
| Gastrointestinal Adverse Drug Reactions | 8 of 244 patients (3.3%) | 19 of 245 patients (7.8%) | p < 0.05 |
Data from Zamani O, et al. (2014). Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee. Wien Klin Wochenschr. 126(11-12):368-75.[1]
In this study, the proportion of patients experiencing GI adverse events was significantly lower in the this compound group compared to the ibuprofen group.[1] This finding is particularly relevant for patient populations requiring long-term NSAID therapy, where GI complications are a primary concern.
A study in a pediatric population with fever due to upper respiratory tract infections by Yoon et al. (2008) found no statistically significant difference in the overall incidence of adverse drug reactions between this compound and ibuprofen at equipotent doses.[2][3][4][5] However, it is important to note that this study was of shorter duration and in a different patient population than the osteoarthritis trial.
With regard to cardiovascular safety, the European Medicines Agency (EMA) has indicated that high doses of this compound (1,200mg or more per day) are considered to carry a similar small increased risk of cardiovascular events as high doses of ibuprofen (2,400mg or more per day).[6] For renal safety, while long-term use of NSAIDs, in general, is associated with a risk of kidney impairment, direct comparative clinical trial data on the renal safety of this compound versus ibuprofen is limited.[7]
Experimental Protocols
Zamani et al. (2014): Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee[1]
-
Study Design: An observer-blinded, multicenter, non-inferiority, randomized controlled trial.
-
Participants: 489 patients with painful osteoarthritis of the hip or knee, experiencing daily joint pain for the past 3 months and "moderate" to "severe" global pain intensity within the last 48 hours.
-
Intervention:
-
Test Group: this compound 400 mg powder for oral suspension (daily dose of 800 mg).
-
Control Group: Ibuprofen 400 mg powder for oral suspension (daily dose of 1,600 mg).
-
-
Treatment Duration: Up to 14 days with a control visit after 3 days.
-
Primary Outcome: Investigation of safety and tolerability, with a focus on gastrointestinal adverse drug reactions.
-
Statistical Analysis: Non-inferiority was statistically assessed. A Chi-square test was used to compare the proportion of related gastrointestinal events between the two groups.
Yoon et al. (2008): The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection[2][3][4][5]
-
Study Design: A multicentre, randomized, double-blind, controlled, parallel-group, comparative, Phase 3 clinical trial.
-
Participants: Children aged 6 months to 14 years with fever caused by an upper respiratory tract infection (URTI), as diagnosed by a pediatrician.
-
Intervention:
-
Group 1: 5 mg/kg this compound.
-
Group 2: 7 mg/kg this compound.
-
Group 3: 10 mg/kg ibuprofen.
-
-
Primary Outcome: To prove that the antipyretic efficacy of this compound is not inferior to that of ibuprofen. Safety and tolerability were also assessed.
-
Safety Assessment: Monitoring for adverse drug reactions.
-
Statistical Analysis: Analysis of variance (ANOVA) and Chi-square tests were used to compare outcomes between the groups, with a p-value > 0.05 considered not statistically significant.
Mechanism of Action and Metabolism: The Rationale for Superior Safety
Ibuprofen is a racemic mixture of two enantiomers: the pharmacologically active S(+)-ibuprofen (this compound) and the inactive R(-)-ibuprofen. The superior safety profile of this compound can be attributed to the elimination of the R(-)-enantiomer, which does not contribute to the therapeutic effect but still requires metabolic processing by the body.
The anti-inflammatory, analgesic, and antipyretic effects of ibuprofen are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
In the body, the inactive R(-)-ibuprofen undergoes a unidirectional chiral inversion to the active S(+)-enantiomer. This metabolic process adds to the body's metabolic load and may contribute to variability in drug response. By administering only the active S(+)-enantiomer (this compound), this metabolic step is bypassed.
The following workflow illustrates the experimental design of a typical clinical trial comparing the safety and efficacy of this compound and ibuprofen.
Conclusion
References
- 1. Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
Dexibuprofen in Pain Management: A Head-to-Head Comparison with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of dexibuprofen with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in the management of pain. By synthesizing data from multiple clinical trials and scientific literature, this document aims to offer a clear perspective on the relative efficacy, safety, and pharmacological profiles of these agents.
Executive Summary
This compound, the S(+)-enantiomer of ibuprofen, is the pharmacologically active component of racemic ibuprofen.[1][2][3] Clinical evidence suggests that this compound offers comparable or, in some instances, superior efficacy and tolerability compared to its parent compound and other NSAIDs at a reduced dosage. This guide delves into the comparative data against ibuprofen, diclofenac, and the COX-2 selective inhibitor, celecoxib, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.
Mechanism of Action: The Role of COX Inhibition
Non-steroidal anti-inflammatory drugs exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow, and COX-2, which is induced during inflammation and is the primary target for reducing pain and inflammation.[4][5] The varying selectivity of different NSAIDs for COX-1 and COX-2 contributes to their distinct efficacy and side-effect profiles.[4][6]
Head-to-Head Efficacy and Safety Data
The following tables summarize the quantitative data from comparative clinical trials involving this compound and other NSAIDs across various pain indications.
This compound vs. Racemic Ibuprofen
Clinical studies consistently demonstrate that this compound at half the dose of racemic ibuprofen provides at least equivalent efficacy, with a trend towards a better safety profile, particularly concerning gastrointestinal adverse events.[7][8][9]
| Parameter | This compound | Ibuprofen (Racemic) | Study Population & Design | Reference |
| Efficacy (Osteoarthritis of Hip/Knee) | 800 mg/day | 1600 mg/day | 489 patients, observer-blinded, multicenter, non-inferiority study. | [8][9] |
| Pain Intensity, Relief, Global Assessment | No significant difference | No significant difference | [8][9] | |
| Adverse Events (Osteoarthritis) | ||||
| Gastrointestinal ADRs | 3.3% (8 patients) | 7.8% (19 patients) | Statistically significant lower proportion in the this compound group. | [8][9] |
| Efficacy (Primary Dysmenorrhea) | 200 mg & 300 mg | 400 mg | 102 outpatients, randomized, double-blind, 3-cycle crossover trial. | [10][11] |
| Onset of Action | Faster with 200 mg this compound (p=0.035) | [10][11] | ||
| Sum of Pain Intensity Difference (SPID) & Total Pain Relief (TOTPAR) | Trend towards superiority | [10][11] | ||
| Adverse Drug Reactions (ADRs) (Primary Dysmenorrhea) | 7.1% (6 patients) with 300 mg; 7.1% (6 patients) with 200 mg | 8.3% (7 patients) | No statistically significant difference. | [10] |
This compound vs. Diclofenac
This compound has demonstrated comparable efficacy to diclofenac at a lower relative dose, with a more favorable tolerability profile.
| Parameter | This compound | Diclofenac | Study Population & Design | Reference |
| Efficacy (Osteoarthritis of the Knee) | 900 mg/day (300 mg t.i.d.) | 150 mg/day (50 mg t.i.d.) | 110 patients, randomized, double-blind, parallel-group study. | [12] |
| Improvement in Lequesne Index | Mean improvement of 7.4 | Mean improvement of 7.3 | Confirmed equivalence. | [12] |
| Tolerability (Osteoarthritis of the Knee) | ||||
| Dropouts due to Side Effects | 7.3% | 14.5% | Trend towards superiority of this compound due to better tolerability. | [12] |
| General Efficacy & Tolerability (Review Data) | 75% of max daily dose as effective as 100% of diclofenac's max daily dose. | Review of multiple clinical trials. | [7][13] | |
| Incidence of Adverse Drug Reactions | 90% higher incidence than this compound | [7][13] |
This compound vs. Celecoxib (COX-2 Selective Inhibitor)
In direct comparisons, this compound has shown non-inferior efficacy to the COX-2 selective inhibitor celecoxib, with a comparable safety and tolerability profile.
| Parameter | This compound | Celecoxib | Study Population & Design | Reference |
| Efficacy (Osteoarthritis of the Hip) | 800 mg/day (400 mg b.i.d.) | 200 mg/day (100 mg b.i.d.) | 148 inpatients, randomized, parallel-group, double-blind, active-controlled trial. | [14][15][16] |
| Improvement in WOMAC OA Index | Non-inferior to celecoxib | [14][15][16] | ||
| Adverse Drug Reactions (Osteoarthritis of the Hip) | ||||
| Overall Incidence | 12.16% | 13.51% | No significant difference. | [14][15][16] |
| Gastrointestinal Disorders | 8.1% | 9.5% | No significant difference. | [14][15][16] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies behind the data is crucial for a comprehensive evaluation. Below are the detailed protocols for some of the key comparative studies.
Study 1: this compound vs. Ibuprofen in Osteoarthritis of the Hip or Knee
-
Objective: To investigate the safety and tolerability of this compound versus ibuprofen.[8][9]
-
Study Design: An observer-blinded, multicenter, non-inferiority, randomized controlled trial.[8][9]
-
Patient Population: 489 patients with painful osteoarthritis of the hip or knee, experiencing daily joint pain for the past 3 months and "moderate" to "severe" global pain intensity within the last 48 hours.[8][9]
-
Interventions:
-
Treatment Duration: Up to 14 days with a control visit after 3 days.[8][9]
-
Primary Outcome Measures: Incidence of gastrointestinal adverse drug reactions.[8][9]
-
Secondary Outcome Measures: Sum of pain intensity, pain relief, and global assessments of efficacy.[8][9]
Study 2: this compound vs. Celecoxib in Osteoarthritis of the Hip
-
Objective: To assess the relative therapeutic efficacy and tolerability of this compound compared to celecoxib.[14][15][16]
-
Study Design: A randomized, parallel-group, double-blind, active-controlled clinical trial.[14][15][16]
-
Patient Population: 148 inpatients with osteoarthritis of the hip.[14][15][16]
-
Interventions:
-
Primary Outcome Measure: Improvement in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC OA index).[14][15][16]
-
Secondary Outcome Measures: Incidence of adverse drug reactions, particularly gastrointestinal disorders.[14][15][16]
Discussion and Conclusion
The available evidence from head-to-head clinical trials supports the position of this compound as a valuable option in pain management. Its ability to provide at least equivalent analgesia to racemic ibuprofen at half the dose suggests a favorable therapeutic index.[7][8] This is further supported by data indicating a lower incidence of gastrointestinal adverse events compared to racemic ibuprofen and diclofenac.[8][9][12]
The non-inferiority of this compound to the COX-2 selective inhibitor celecoxib in terms of both efficacy and safety in osteoarthritis is a significant finding.[14][15][16] It suggests that this compound may offer a balanced approach to pain relief, combining the potent anti-inflammatory effects of traditional NSAIDs with a tolerability profile that is comparable to a more selective agent.
For researchers and drug development professionals, this compound represents a case study in the successful development of a single-enantiomer drug that improves upon the properties of the racemate. Future research could further explore the long-term cardiovascular safety of this compound in comparison to other NSAIDs and delve deeper into its efficacy in a broader range of pain models. The consistent clinical data underscores the importance of considering stereochemistry in drug design and development to optimize the benefit-risk profile of therapeutic agents.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations | MDPI [mdpi.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. brieflands.com [brieflands.com]
- 6. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on clinical data of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of safety, efficacy and tolerability of this compound and Ibuprofen in the treatment of osteoarthritis of the hip or knee | springermedizin.at [springermedizin.at]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. [Double-blind comparative study of the effectiveness and tolerance of 900 mg this compound and 150 mg diclofenac sodium in patients with painful gonarthrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the efficacy and tolerability of this compound and celecoxib in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Analytical Methods for Dexibuprofen Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Method Performance
The following tables summarize the key validation parameters for different analytical methods used in the determination of this compound. These parameters are essential for assessing the reliability, accuracy, and sensitivity of each method.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 Column | C18 Column | Ovomucoid chiral stationary phase |
| Mobile Phase | Acetonitrile:Water (55:45 v/v), pH 2.5 with orthophosphoric acid | Acetonitrile:0.5% Triethylamine (30:70 v/v), pH 7.5 with orthophosphoric acid[1] | 0.025 M Potassium phosphate dibasic (pH 4.5):Methanol:Ethanol (85:10:5 v/v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min[1] | Not Specified |
| Detection Wavelength | 214 nm | 222 nm[1] | Not Specified |
| Linearity Range | 40 - 160 µg/mL | 10 - 60 µg/mL[1] | 15 - 35 mg/mL |
| Correlation Coefficient (r²) | 0.9991 | 0.9915[2] | 0.9995 |
| Accuracy (% Recovery) | 99.0 - 102.0% | 98.72 - 102.28%[2] | Not Specified |
| Precision (% RSD) | < 2% | < 2%[2] | < 2.0% |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
Table 2: UV Spectrophotometry Methods
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol and Water (1:1 v/v)[1] | Not Specified |
| Detection Wavelength (λmax) | 222.0 nm[1] | Not Specified |
| Linearity Range | Not Specified | 2.5 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9973[2] | 0.9998 |
| Accuracy (% Recovery) | 98.72 - 102.28%[2] | ~100% |
| Precision (% RSD) | < 2%[2] | 0.2768 |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method (for Ibuprofen)
| Parameter | Method 1 |
| Derivatization | Trimethylsilyl derivatization[3] |
| Column | Not Specified |
| Carrier Gas | Not Specified |
| Ionization Mode | Electron Impact (EI)[4] |
| Linearity Range | Up to 200 mg/L[5] |
| Sensitivity | At least 5 mg/L[5] |
| Within-run Variation | 4.6% - 5.4%[5] |
| Between-run Variation | 7.4% - 9.3%[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine analysis of this compound in pharmaceutical dosage forms due to its high specificity, precision, and accuracy.
a. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
b. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Orthophosphoric acid or Triethylamine for pH adjustment.
-
This compound reference standard.
c. Chromatographic Conditions (Example): [1]
-
Mobile Phase: A mixture of acetonitrile and 0.5% triethylamine (30:70, v/v), with the pH adjusted to 7.5 using orthophosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV detection at 222 nm.[1]
-
Injection Volume: 20 µL.
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve.
-
Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, transfer it to a volumetric flask, and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to volume, and filter the solution before injection.
UV-Visible Spectrophotometry
This method offers a simpler and more rapid approach for the determination of this compound, suitable for routine quality control where high sample throughput is required.
a. Instrumentation:
-
UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.
b. Reagents and Materials:
-
Methanol (Analytical grade).
-
Water (Distilled or deionized).
-
This compound reference standard.
c. Method: [1]
-
Solvent: A mixture of methanol and water (1:1, v/v).[1]
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound in the chosen solvent over the UV range. For a methanol:water solvent, the λmax is typically around 222 nm.[1]
d. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Calibration Curve: Prepare a series of dilutions from the stock solution and measure their absorbance at the λmax to construct a calibration curve.
-
Sample Preparation: Prepare the sample solution in the same manner as for the HPLC method, ensuring the final concentration falls within the linear range of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of this compound, particularly in biological matrices, offering high sensitivity and selectivity. The method for ibuprofen can be adapted for this compound.
a. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
b. Reagents and Materials:
-
Organic solvent for extraction (e.g., methylene chloride).[3]
-
Derivatizing agent (e.g., a silylating agent).[3]
-
Internal standard (e.g., meclofenamic acid).[3]
c. Method (General Procedure for Ibuprofen): [3]
-
Extraction: Extract the drug from the sample matrix (e.g., serum or plasma) using a suitable organic solvent.[3]
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residue to increase volatility and improve chromatographic properties.[3]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.[3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical tablet formulation using RP-HPLC.
Method Comparison and Recommendations
-
RP-HPLC stands out as the most robust and reliable method for the determination of this compound in pharmaceutical formulations. Its high specificity allows for the separation of this compound from potential impurities and degradation products, making it ideal for stability-indicating assays. While the initial setup cost and analysis time per sample are higher than for UV spectrophotometry, the superior accuracy and precision justify its use in research, development, and stringent quality control settings.
-
UV Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine quality control analysis where the sample matrix is well-defined and free from interfering substances. Its main limitation is the lack of specificity, as any compound absorbing at the same wavelength will interfere with the measurement.
-
GC-MS offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as determining this compound concentrations in plasma or urine for pharmacokinetic studies. The requirement for derivatization adds a step to the sample preparation process, but the ability to provide structural information through mass spectrometry is a significant advantage for metabolite identification.
The choice of the analytical method should be based on the specific requirements of the analysis, considering factors such as the nature of the sample, the required level of accuracy and precision, and the available instrumentation. For routine quality control of pure drug substance or simple formulations, UV spectrophotometry may be sufficient. However, for complex formulations, stability studies, and bioanalytical applications, chromatographic methods like HPLC or GC-MS are indispensable.
References
- 1. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of this compound in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAIDs Determination in Human Serum by GC-MS [mdpi.com]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Dexibuprofen and Diclofenac for the Management of Osteoarthritis
In the therapeutic landscape of osteoarthritis, a degenerative joint disease causing pain and stiffness, non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of symptomatic relief. This guide provides a detailed comparison of the efficacy and safety of two such agents: dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, and diclofenac, a widely prescribed NSAID. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental methodologies, and a visual representation of key concepts.
Efficacy in Osteoarthritis
Clinical evidence suggests that both this compound and diclofenac are effective in managing the symptoms of osteoarthritis, with studies indicating comparable efficacy between the two.
A randomized, double-blind, parallel-group study involving 110 patients with painful osteoarthritis of the knee directly compared the efficacy of 900 mg/day of oral this compound (administered as 300 mg three times daily) with 150 mg/day of oral diclofenac sodium (administered as 50 mg three times daily) over a 15-day treatment period.[1] The primary efficacy endpoint was the improvement in the Lequesne functional index for knee osteoarthritis. The results demonstrated equivalent efficacy, with a mean improvement of 7.4 for this compound and 7.3 for diclofenac sodium.[1] Secondary endpoints, including pain intensity, rest pain, and restriction of movement, also confirmed the equivalence of the two treatments.[1]
Further supporting the efficacy of this compound, other studies have shown it to be at least as effective as other NSAIDs. For instance, a clinical trial comparing this compound (800 mg daily) with celecoxib (200 mg daily) in patients with hip osteoarthritis found this compound to have at least equal efficacy.[2]
Diclofenac's efficacy is well-established, and it is often used as a reference medication in clinical trials for osteoarthritis.[3] A network meta-analysis of unpublished legacy studies indicated that diclofenac 150 mg/day was more efficacious for pain relief than ibuprofen 1200 mg/day and likely to have favorable outcomes compared to ibuprofen 2400 mg/day.[4][5]
Table 1: Summary of Efficacy Data from a Comparative Study
| Parameter | This compound (900 mg/day) | Diclofenac Sodium (150 mg/day) |
| Mean Improvement in Lequesne Functional Index | 7.4[1] | 7.3[1] |
Safety and Tolerability Profile
While both drugs demonstrate similar efficacy, some evidence suggests a potential advantage for this compound in terms of tolerability, particularly concerning gastrointestinal side effects.
In the head-to-head comparison of this compound and diclofenac in knee osteoarthritis, there was a trend towards better tolerability with this compound.[1] The dropout rate due to side effects was 7.3% for patients receiving this compound compared to 14.5% for those on diclofenac sodium.[1] Other research has also indicated that this compound has better tolerability than racemic ibuprofen and diclofenac, with diclofenac showing a 90% higher incidence of adverse drug reactions than this compound in one analysis.[6]
A study comparing this compound and ibuprofen found a statistically significant better safety profile for this compound, with fewer gastrointestinal adverse drug reactions.[7][8] Similarly, a comparison with celecoxib showed a comparable safety and tolerability profile for this compound.[2]
Diclofenac is associated with a risk of gastrointestinal and cardiovascular adverse events.[9] One study found that diclofenac increases the risk of major heart problems by 20% compared to ibuprofen.[9]
Table 2: Comparative Tolerability Data
| Parameter | This compound | Diclofenac Sodium |
| Dropout Rate Due to Side Effects | 7.3%[1] | 14.5%[1] |
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. Below are the detailed protocols for the key comparative study cited.
Study Design: A randomized, double-blind, parallel-group clinical trial.[1]
Patient Population: 110 patients diagnosed with painful osteoarthritis of the knee.[1]
Inclusion Criteria: Patients with a confirmed diagnosis of osteoarthritis of the knee experiencing pain.
Exclusion Criteria: Not explicitly detailed in the provided search results.
Treatment Arms:
-
Group 1: 300 mg oral this compound three times daily (total daily dose of 900 mg).[1]
-
Group 2: 50 mg oral diclofenac sodium three times daily (total daily dose of 150 mg).[1]
Treatment Duration: 15 days.[1]
Primary Outcome Measure: Improvement in the functional index for knee osteoarthritis according to Lequesne.[1]
Secondary Outcome Measures:
-
Intensity of pain[1]
-
Rest pain[1]
-
Pain at the beginning of movement[1]
-
Nocturnal pain[1]
-
Tenderness[1]
-
Restriction of movement[1]
-
Handicap in daily activities[1]
-
Subjective estimation of disease progression[1]
-
Global judgment of efficacy and tolerance by the investigator and patient[1]
Statistical Analysis: The test for equivalence was performed using the one-sided Wilcoxon-Mann-Whitney test.[1]
Visualizing Mechanisms and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of NSAIDs, the workflow of a typical comparative clinical trial, and a summary of the efficacy and tolerability comparison.
Caption: Mechanism of action of NSAIDs like this compound and diclofenac.
Caption: Workflow of a comparative clinical trial for osteoarthritis treatments.
Caption: Summary of efficacy and tolerability comparison.
References
- 1. [Double-blind comparative study of the effectiveness and tolerance of 900 mg this compound and 150 mg diclofenac sodium in patients with painful gonarthrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy and tolerability of this compound and celecoxib in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials | Semantic Scholar [semanticscholar.org]
- 4. Efficacy and safety of diclofenac in osteoarthritis: Resu... [degruyterbrill.com]
- 5. Efficacy and safety of diclofenac in osteoarthritis: Results of a network meta-analysis of unpublished legacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of safety, efficacy and tolerability of this compound and Ibuprofen in the treatment of osteoarthritis of the hip or knee | springermedizin.at [springermedizin.at]
- 8. Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
A comparative review of the clinical trial data for Dexibuprofen and celecoxib
A Comparative Review of Clinical Trial Data for Dexibuprofen and Celecoxib
An Objective Analysis of Efficacy, Safety, and Mechanisms for Drug Development Professionals
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the choice between a non-selective agent and a selective cyclooxygenase-2 (COX-2) inhibitor is critical, balancing efficacy against potential adverse effects. This guide provides a comparative analysis of this compound, the pharmacologically active S(+)-enantiomer of ibuprofen, and Celecoxib, a selective COX-2 inhibitor, based on available clinical trial data.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism for both drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] However, their selectivity for the two main COX isoforms, COX-1 and COX-2, differs significantly.
-
This compound is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1] COX-2 is primarily induced at sites of inflammation.[1] By inhibiting both, this compound provides potent anti-inflammatory and analgesic effects but also carries a risk of gastrointestinal side effects associated with COX-1 inhibition.[1][3]
-
Celecoxib is a selective COX-2 inhibitor.[4] Its structure allows it to specifically target the COX-2 enzyme, which is responsible for prostaglandins involved in inflammation and pain.[4][5] This selectivity is designed to reduce the risk of gastrointestinal adverse events typically associated with non-selective NSAIDs.[5][6] Celecoxib has a 30-fold greater inhibitory activity against COX-2 compared to COX-1.[7]
Clinical Efficacy: A Head-to-Head Comparison
Direct comparative trials are essential for evaluating the relative efficacy of two active compounds. A key study provides a direct comparison in patients with osteoarthritis (OA) of the hip.
| Efficacy Endpoint | This compound (800 mg/day) | Celecoxib (200 mg/day) | Trial Details & Outcome |
| WOMAC OA Index Improvement | Non-inferior to Celecoxib | Non-inferior to this compound | A randomized, double-blind, active-controlled trial with 148 patients over 15 days concluded that this compound 400 mg twice daily is not inferior to celecoxib 100 mg twice daily.[8][9] |
| Patient's Assessment of Arthritis Pain (VAS) | Significant improvement vs. placebo | Significant improvement vs. placebo | In a 6-week trial on knee OA, both celecoxib (200 mg/day) and ibuprofen (2400 mg/day) were superior to placebo. Celecoxib was found to be non-inferior to ibuprofen.[10] |
| WOMAC Stiffness Domain | Not significantly different from placebo | Significantly greater improvement vs. placebo and ibuprofen | In the same knee OA trial, celecoxib showed a statistically significant advantage in improving stiffness compared to both placebo and ibuprofen.[10] |
Note: WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with OA. A VAS (Visual Analogue Scale) is used for pain assessment.
Safety and Tolerability Profile
The primary differentiator between selective and non-selective NSAIDs lies in their safety profiles, particularly concerning gastrointestinal (GI) events.
Gastrointestinal Safety
Clinical data consistently demonstrate a gastrointestinal advantage for Celecoxib over traditional, non-selective NSAIDs.
| Adverse Event | This compound | Celecoxib | Key Clinical Trial Findings |
| Overall Adverse Drug Reactions | 12.16% | 13.51% | In the head-to-head trial for hip OA, the overall incidence of adverse reactions was comparable between the two drugs.[8][9][11] |
| Gastrointestinal Disorders | 8.1% | 9.5% | The same hip OA study showed a similar incidence of GI disorders between treatment groups.[8][9][11] |
| Upper GI Ulcers & Complications | Data from Ibuprofen (proxy) | Significantly lower incidence vs. NSAIDs | The CLASS study, a large-scale trial, found that for patients not taking aspirin, celecoxib was associated with a significantly lower annualized incidence of upper GI ulcer complications compared to NSAIDs (ibuprofen or diclofenac) (0.44% vs 1.27%).[6] |
| Withdrawals due to GI Events | Not directly reported | 46% lower rate vs. other NSAIDs | A systematic review of nine trials showed that patients taking celecoxib had a significantly lower rate of withdrawal due to GI adverse events compared to those on other NSAIDs.[12] |
| Clinically Significant GI Events (CSGIE) | Data from Ibuprofen (proxy) | Significantly lower vs. Ibuprofen & Naproxen | The PRECISION trial showed that even with co-prescription of a proton pump inhibitor (esomeprazole), celecoxib resulted in fewer CSGIEs compared to ibuprofen or naproxen.[13] |
Cardiovascular Safety
The cardiovascular risk of NSAIDs, particularly COX-2 inhibitors, has been a subject of intense scrutiny. The PRECISION trial was a landmark study designed to address this.
-
PRECISION Trial Findings: This large-scale, long-term trial involving over 24,000 patients with arthritis and elevated cardiovascular risk demonstrated that celecoxib, at moderate doses (mean 209 mg/day), was non-inferior to ibuprofen (mean 2045 mg/day) and naproxen (mean 852 mg/day) for cardiovascular safety.[14]
-
Some data from a retrospective cohort study suggested that cardiovascular and renal risks appeared higher with celecoxib than with traditional NSAIDs in older patients.[15] However, the prospective, randomized PRECISION trial is generally considered a higher level of evidence.
Experimental Protocols: A Representative Study Design
To ensure the validity and reproducibility of clinical findings, a robust experimental protocol is paramount. The following outlines a typical methodology for a comparative trial of NSAIDs in osteoarthritis, based on published studies.[8][10]
Key Methodological Components:
-
Design: Randomized, double-blind, active-controlled, parallel-group study.[8]
-
Patient Population: Adults with a confirmed diagnosis of osteoarthritis (e.g., of the hip or knee) meeting specific criteria (e.g., American College of Rheumatology criteria).[8][10]
-
Interventions:
-
Primary Outcome Measure: Change from baseline in a validated score, such as the WOMAC OA Index or Patient's Assessment of Arthritis Pain on a VAS.[8][10]
-
Secondary Outcome Measures: Physician's global assessment of arthritis, adverse event reporting, and tolerability assessments.[10]
-
Statistical Analysis: Typically, a non-inferiority analysis is performed to determine if the efficacy of the test drug is not clinically worse than the active comparator.[8][10]
Conclusion and Implications for Research
The available clinical evidence indicates that this compound and Celecoxib offer comparable efficacy for the symptomatic treatment of osteoarthritis.[8][9]
-
Efficacy: In direct comparison, this compound has demonstrated non-inferiority to Celecoxib in improving OA symptoms.[8]
-
Gastrointestinal Safety: The key advantage of Celecoxib, as a selective COX-2 inhibitor, is its improved upper gastrointestinal safety profile compared to traditional non-selective NSAIDs like ibuprofen and naproxen, particularly in patients not taking concomitant aspirin.[6][12] While a direct comparison showed similar rates of GI disorders in a short-term study, larger, long-term data favor Celecoxib's GI tolerability.[8][13]
-
Cardiovascular Safety: At moderate therapeutic doses, Celecoxib has been shown to be non-inferior to ibuprofen and naproxen regarding cardiovascular risk.[14]
For drug development professionals, the choice between these agents depends on the target patient profile. For patients at high risk for gastrointestinal complications, Celecoxib presents a clear advantage. For the general patient population without significant GI risk factors, this compound provides a therapeutically effective alternative. Future research should focus on long-term, head-to-head comparative trials to further delineate the relative risks and benefits in specific patient subpopulations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and tolerability of this compound and celecoxib in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy and tolerability of this compound and celecoxib in the treatment of osteoarthritis of the hip. | Semantic Scholar [semanticscholar.org]
- 10. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial. [vivo.weill.cornell.edu]
- 14. ajmc.com [ajmc.com]
- 15. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexibuprofen Prodrugs: Validating Reduced Gastrointestinal Toxicity for Enhanced Therapeutic Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dexibuprofen and its prodrugs, focusing on the validation of reduced gastrointestinal (GI) toxicity. This compound, the pharmacologically active S(+)-enantiomer of ibuprofen, offers potent anti-inflammatory and analgesic effects. However, its clinical use is often limited by GI complications, including stomach ulceration, bleeding, and perforation, primarily attributed to the presence of a free carboxylic acid group.[1][2] The development of this compound prodrugs, which mask this acidic moiety, represents a promising strategy to mitigate these adverse effects while maintaining or even enhancing therapeutic efficacy.[1][2] This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to facilitate a thorough understanding of the advantages offered by this compound prodrugs.
Comparative Analysis of Gastrointestinal Toxicity
The primary goal of developing this compound prodrugs is to minimize their direct contact effects on the gastric mucosa and reduce systemic prostaglandin inhibition in the stomach. The following table summarizes quantitative data from various studies, comparing the ulcerogenic potential of this compound with that of its prodrugs.
| Compound | Dosage | Mean Ulcer Index | % Inhibition of Ulceration | Reference |
| This compound | 40 mg/kg | 2.96 | - | [3] |
| Dextran-conjugated this compound | 40 mg/kg | 1.63 | 44.9% | [3] |
| This compound | - | 2.89 | - | [4] |
| This compound-antioxidant mutual prodrug (5a) | - | 1.23 | 57.4% | [4] |
| This compound-antioxidant mutual prodrug (5b) | - | 1.45 | 49.8% | [4] |
| This compound-antioxidant mutual prodrug (5c) | - | 1.11 | 61.6% | [4] |
| This compound | - | High (16.66) | - | [5] |
| This compound-Dextran Prodrug (DD10) | - | 9.66 | 42.0% | [5] |
| This compound-Dextran Prodrug (DD20) | - | 6.66 | 60.0% | [5] |
Note: The ulcer index is a quantitative measure of ulcer severity. A lower ulcer index indicates reduced gastrointestinal toxicity.
Enhanced Anti-Inflammatory Activity
In addition to reduced GI toxicity, several this compound prodrugs have demonstrated enhanced anti-inflammatory activity compared to the parent drug. This can be attributed to improved pharmacokinetic properties, such as increased lipophilicity and altered plasma protein binding.
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| This compound | 43.3% | [1][2] |
| This compound-L-tryptophan methyl ester prodrug | 73.4% | [1][2] |
| This compound-L-phenylalanine methyl ester prodrug | 77.3% | [1][2] |
| This compound-glycine methyl ester prodrug | 72.8% | [1][2] |
| This compound-L-tyrosine methyl ester prodrug | 64.5% | [1][2] |
| This compound | 52.69% | [5] |
| This compound-Dextran Prodrug (DD10) | 60.8% | [5] |
| This compound-Dextran Prodrug (DD20) | 65.74% | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Synthesis of this compound-Amino Acid Prodrugs
This protocol describes a common method for synthesizing amide prodrugs of this compound with amino acid methyl esters.[1][5]
Step 1: Synthesis of this compound Acid Chloride
-
Dissolve this compound (0.05 mol) in a minimal amount of chloroform.
-
Slowly add freshly distilled thionyl chloride (0.05 mol).
-
Reflux the mixture at 60-70°C with continuous stirring.
-
Pour the resulting viscous liquid onto a petri dish and dry under a vacuum to obtain crude this compound acid chloride.
Step 2: Synthesis of Amino Acid Methyl Ester Hydrochlorides
-
Slowly add freshly distilled thionyl chloride (0.05 mol) to methanol (100 mL) with cooling.
-
Add the desired amino acid (0.1 mol) to the mixture.
-
Reflux for 6-8 hours at 60-70°C with continuous stirring.
-
Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude amino acid methyl ester hydrochloride.
Step 3: Synthesis of this compound-Amino Acid Prodrugs
-
Take an ice-cold 5% aqueous sodium hydroxide solution in a beaker.
-
Add the amino acid methyl ester hydrochloride (0.05 mol) and stir mechanically for 30 minutes at room temperature.
-
Transfer the beaker to an ice bath, maintaining the temperature at 10°C.
-
Add this compound acid chloride (0.01 mol) in small portions with continuous stirring for 7-8 hours.
-
Collect the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of compounds.[6][7]
-
Fast adult Wistar rats for 12 hours before the experiment with free access to water.
-
Administer the test compound (this compound or prodrug) or vehicle (control) orally or intraperitoneally.
-
After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group.
Determination of Ulcer Index (Gastrointestinal Toxicity Assay)
This method quantifies the extent of gastric mucosal damage.[8][9]
-
Fast rats for 24 hours prior to drug administration, with free access to water.
-
Administer the test compound (this compound or prodrug) or vehicle (control) orally.
-
After a specified period (e.g., 4-6 hours), sacrifice the animals by cervical dislocation.
-
Excise the stomach and open it along the greater curvature.
-
Gently wash the gastric mucosa with saline to remove any contents.
-
Examine the gastric mucosa for ulcers using a magnifying glass.
-
Assign a score to each stomach based on the severity of the ulcers (e.g., based on the number and size of lesions).
-
The ulcer index is calculated for each group. The percentage of ulcer inhibition is determined by comparing the ulcer index of the treated groups with the control group.
Histopathological Examination of Gastric Tissue
This technique provides a microscopic assessment of gastric mucosal injury.[10][11][12]
-
After sacrificing the animals as described in the ulcer index determination protocol, collect stomach tissue samples.
-
Fix the tissue samples in 10% buffered formalin.
-
Dehydrate the samples through a graded series of ethanol solutions.
-
Clear the samples in xylene and embed them in paraffin wax.
-
Section the paraffin blocks at a thickness of 5 µm.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a light microscope for histopathological changes, such as mucosal erosion, ulceration, inflammation, and cellular infiltration.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound, its prodrugs, and their evaluation.
Caption: NSAID-Induced Gastrointestinal Toxicity Pathway.
Caption: this compound Prodrug Activation and GI-Sparing Mechanism.
Caption: Experimental Workflow for Validating this compound Prodrugs.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of this compound with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Histological findings in gastric mucosa in patients treated with non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endoscopic and histopathological evaluation of acute gastric injury in high-dose acetaminophen and nonsteroidal anti-inflammatory drug ingestion with suicidal intent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Dexibuprofen Across Diverse Patient Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetics of dexibuprofen in various patient populations. The information is compiled from a review of available clinical studies and pharmacokinetic data.
This compound, the S(+)-enantiomer of ibuprofen, is the pharmacologically active form of this widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is crucial for optimizing dosing and ensuring safety in different patient groups. This guide summarizes key pharmacokinetic parameters of this compound in healthy adults and compares them with available data for pediatric and geriatric populations, as well as patients with renal and hepatic impairment. While direct comparative studies of this compound across all these populations are limited, this guide synthesizes the existing evidence to provide a valuable resource.
Pharmacokinetic Profile of this compound in Healthy Adults
In healthy adult volunteers, this compound is rapidly absorbed after oral administration. A study involving 16 healthy male volunteers who received single doses of 200 mg and 400 mg of this compound reported a time to maximum plasma concentration (Tmax) of 2.1 to 2.2 hours.[1] The maximum plasma concentration (Cmax) was 12.4 µg/mL for the 200 mg dose.[1] The area under the plasma concentration-time curve from time 0 to infinity (AUC0-∞) was 50.5 µg·h/mL for the 200 mg dose.[1] The elimination half-life of this compound in healthy adults is generally in the range of 1.6 to 1.9 hours.[2]
Comparative Pharmacokinetics in Special Patient Populations
The pharmacokinetics of this compound can be altered by age and organ function. The following sections and tables summarize the available data for pediatric and geriatric individuals, and patients with renal or hepatic impairment. It is important to note that some of the data presented is for the S-(+)-enantiomer of racemic ibuprofen, which serves as a proxy for this compound.
Pediatric Population
Direct and detailed pharmacokinetic studies of this compound in children are not extensively available in the public domain. However, studies comparing the efficacy of this compound to racemic ibuprofen in febrile children suggest that a lower dose of this compound can be as effective as a standard dose of ibuprofen.[3][4] One clinical trial in children aged 6 months to 14 years with fever evaluated 5 mg/kg and 7 mg/kg doses of this compound against a 10 mg/kg dose of ibuprofen.[3] While this study focused on clinical outcomes, it highlights the need for specific pediatric pharmacokinetic data to establish optimal dosing regimens. An FDA review of an ibuprofen product noted that in children aged 3-12 years, there was a higher clearance and shorter Tmax compared to adults, while the elimination half-life was similar.[5]
Geriatric Population
Advancing age can influence the pharmacokinetic properties of this compound. A study on the enantioselective disposition of racemic ibuprofen in healthy young (20–36 years) versus elderly (66–84 years) volunteers revealed significant differences for the S-enantiomer (this compound).[6] In the elderly, the serum half-life of S-ibuprofen was significantly increased, and the unbound plasma concentration was 33% higher compared to the younger group.[6] This suggests that elderly patients may have an increased exposure to the active form of the drug, which could necessitate dosage adjustments.[6]
Patients with Renal Impairment
Patients with Hepatic Impairment
The liver is the primary site of metabolism for ibuprofen. In patients with liver cirrhosis, the elimination of the S-enantiomer of ibuprofen has been shown to be slightly impaired. A study involving patients with moderate to severe cirrhosis who received a single oral dose of racemic ibuprofen demonstrated a prolonged elimination half-life (3.4 ± 1.0 hours) and an increased AUC for the S-enantiomer compared to healthy controls.[8] Another part of the same study, where a single oral dose of 400mg of (+)-S-ibuprofen was administered to healthy volunteers and patients with cirrhosis, showed the half-life was prolonged (1.6 +/- 0.1h vs 2.6 +/- 0.5h) and the AUC was increased (101 +/- 35 vs 144 +/- 41 mg/L.h) in patients with cirrhosis.[8] This indicates that patients with hepatic dysfunction may have a reduced capacity to clear this compound, leading to increased drug exposure.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in different patient populations based on the available data.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Dose | 200 mg | [1] |
| Cmax (µg/mL) | 12.4 | [1] |
| Tmax (hours) | 2.1 - 2.2 | [1] |
| AUC0-∞ (µg·h/mL) | 50.5 | [1] |
| Half-life (hours) | 1.6 - 1.9 | [2] |
Table 2: Comparative Pharmacokinetics of S-Ibuprofen (this compound) in Geriatric vs. Young Adults
| Parameter | Young Adults (20-36 years) | Geriatric Adults (66-84 years) | Reference |
| Half-life (hours) | Not explicitly stated for S-enantiomer alone | Significantly increased | [6] |
| Unbound Plasma Concentration | Baseline | 33% higher | [6] |
Table 3: Pharmacokinetic Parameters of S-Ibuprofen (this compound) in Patients with Hepatic Cirrhosis vs. Healthy Controls
| Parameter | Healthy Controls | Patients with Hepatic Cirrhosis | Reference |
| Half-life (hours) | 1.6 ± 0.1 | 2.6 ± 0.5 | [8] |
| AUC (mg/L·h) | 101 ± 35 | 144 ± 41 | [8] |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are often proprietary. However, based on published literature, a typical bioequivalence or pharmacokinetic study protocol for an oral formulation of this compound would include the following key elements.[1][9][10]
A. Study Design
A randomized, single-dose, two-period, two-sequence, crossover design is commonly employed for bioequivalence studies.[10] For pharmacokinetic studies in special populations, a parallel-group design comparing the patient group to a healthy control group is often used.
B. Subject Recruitment and Ethical Considerations
-
Healthy volunteers or patients with the specific condition (e.g., renal or hepatic impairment) are recruited based on predefined inclusion and exclusion criteria.
-
All participants provide written informed consent before any study-related procedures are performed.
-
The study protocol is reviewed and approved by an independent ethics committee or institutional review board.[1]
C. Drug Administration and Blood Sampling
-
Following an overnight fast, subjects receive a single oral dose of the this compound formulation with a standardized volume of water.
-
Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours post-dose.[1]
-
Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[1]
D. Analytical Method
-
The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]
-
An internal standard (e.g., carbamazepine) is added to the plasma samples to ensure accuracy and precision during sample preparation and analysis.[1]
-
Sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant for injection into the chromatography system.[1]
E. Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.[11]
Visualizations
Experimental Workflow for a Typical this compound Pharmacokinetic Study
Caption: Workflow of a typical clinical trial to assess the pharmacokinetics of this compound.
References
- 1. irep.iium.edu.my [irep.iium.edu.my]
- 2. kidneydiseaseclinic.net [kidneydiseaseclinic.net]
- 3. The effects and safety of this compound compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Influence of age on the enantiomeric disposition of ibuprofen in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition of ibuprofen in patients with liver cirrhosis. Stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioequivalence study of two formulations containing 400 mg this compound in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, crossover study to determine bioequivalence of two brands of this compound 400 mg tablets in healthy Asian adult male subjects of Indian origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Pharmacokinetics and Safety Studies of this compound Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the cost-effectiveness of Dexibuprofen against other common NSAIDs
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pursuit of enhanced efficacy and improved safety profiles is a constant endeavor. Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, has emerged as a noteworthy alternative to its racemic parent compound and other commonly prescribed NSAIDs. This guide provides a comprehensive analysis of the cost-effectiveness of this compound benchmarked against Ibuprofen, Naproxen, Diclofenac, and the COX-2 inhibitor, Celecoxib. The following sections present a detailed comparison of their efficacy and safety, supported by experimental data, alongside an examination of their mechanisms of action and a modeled cost-effectiveness evaluation.
Comparative Efficacy of this compound and Other NSAIDs
Clinical studies have consistently demonstrated that this compound exhibits at least equivalent, and in some cases superior, efficacy compared to racemic ibuprofen at half the dosage. Furthermore, its efficacy has been shown to be comparable to other potent NSAIDs like Diclofenac and Celecoxib in the management of pain and inflammation associated with conditions such as osteoarthritis.
Table 1: Efficacy of this compound vs. Other NSAIDs in Osteoarthritis
| NSAID | Daily Dosage | Efficacy Outcome Measure | Result | Clinical Trial |
| This compound | 1200 mg | WOMAC OA Index Improvement | Statistically equivalent to Ibuprofen 2400 mg[1] | Evaluation of the efficacy and dose-response relationship of this compound (S(+)-ibuprofen) in patients with osteoarthritis of the hip and comparison with racemic ibuprofen using the WOMAC osteoarthritis index |
| Ibuprofen | 2400 mg | WOMAC OA Index Improvement | Statistically equivalent to this compound 1200 mg[1] | Evaluation of the efficacy and dose-response relationship of this compound (S(+)-ibuprofen) in patients with osteoarthritis of the hip and comparison with racemic ibuprofen using the WOMAC osteoarthritis index |
| This compound | 900 mg | Lequesne Index Improvement (mean of 7.4) | Equivalent efficacy to Diclofenac 150 mg[2] | [Double-blind comparative study of the effectiveness and tolerance of 900 mg this compound and 150 mg diclofenac sodium in patients with painful gonarthrosis] |
| Diclofenac | 150 mg | Lequesne Index Improvement (mean of 7.3) | Equivalent efficacy to this compound 900 mg[2] | [Double-blind comparative study of the effectiveness and tolerance of 900 mg this compound and 150 mg diclofenac sodium in patients with painful gonarthrosis] |
| This compound | 800 mg | WOMAC OA Index Improvement | Not inferior to Celecoxib 200 mg[3][4] | Comparison of the Efficacy and Tolerability of this compound and Celecoxib in the Treatment of Osteoarthritis of the Hip |
| Celecoxib | 200 mg | WOMAC OA Index Improvement | Not inferior to this compound 800 mg[3][4] | Comparison of the Efficacy and Tolerability of this compound and Celecoxib in the Treatment of Osteoarthritis of the Hip |
Comparative Safety Profile
A key advantage of this compound lies in its improved safety profile, particularly concerning gastrointestinal (GI) adverse events, when compared to racemic ibuprofen and other non-selective NSAIDs. By administering only the active enantiomer, the metabolic load is reduced, potentially leading to fewer side effects.
Table 2: Safety Profile of this compound vs. Other NSAIDs
| NSAID | Daily Dosage | Adverse Event Type | Incidence Rate | Clinical Trial |
| This compound | 800 mg | Gastrointestinal Adverse Drug Reactions | 3.3%[5] | Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee |
| Ibuprofen | 1600 mg | Gastrointestinal Adverse Drug Reactions | 7.8%[5] | Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee |
| This compound | 900 mg | Drop-outs due to side-effects | 7.3%[2] | [Double-blind comparative study of the effectiveness and tolerance of 900 mg this compound and 150 mg diclofenac sodium in patients with painful gonarthrosis] |
| Diclofenac | 150 mg | Drop-outs due to side-effects | 14.5%[2] | [Double-blind comparative study of the effectiveness and tolerance of 900 mg this compound and 150 mg diclofenac sodium in patients with painful gonarthrosis] |
| This compound | 800 mg | Overall Adverse Drug Reactions | 12.16%[3][4] | Comparison of the Efficacy and Tolerability of this compound and Celecoxib in the Treatment of Osteoarthritis of the Hip |
| Celecoxib | 200 mg | Overall Adverse Drug Reactions | 13.51%[3][4] | Comparison of the Efficacy and Tolerability of this compound and Celecoxib in the Treatment of Osteoarthritis of the Hip |
| This compound | 800 mg | Gastrointestinal Disorders | 8.1%[3][4] | Comparison of the Efficacy and Tolerability of this compound and Celecoxib in the Treatment of Osteoarthritis of the Hip |
| Celecoxib | 200 mg | Gastrointestinal Disorders | 9.5%[3][4] | Comparison of the Efficacy and Tolerability of this compound and Celecoxib in the Treatment of Osteoarthritis of the Hip |
Mechanism of Action: COX-1 and COX-2 Inhibition
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in mediating pain and inflammation.
Caption: Mechanism of action of NSAIDs on COX-1 and COX-2 pathways.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the investigated NSAIDs. Below are summaries of the key experimental protocols.
Efficacy Assessment Protocol: WOMAC and Lequesne Indices
A common workflow for assessing efficacy in osteoarthritis trials involves the use of standardized, validated patient-reported outcome measures such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the Lequesne Algofunctional Index.
Caption: Workflow for assessing NSAID efficacy in osteoarthritis trials.
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): This is a widely used, validated questionnaire consisting of 24 items divided into three subscales: pain, stiffness, and physical function. Patients rate their difficulty with various activities on a Likert scale or a visual analog scale. The primary endpoint in several cited studies was the improvement in the total WOMAC score from baseline to the end of the treatment period[1][3].
-
Lequesne Algofunctional Index: This index is another validated tool used to assess the severity of osteoarthritis, particularly of the hip and knee. It comprises questions about pain, maximum distance walked, and activities of daily living. The mean improvement in the Lequesne index was a key efficacy measure in the comparison of this compound and Diclofenac[2].
Safety Assessment Protocol: Monitoring Adverse Events
The safety of NSAIDs is a critical aspect of their clinical evaluation. A standardized approach to monitoring and reporting adverse events is essential.
References
- 1. Evaluation of the efficacy and dose-response relationship of this compound (S(+)-ibuprofen) in patients with osteoarthritis of the hip and comparison with racemic ibuprofen using the WOMAC osteoarthritis index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Double-blind comparative study of the effectiveness and tolerance of 900 mg this compound and 150 mg diclofenac sodium in patients with painful gonarthrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and tolerability of this compound and celecoxib in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of safety, efficacy and tolerability of this compound and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dexibuprofen: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of dexibuprofen are critical for ensuring personnel safety and minimizing environmental impact. For researchers, scientists, and drug development professionals, adhering to established protocols for pharmaceutical waste is not only a regulatory requirement but also a core component of responsible laboratory practice.
This compound, the pharmacologically active S(+)-enantiomer of ibuprofen, is classified as a non-hazardous pharmaceutical waste. As such, it does not fall under the stringent regulations of the Resource Conservation and Recovery Act (RCRA) for hazardous materials. However, this classification does not permit its disposal in regular trash or down the drain without appropriate deactivation and containment. Improper disposal can lead to environmental contamination, with potential adverse effects on aquatic ecosystems.
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following procedure outlines the recommended steps for the safe disposal of this compound from a research or laboratory environment. This protocol is designed to comply with general guidelines from the Environmental Protection Agency (EPA) and best practices for laboratory safety.
-
Segregation: Isolate this compound waste from other chemical waste streams. It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste. To prevent cross-contamination, do not mix with hazardous waste, sharps, or general laboratory trash.
-
Containerization: Utilize a dedicated, leak-proof container with a secure lid for the collection of this compound waste. The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should include the name of the substance (this compound). For solid forms such as powders or tablets, a sturdy, sealable bag can be used before placement in the final disposal container.
-
Deactivation (Recommended): To render the this compound non-retrievable, it is recommended to mix the waste with an undesirable substance. For solid forms, this can include adding a small amount of water to dissolve the material and then mixing it with a bulking agent like cat litter or coffee grounds. This mixture should then be placed in a sealed container.
-
Labeling and Documentation: Ensure the waste container is accurately labeled with its contents. Maintain a log of the waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.
-
Storage: Store the sealed and labeled waste container in a secure, designated area away from general laboratory traffic. This area should be inaccessible to unauthorized personnel.
-
Final Disposal: The final disposal of non-hazardous pharmaceutical waste should be handled by a licensed waste management contractor. The preferred method of disposal is incineration, which ensures the complete destruction of the active pharmaceutical ingredient.[1] Landfilling should be avoided to prevent the potential for leaching into the groundwater. Some states may have specific regulations requiring the incineration of non-hazardous pharmaceutical waste.
Ecotoxicity of Ibuprofen
While specific ecotoxicity data for this compound is limited, the data for its racemate, ibuprofen, provides a strong indication of its potential environmental impact. The following table summarizes key toxicity data for ibuprofen in various aquatic organisms.
| Organism | Test Type | Endpoint | Duration | Concentration | Reference |
| Raphidocelis subcapitata (Green Algae) | Growth Inhibition | EC50 | 72 hours | 20 mg/L | [2][3] |
| Ankistrodesmus fusiformis (Green Algae) | Growth Inhibition | EC50 | 72 hours | 26.7 mg/L | [3] |
| Tetradesmus obliquus (Green Algae) | Growth Inhibition | EC50 | 72 hours | 74.1 mg/L | [3] |
| Lepomis macrochirus (Bluegill Sunfish) | Acute Toxicity | LC50 | 96 hours | 173 mg/L | [4] |
EC50: The concentration of a substance that causes a 50% effect on a test population (in this case, inhibition of growth). LC50: The concentration of a substance that is lethal to 50% of a test population.
Experimental Protocol: Ready Biodegradability of this compound (Adapted from OECD 301F)
This protocol outlines a manometric respirometry test to determine the ready biodegradability of this compound in an aerobic aqueous medium.
Objective: To assess the potential for this compound to be broken down by microorganisms in an aquatic environment.
Principle: A solution of this compound in a mineral medium is inoculated with activated sludge and incubated in a closed, temperature-controlled system. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period.
Materials:
-
This compound (test substance)
-
Reference substance (e.g., sodium benzoate)
-
Activated sludge from a domestic wastewater treatment plant
-
Mineral medium (per OECD 301 guidelines)
-
Respirometer system with temperature control
-
Deionized water
Procedure:
-
Preparation of Inoculum: Collect fresh activated sludge and wash it with mineral medium. Aerate the sludge for a specified period to acclimate it to the test conditions.
-
Test Setup:
-
Prepare test flasks containing the mineral medium and this compound at a concentration that is not inhibitory to the microorganisms.
-
Prepare control flasks containing only the mineral medium and inoculum.
-
Prepare reference flasks containing the mineral medium, inoculum, and the reference substance.
-
-
Incubation: Place the sealed flasks in the respirometer and incubate at a constant temperature (typically 20-24°C) in the dark for 28 days.
-
Measurement: The respirometer will continuously measure the oxygen consumption in each flask.
-
Data Analysis:
-
Calculate the percentage of biodegradation based on the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).
-
A substance is considered readily biodegradable if it reaches a 60% biodegradation level within a 10-day window during the 28-day test period.[5]
-
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. digital.csic.es [digital.csic.es]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of Non-steroidal Anti-inflammatory Drugs (Ibuprofen and Diclofenac) and Their Mixtures on the Growth of Three Green Algae | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 4. circabc.europa.eu [circabc.europa.eu]
- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Personal protective equipment for handling Dexibuprofen
Essential Safety and Handling Guide for Dexibuprofen
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Classification
This compound, the pharmacologically active enantiomer of ibuprofen, requires careful handling due to its potential health effects. The substance is classified according to the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted to determine the appropriate level of protection for the specific procedures being performed.[3] The following table summarizes the recommended PPE and engineering controls for handling this compound powder.
| Control Type | Requirement | Rationale and Best Practices |
| Engineering Controls | Chemical Fume Hood or Ventilated Enclosure | Essential for weighing and handling powder to minimize inhalation of dust.[4] Ensure proper function before starting work. |
| Eyewash Station & Safety Shower | Must be unobstructed and immediately accessible in case of accidental exposure.[2][5] | |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to prevent eye contact with this compound dust or splashes.[2][6] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes.[7] | |
| Hand Protection | Nitrile Gloves | Wear protective nitrile rubber gloves to prevent skin contact.[2] Check gloves for tears or holes before use. |
| Body Protection | Laboratory Coat or Gown | A lab coat is the minimum requirement.[2] For procedures with a higher risk of contamination, a disposable gown resistant to chemical permeation should be used.[3][8] |
| Respiratory Protection | Not required with adequate engineering controls | If a fume hood is not available or if dust generation is unavoidable, an N95-rated (or better) respirator is necessary.[2][8] Avoid breathing dust.[1] |
Operational and Disposal Plans
Adherence to structured operational and disposal protocols is critical for safety and regulatory compliance. The following workflow outlines the key steps for handling this compound from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Procedural Guidance: Step-by-Step
1. Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.[1][2]
-
Prepare Workspace: Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[5] Verify that a certified eyewash station and safety shower are accessible.[9]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and solvents.
-
Don PPE: Put on all required PPE as specified in the table above before entering the handling area.[9]
2. Handling Protocols
-
Weighing: Carefully weigh the required amount of this compound powder inside a fume hood or other ventilated enclosure to prevent the release of dust into the laboratory environment.[10]
-
Transfers: Use caution when transferring the powder to avoid creating dust.[6] Keep containers closed when not in use.[1]
-
General Conduct: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[2][6] Avoid direct contact with the skin, eyes, and clothing.[2] Wash hands thoroughly after handling and before leaving the lab.[2][6]
3. Spill and Exposure Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]
-
Small Spills: Carefully sweep up the spilled solid material, avoiding dust generation. Place it in a sealed, labeled container for chemical waste disposal. Clean the spill area with a suitable decontaminating agent.
4. Disposal Plan
-
Chemical Waste: Unused this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[1][2]
-
Contaminated Materials: All items that have come into direct contact with this compound, including gloves, weigh boats, paper towels, and other disposable labware, must be collected in a sealed and clearly labeled hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. whca.org [whca.org]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
